Mosperafenib
Description
Properties
CAS No. |
2649372-20-1 |
|---|---|
Molecular Formula |
C20H17F2N5O4S |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
(3R)-N-[2-cyano-4-fluoro-3-(3-methyl-4-oxoquinazolin-6-yl)oxyphenyl]-3-fluoropyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C20H17F2N5O4S/c1-26-11-24-17-4-2-13(8-14(17)20(26)28)31-19-15(9-23)18(5-3-16(19)22)25-32(29,30)27-7-6-12(21)10-27/h2-5,8,11-12,25H,6-7,10H2,1H3/t12-/m1/s1 |
InChI Key |
ZUXPFTYMSHPRQX-GFCCVEGCSA-N |
Isomeric SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)OC3=C(C=CC(=C3C#N)NS(=O)(=O)N4CC[C@H](C4)F)F |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)OC3=C(C=CC(=C3C#N)NS(=O)(=O)N4CCC(C4)F)F |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mosperafenib (RG-6344)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mosperafenib (RG-6344) is a potent, selective, and brain-penetrant inhibitor of BRAF kinase, currently under clinical investigation for the treatment of BRAF V600-mutant solid tumors.[1][2] Developed by Roche, this next-generation BRAF inhibitor was designed to overcome the limitations of previous inhibitors by exhibiting "paradox breaker" properties, thereby avoiding the paradoxical activation of the MAPK pathway in non-mutant BRAF cells.[3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical and clinical efficacy. It includes quantitative data, detailed experimental protocols from key studies, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: BRAF Inhibition
This compound is a small molecule inhibitor that targets the ATP-binding site of the BRAF serine/threonine kinase.[2] Its primary mechanism of action is the inhibition of constitutively active BRAF mutants, particularly the V600E mutation, which is a common driver in various cancers, including melanoma and colorectal cancer.[2][4]
Molecular Target Interaction and Potency
This compound demonstrates high-affinity binding to both wild-type BRAF and the V600E mutant, as well as to c-RAF. This potent binding translates to low nanomolar inhibitory activity against various BRAF mutants.
Table 1: In Vitro Binding Affinity and Kinase Inhibitory Potency of this compound
| Target | Parameter | Value (nM) |
| BRAF WT | Kd | 0.6[5] |
| BRAF V600E | Kd | 1.2[5] |
| c-RAF | Kd | 1.7[5] |
| Multiple BRAF Mutants | IC50 | <1.77[5] |
The "Paradox Breaker" Property
A significant limitation of first-generation BRAF inhibitors is the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and an upstream RAS mutation. This occurs because the inhibitor promotes the dimerization of RAF kinases, leading to the transactivation of the unbound protomer. This compound is designed as a "paradox breaker" to avoid this phenomenon.[6][7] It is believed to disrupt the dimerization interface of RAF, thus preventing paradoxical ERK pathway activation.[6] This property is crucial for minimizing off-target effects and potential for secondary malignancies.
Downstream Signaling Effects: MAPK Pathway Inhibition
By inhibiting BRAF, this compound effectively blocks the downstream signaling cascade of the MAPK pathway (also known as the RAS-RAF-MEK-ERK pathway). This pathway is critical for cell proliferation, differentiation, and survival, and its hyperactivation is a hallmark of many cancers. Inhibition of this pathway by this compound leads to decreased phosphorylation of MEK and ERK, ultimately resulting in cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[3]
Cellular and In Vivo Antitumor Activity
This compound has demonstrated potent cytotoxic activity across a wide range of BRAF V600E-mutant cancer cell lines and has shown superior antitumor efficacy in preclinical in vivo models compared to earlier-generation BRAF inhibitors.
Table 2: Cellular and In Vivo Activity of this compound
| Assay Type | Model | Parameter | Result |
| Cellular Viability | Panel of 94 cancer cell lines | IC50 | 5.2 - 30.2 nM[5] |
| In Vivo Antitumor Activity | BRAF V600E Xenograft Models | Efficacy | Superior to dabrafenib and encorafenib[5] |
| In Vivo Antitumor Activity | NRAS Q61K (RAF dimer-mediated resistance) | Efficacy | Active[5] |
| Brain Metastasis Model | Melanoma Brain Metastasis | Efficacy | Potent antitumor activity[3][5] |
Experimental Protocols
The following are representative methodologies for the key experiments used to characterize the mechanism of action of this compound, based on published preclinical studies.[3]
Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the in vitro inhibitory potency of this compound against BRAF and other kinases.
-
Method: A radiometric filter binding assay or a fluorescence-based assay is typically used.
-
Recombinant human BRAF V600E enzyme is incubated with the substrate (e.g., inactive MEK1) and ATP (spiked with 33P-ATP for radiometric assays) in a kinase buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane (radiometric) or detected by a specific antibody (fluorescence).
-
The amount of phosphorylated substrate is quantified, and IC50 values are calculated by fitting the data to a dose-response curve.
-
Cell Viability Assay
-
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
-
Method: A CellTiter-Glo® Luminescent Cell Viability Assay is commonly employed.
-
BRAF V600E-mutant cancer cells (e.g., A375 melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or vehicle control.
-
After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
IC50 values are determined from the dose-response curves.
-
Western Blot Analysis for MAPK Pathway Inhibition
-
Objective: To confirm the inhibition of downstream signaling in the MAPK pathway.
-
Method:
-
BRAF V600E-mutant cells are treated with this compound or vehicle for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Method:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of BRAF V600E-mutant cancer cells.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., pharmacodynamic marker analysis by western blot).
-
Clinical Development and Preliminary Findings
This compound is currently in Phase 1 clinical trials for patients with BRAF V600-mutant solid tumors.[8] Preliminary results from these studies have shown that this compound is well-tolerated and demonstrates promising antitumor activity.
Table 3: Summary of Preliminary Phase 1 Clinical Trial Data for this compound (Monotherapy)
| Parameter | Finding |
| Patient Population | 66 patients with BRAF V600-mutant solid tumors (56% with prior BRAFi treatment)[8] |
| Tumor Types | Melanoma, Colorectal Cancer (CRC), others[8] |
| Dose Escalation | Up to 3600 mg daily; Maximum Tolerated Dose (MTD) not reached[8] |
| Key Tolerability | No typical BRAFi-class toxicities (e.g., cutaneous squamous cell carcinomas) observed[4] |
| Grade 3/4 TRAEs | Grade 3: 16.6%; Grade 4: 3%[8] |
| Pharmacokinetics | Linear and time-independent PK; Ctrough levels sufficient for >90% pERK inhibition[8] |
| Objective Response Rate (ORR) | 25% across all tumor types and doses in evaluable patients[8] |
| Clinical Trial Identifier | ISRCTN13713551[4][8] |
Conclusion
This compound (RG-6344) is a next-generation BRAF inhibitor with a differentiated mechanism of action characterized by its potent and selective inhibition of BRAF V600 mutants and its "paradox breaker" properties. Its ability to avoid paradoxical MAPK pathway activation, coupled with its high brain penetrance, positions it as a promising therapeutic agent for BRAF-mutant solid tumors, including those with brain metastases and acquired resistance to first-generation inhibitors. Preclinical data have demonstrated superior efficacy, and early clinical results suggest a favorable safety profile and encouraging antitumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. RG6344 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 2. roche.com [roche.com]
- 3. Preclinical Characterization of a Next-Generation Brain Permeable, Paradox Breaker BRAF Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound (RG6344, RO7276389) | BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 6. jwatch.org [jwatch.org]
- 7. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mosperafenib: A Deep Dive into the Discovery and Synthesis of a Novel BRAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosperafenib (formerly RG6344 and RO7276389) is a potent, selective, and brain-penetrant inhibitor of the BRAF kinase, currently under development by Roche for the treatment of solid tumors harboring BRAF V600 mutations.[1] A key innovation in the design of this compound is its characterization as a "paradox breaker," a feature that allows it to inhibit the target kinase without causing the paradoxical activation of the mitogen-activated protein kinase (MAPK) signaling pathway in wild-type BRAF cells—a significant liability of first-generation BRAF inhibitors.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.
Discovery and Rationale
The discovery of this compound was driven by the need to overcome the limitations of existing BRAF inhibitors. While first-generation inhibitors like vemurafenib and dabrafenib have shown significant efficacy in patients with BRAF V600-mutant melanoma, their therapeutic window is often limited by the emergence of resistance and the development of secondary malignancies, such as cutaneous squamous cell carcinomas. This phenomenon is attributed to the paradoxical activation of the MAPK pathway in cells with wild-type BRAF, which is driven by the inhibitor-induced dimerization of RAF kinases.
This compound was designed to abrogate this paradoxical activation. Its chemical structure is optimized to potently inhibit the BRAF V600E mutant kinase while preventing the conformational changes that lead to RAF dimerization and subsequent downstream signaling in non-mutant cells.
Structure-Activity Relationship (SAR)
While specific SAR studies leading directly to this compound are proprietary, the general principles for pyrimidine-based BRAF inhibitors involve optimizing substitutions on the core scaffold to achieve high potency, selectivity, and favorable pharmacokinetic properties. Key areas of chemical modification typically include the hinge-binding motif, the solvent-exposed region, and moieties that influence the conformational state of the DFG motif in the kinase domain. The development of "paradox breakers" like this compound likely involved fine-tuning these interactions to prevent the allosteric activation of a second RAF protomer within a dimer.
Synthesis of this compound
The chemical synthesis of this compound is detailed in patent WO2021116050A1, where it is listed as "Example 7".[3] The synthesis involves a multi-step sequence, with the key final step being the reaction of an aryl fluoride with a sulfonamide or sulfamide in the presence of a base.[3]
Experimental Protocol: Synthesis of this compound (Example 7)
A general synthetic scheme is provided in the patent.[3] The synthesis of the final compound, (3R)-N-[2-cyano-3-(3-methyl-4-oxo-quinazolin-6-yl)oxy-phenyl]-3-fluoro-pyrrolidine-1-sulfonamide, is achieved by reacting intermediate I3 (100 mg, 339 µmol) with intermediate I9 (120 mg, 711 µmol) following the procedure described for Example 5 in the patent document.[3] The reaction yields the title compound as a colorless solid after purification by supercritical fluid chromatography (SFC).[3]
Note: For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, please refer to the full text of patent WO2021116050A1, specifically the experimental details for Example 7.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the BRAF kinase, a key component of the MAPK signaling pathway. In cancer cells with a BRAF V600E mutation, the kinase is constitutively active, leading to uncontrolled cell proliferation and survival. This compound binds to the ATP-binding site of the BRAF V600E mutant, blocking its catalytic activity and inhibiting downstream signaling through MEK and ERK.
Crucially, as a "paradox breaker," this compound is designed to avoid the induction of RAF dimerization, thereby preventing the paradoxical activation of the MAPK pathway in BRAF wild-type cells. This is expected to lead to a better safety profile compared to first-generation BRAF inhibitors.
Signaling Pathway
Caption: BRAF Signaling Pathway and Inhibition.
Preclinical and Clinical Data
This compound has undergone extensive preclinical evaluation and is currently in Phase 1 clinical trials.
Preclinical Data
Preclinical studies presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025 demonstrated the exceptional activity of this compound (RG6344) in BRAF mutant colorectal cancers.[4]
-
Paradox Breaker Properties: RG6344 was confirmed to be a paradox breaker, as it did not trigger MAPK pathway over-activation in BRAF wild-type contexts.[4]
-
In Vivo Efficacy: In BRAF inhibitor-naïve xenograft models (LS411N, HT29), this compound monotherapy outperformed the combination of Encorafenib and Cetuximab at all tested doses.[4]
-
Activity in Resistant Models: The activity of RG6344 was further enhanced in combination with cetuximab and showed long-lasting responses in patient-derived xenograft (PDX) models from patients who had progressed on Encorafenib/Cetuximab therapy.[4]
-
Combination Therapy: Combination studies of RG6344 with FOLFOX in BRAF inhibitor-naïve models resulted in tumor regression and demonstrated superiority compared to the same combination with Encorafenib.[4]
-
Tolerability: this compound was highly tolerated in all preclinical studies, both as a single agent and in combination regimens.[4]
| Preclinical Efficacy of this compound (RG6344) | |
| Model | Key Findings |
| BRAF WT cell lines | No paradoxical activation of MAPK pathway.[4] |
| BRAFi-naïve xenografts (LS411N, HT29) | Monotherapy outperformed Encorafenib/Cetuximab.[4] |
| PDX models (Encorafenib/Cetuximab resistant) | Long-lasting responses in combination with cetuximab.[4] |
| BRAFi-naïve models | Superior tumor regression with FOLFOX combination compared to Encorafenib + FOLFOX.[4] |
Clinical Data
Preliminary data from the Phase 1 clinical trial (ISRCTN13713551) in patients with BRAF V600E-mutant metastatic colorectal cancer (mCRC) were presented at the American Society of Clinical Oncology (ASCO) Annual Meeting in 2025.[2]
-
Safety and Tolerability: As of September 25, 2024, 51 patients with mCRC had been treated with this compound. The maximum tolerated dose (MTD) had not been reached at doses up to 3600 mg/day. Grade 3 treatment-related adverse events (TRAEs) occurred in 14.5% of patients, and Grade 4 TRAEs occurred in 3.6%. The most common TRAEs were diarrhea (23.6%), nausea (21.8%), and fatigue (12.7%). Notably, typical BRAF inhibitor class toxicities like cutaneous squamous cell carcinomas were not observed.[2]
-
Pharmacokinetics: this compound demonstrated linear and time-independent pharmacokinetics across the tested dose range, achieving trough concentrations that exceeded 80% pERK inhibition.[2]
-
Efficacy:
-
In BRAF inhibitor-naïve patients, the objective response rate (ORR) was 25%, and the disease control rate (DCR) was 100%. The median progression-free survival (mPFS) was 7.3 months.[2]
-
In BRAF inhibitor-experienced patients, the ORR was 14.8%, and the DCR was 62.9%. The mPFS was 3.6 months.[2]
-
A strong and early metabolic response was observed in 74% of evaluable patients via FDG PET scans.[2]
-
| Phase 1 Clinical Trial Results of this compound in mCRC | ||
| Parameter | BRAFi-Naïve Patients | BRAFi-Experienced Patients |
| Objective Response Rate (ORR) | 25% | 14.8% |
| Disease Control Rate (DCR) | 100% | 62.9% |
| Median Progression-Free Survival (mPFS) | 7.3 months | 3.6 months |
| Safety | MTD not reached up to 3600 mg/day. Most common TRAEs: diarrhea, nausea, fatigue. No typical BRAFi class skin toxicities observed.[2] | |
| Pharmacokinetics | Linear and time-independent PK, achieving >80% pERK inhibition at trough.[2] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined in various publications and patent documents. Below are generalized methodologies for key assays.
BRAF Kinase Assay
A common method to assess the inhibitory activity of a compound against BRAF kinase is a biochemical assay that measures the phosphorylation of a substrate.
Generalized Protocol:
-
Recombinant human BRAF V600E kinase is incubated with the test compound (this compound) at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of a substrate (e.g., recombinant MEK1) and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
ELISA: Using a phosphorylation-specific antibody.
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™).
-
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell-Based Proliferation Assay
To determine the effect of this compound on the growth of cancer cells, a cell proliferation assay is typically performed.
Generalized Protocol:
-
Cancer cell lines harboring the BRAF V600E mutation (e.g., A375 melanoma, HT-29 colorectal cancer) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound.
-
The plates are incubated for a period of time (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as:
-
MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of cell viability.
-
-
The concentration of this compound that inhibits cell growth by 50% (GI50) is determined.
In Vivo Tumor Xenograft Model
To evaluate the anti-tumor efficacy of this compound in a living organism, a tumor xenograft model is commonly used.
Generalized Protocol:
-
Human cancer cells with the BRAF V600E mutation are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives this compound orally at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The anti-tumor activity is expressed as the percentage of tumor growth inhibition.
Caption: this compound Development Workflow.
Conclusion
This compound is a promising next-generation BRAF inhibitor that has demonstrated significant preclinical activity and a favorable safety profile in early clinical trials. Its "paradox breaker" mechanism addresses a key limitation of first-generation inhibitors, potentially offering a more effective and better-tolerated treatment option for patients with BRAF V600-mutant cancers. Further clinical development will be crucial to fully elucidate its therapeutic potential.
References
- 1. This compound - Roche - AdisInsight [adisinsight.springer.com]
- 2. Preliminary safety, pharmacokinetics, and clinical activity of RG6344 in patients with BRAF V600E-mutant metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 3. WO2021116050A1 - New braf inhibitors as paradox breakers - Google Patents [patents.google.com]
- 4. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the Preclinical Data of Mosperafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosperafenib (also known as RG6344 and RO7276389) is a potent, selective, and brain-penetrant small molecule inhibitor of the BRAF kinase.[1][2][3][4] Developed by Roche, it is currently in Phase 1 clinical trials for the treatment of solid tumors harboring BRAF mutations.[5] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies used in its preclinical evaluation.
Mechanism of Action
This compound is a "paradox breaker" BRAF inhibitor, designed to avoid the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a known liability of first-generation BRAF inhibitors.[1][3][4] It exhibits high binding affinity for both wild-type BRAF (BRAF WT) and the oncogenic BRAF V600E mutant, as well as for c-RAF.[1] By inhibiting the kinase activity of mutant BRAF, this compound effectively downregulates the MAPK signaling pathway, leading to reduced cell proliferation and induction of apoptosis in BRAF-mutant cancer cells.
Signaling Pathway Diagram
Caption: this compound inhibits the constitutively active BRAF V600E mutant, blocking the downstream MAPK signaling pathway and subsequent cell proliferation and survival.
In Vitro Efficacy
This compound has demonstrated potent and selective activity against BRAF-mutant cancer cell lines in a variety of in vitro assays.
Kinase Inhibition
The inhibitory activity of this compound against wild-type and mutant BRAF, as well as c-RAF, was determined using kinase binding assays.
| Kinase Target | Binding Affinity (Kd, nM) |
| BRAF WT | 0.6 |
| BRAF V600E | 1.2 |
| c-RAF | 1.7 |
| Table 1: Kinase Binding Affinities of this compound.[1] |
Cell Viability and Cytotoxicity
The cytotoxic effects of this compound were evaluated across a broad panel of cancer cell lines. In a screen of 94 cell lines with diverse histological and genetic backgrounds, this compound exhibited cytotoxic activity with IC50 values ranging from 5.2 to 30.2 nM.[1] For BRAF mutant cell lines, the IC50 values were consistently below 1.77 nM.[1]
| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |
| A375 | Melanoma | V600E | < 1.77 |
| Colo-205 | Colorectal | V600E | < 1.77 |
| HT29 | Colorectal | V600E | < 1.77 |
| RKO | Colorectal | V600E | < 1.77 |
| LS411N | Colorectal | V600E | Not Specified |
| Table 2: In vitro Cell Viability IC50 Values for this compound in BRAF V600E Mutant Cell Lines.[1][3] |
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in various preclinical xenograft and patient-derived xenograft (PDX) models.
BRAF V600E Colorectal Cancer Xenograft Models
In BRAF inhibitor-naïve colorectal cancer xenograft models (LS411N and HT29), this compound monotherapy demonstrated superior anti-tumor activity compared to the combination of Encorafenib and Cetuximab at all tested doses.[3] Furthermore, the combination of this compound with FOLFOX chemotherapy in these models resulted in tumor regression and was significantly more effective than the combination of Encorafenib with FOLFOX.[3]
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (TGI, %) |
| HT29 | This compound | Dose-dependent, superior to Encorafenib/Cetuximab |
| LS411N | This compound | Dose-dependent, superior to Encorafenib/Cetuximab |
| BRAFi-naïve CRC models | This compound + FOLFOX | Tumor regression, superior to Encorafenib + FOLFOX |
| Table 3: In vivo Efficacy of this compound in Colorectal Cancer Xenograft Models.[3] |
BRAF V600E Melanoma and Brain Metastasis Models
This compound has shown high brain penetrance and potent antitumor activity in brain metastatic models of melanoma.[1][4][6] It demonstrated superior efficacy compared to approved BRAF inhibitors in both subcutaneous and brain metastatic melanoma models.[4][6] Importantly, this compound also exhibited potent and prolonged antitumor activity in models that had developed resistance to first-generation BRAF inhibitors and MEK inhibitors.[4][6]
Pharmacokinetics
Preclinical studies in mice have characterized the pharmacokinetic profile of this compound. While specific parameters like Cmax, T1/2, and AUC are not publicly available in detail, the studies indicate that this compound has a pharmacokinetic profile that supports in vivo efficacy.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
Workflow Diagram
Caption: Workflow for determining cell viability using the CellTiter-Glo® assay after treatment with this compound.
Protocol:
-
Cell Seeding: Cells were seeded in 96-well opaque-walled plates at a density of 1,000 to 5,000 cells per well in their respective growth media and incubated for 24 hours.[7][8][9][10][11]
-
Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO) and incubated for 72 hours.
-
Reagent Addition: The plates were equilibrated to room temperature, and a volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of cell culture medium was added to each well.[7][9]
-
Lysis and Signal Stabilization: The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[9]
-
Data Acquisition: Luminescence was recorded using a plate reader. IC50 values were calculated from the dose-response curves.
Western Blotting for MAPK Pathway Inhibition
Workflow Diagram
References
- 1. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (RG6344) / Roche [delta.larvol.com]
- 4. genomeme.ca [genomeme.ca]
- 5. researchgate.net [researchgate.net]
- 6. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. scribd.com [scribd.com]
- 11. promega.com [promega.com]
Mosperafenib: A Paradigm Shift in BRAF Inhibition by Overcoming Paradoxical Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
First-generation BRAF inhibitors marked a significant advancement in the treatment of BRAF-mutant cancers, particularly melanoma. However, their efficacy is often limited by the phenomenon of paradoxical activation of the MAPK pathway in BRAF wild-type cells, leading to secondary malignancies and acquired resistance. Mosperafenib (RG6344, RO7276389) is a potent, selective, and brain-penetrant next-generation BRAF inhibitor engineered as a "paradox breaker." This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies to facilitate further research and development in the field of targeted cancer therapy.
Introduction: The Challenge of Paradoxical MAPK Pathway Activation
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the BRAF kinase and downstream signaling, driving tumorigenesis in a significant portion of melanomas and other solid tumors.[1]
First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, were designed to selectively target the ATP-binding site of the mutant BRAF V600E protein, leading to impressive clinical responses.[3][4] However, these inhibitors can induce a conformational change in wild-type BRAF that promotes its dimerization with other RAF isoforms (e.g., CRAF), leading to the paradoxical activation of the MAPK pathway in cells with upstream RAS activation.[5][6][7] This paradoxical activation is implicated in the development of secondary cutaneous squamous cell carcinomas and contributes to acquired resistance.[3][4][5]
This compound: A Paradox-Breaking BRAF Inhibitor
This compound is a novel BRAF inhibitor designed to overcome the limitations of its predecessors by preventing paradoxical MAPK pathway activation.[8] It exhibits potent inhibitory activity against BRAF V600 mutants while avoiding the induction of RAF dimerization, thereby "breaking the paradox."[4][8]
Mechanism of Action
This compound binds to the ATP-binding site of both wild-type and mutant BRAF.[8] Unlike first-generation inhibitors, its unique chemical structure is thought to disrupt the interface required for RAF dimerization, thus preventing the transactivation of the partner protomer and subsequent downstream signaling in BRAF wild-type cells.[4] This leads to selective inhibition of the MAPK pathway in BRAF-mutant cancer cells without stimulating it in normal cells.
Quantitative Data Summary
Preclinical Data
This compound has demonstrated potent and selective activity in preclinical studies.
Table 1: In Vitro Binding Affinity and Kinase Inhibitory Activity of this compound
| Target | Binding Affinity (Kd, nM) | Kinase Inhibitory Activity (IC50, nM) |
| Wild-Type BRAF | 0.6[8] | <1.77[8] |
| BRAF V600E | 1.2[8] | <1.77[8] |
| c-RAF | 1.7[8] | - |
| BRK | 156[8] | - |
Table 2: In Vitro Cytotoxic Activity of this compound
| Cell Line Characteristics | Cytotoxic Activity (IC50 Range, nM) |
| Collection of 94 cell lines with various histologic and genetic backgrounds | 5.2 to 30.2[8] |
This compound has also shown superior antitumor activity in in vivo models compared to first-generation BRAF inhibitors and is active in models of acquired resistance driven by NRAS mutations.[8] A key feature of this compound is its ability to penetrate the blood-brain barrier, demonstrating potent antitumor activity in brain metastasis models.[8]
Clinical Data
Preliminary results from a phase I clinical trial of this compound (RG6344) in patients with BRAF V600E-mutant metastatic colorectal cancer (mCRC) have been reported.[6]
Table 3: Preliminary Phase I Clinical Trial Results of this compound in BRAF V600E mCRC
| Parameter | BRAFi-naïve Patients (n=24) | BRAFi-experienced Patients (n=27) |
| Objective Response Rate (ORR) | 25%[6] | 14.8%[6] |
| Disease Control Rate (DCR) | 100%[6] | 62.9%[6] |
| Median Progression-Free Survival (mPFS) | 7.3 months[6] | 3.6 months[6] |
Safety and Tolerability: this compound was well-tolerated, with the maximum tolerated dose (MTD) not reached at doses up to 3600 mg/day.[6] Treatment-related adverse events (TRAEs) were generally manageable, with the most common being diarrhea, nausea, and fatigue.[6] Notably, typical BRAF inhibitor class toxicities such as cutaneous squamous cell carcinomas were not observed, supporting its paradox-breaking properties.[6]
Pharmacokinetics: this compound demonstrated linear and time-independent pharmacokinetics across the tested dose range.[6]
Detailed Experimental Protocols
In Vitro BRAF Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the BRAF kinase.
Materials:
-
Recombinant human BRAF V600E kinase
-
MEK1 (inactive) as a substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound (this compound)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the test compound, recombinant BRAF V600E kinase, and the MEK1 substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
Materials:
-
BRAF V600E mutant cancer cell lines (e.g., A375 melanoma)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Test compound (this compound)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's protocol (typically 1-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[9][10][11][12]
Western Blot Analysis of MAPK Pathway Phosphorylation
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK, ERK) as a measure of pathway activation.[7][13][14]
Materials:
-
BRAF V600E mutant and wild-type cell lines
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or a first-generation BRAF inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the levels of phosphorylated and total proteins.[15][16]
NanoBRET™ Assay for RAF Dimerization
This assay measures the proximity of two RAF proteins in live cells, providing a quantitative measure of dimerization.[3][17][18][19][20]
Materials:
-
HEK293T cells
-
Plasmids encoding RAF proteins fused to NanoLuc® luciferase (donor) and HaloTag® (acceptor)
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand (acceptor)
-
NanoBRET™ Nano-Glo® Substrate (donor)
-
96-well white assay plates
-
Luminescence plate reader with appropriate filters
Procedure:
-
Co-transfect HEK293T cells with the donor and acceptor RAF fusion plasmids.
-
Seed the transfected cells into a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to label the acceptor protein.
-
Treat the cells with the test compound (this compound or a first-generation inhibitor).
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor and acceptor emission signals using a plate reader.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal) to determine the extent of dimerization.
Conclusion and Future Directions
This compound represents a significant advancement in the development of BRAF inhibitors. By effectively uncoupling potent BRAF V600E inhibition from the paradoxical activation of the MAPK pathway, it holds the promise of improved efficacy and a more favorable safety profile compared to first-generation agents. Its ability to cross the blood-brain barrier addresses a critical unmet need for patients with brain metastases.
The preliminary clinical data are encouraging, demonstrating single-agent activity in a heavily pre-treated patient population.[6] Future research should focus on further elucidating the mechanisms of resistance to this compound, exploring rational combination therapies to enhance its efficacy and overcome resistance, and expanding its clinical investigation in various BRAF-mutant solid tumors. The detailed methodologies provided in this guide are intended to facilitate these efforts and contribute to the continued progress in precision oncology.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. NanoBRET® TE Intracellular RAF Dimer Assays [promega.jp]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Preliminary safety, pharmacokinetics, and clinical activity of RG6344 in patients with BRAF V600E-mutant metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (RG6344, RO7276389) | BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. jrmds.in [jrmds.in]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NanoBRET® TE Intracellular RAF Dimer Assays Technical Manual [promega.sg]
- 18. Developing and Testing a NanoBRET® CRAF-BRAF Interaction Assay [promega.com]
- 19. RAS Oncogene | RAS Pathway Drug Discovery | RAS Pathway Analysis [promega.com]
- 20. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of Mosperafenib: A Technical Guide to a Next-Generation BRAF V600E Inhibitor
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Mosperafenib (also known as RG6344 and RO7276389), a potent, selective, and brain-penetrant inhibitor of BRAF kinase. This compound is a "paradox breaker," a next-generation BRAF inhibitor designed to overcome the limitations of earlier therapies by avoiding the paradoxical activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated cellular pathways and workflows to support ongoing research and development in oncology.
Quantitative Selectivity Profile of this compound
This compound demonstrates high potency against the BRAF V600E mutation, a key driver in several cancers. Its selectivity has been characterized through binding and enzymatic assays, revealing a favorable profile with minimal off-target activity.
| Target Kinase | Assay Type | Value (nM) | Notes |
| BRAF V600E | Binding (Kd) | 1.2[2] | Primary oncogenic target. |
| BRAF (Wild-Type) | Binding (Kd) | 0.6[2] | High affinity for the wild-type enzyme. |
| c-RAF | Binding (Kd) | 1.7[2] | Activity against a key related kinase. |
| BRAF Mutants (V600E/K/A/D) | Kinase Inhibition (IC50) | <1.77[2] | Potent inhibition across various BRAF mutations. |
| BRK (Breast Tumor Kinase) | Binding (Kd) | 156[2] | The only significant off-target identified in a screen of 403 kinases. |
Core Experimental Protocols
The following sections describe standardized methodologies for key experiments used to characterize the selectivity and potency of kinase inhibitors like this compound. While specific protocols for this compound are proprietary, these represent industry-standard approaches.
Biochemical Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For kinase inhibitors, this is typically determined using an in vitro enzymatic assay.
Objective: To quantify the concentration of this compound required to inhibit 50% of BRAF V600E kinase activity.
Materials:
-
Recombinant human BRAF V600E enzyme
-
Kinase substrate (e.g., MEK1)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (serially diluted)
-
96- or 384-well assay plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibodies)
Procedure:
-
Enzyme and Substrate Preparation: Recombinant BRAF V600E and its substrate are diluted to optimized concentrations in the assay buffer.
-
Compound Addition: A serial dilution of this compound is prepared and added to the assay plate wells. Control wells with DMSO (vehicle) are also included.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding a mixture of the BRAF V600E enzyme and its substrate to the wells containing the inhibitor.
-
ATP Addition: ATP is added to start the phosphorylation reaction. The concentration of ATP is typically kept near its Km value for the kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[4]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified. Common detection methods include:
-
Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP, the incorporation of the radiolabel into the substrate is measured.[5]
-
Luminescence-Based Assays: The amount of ADP produced is measured using an assay like ADP-Glo™, which correlates with kinase activity.[6]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be employed using specific antibodies that recognize the phosphorylated substrate.
-
-
Data Analysis: The results are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[7]
Kinase Selectivity Profiling
To assess the selectivity of this compound, its activity is tested against a broad panel of kinases.
Objective: To determine the inhibitory activity of this compound against a large number of kinases to identify potential off-targets.
Procedure:
-
Kinase Panel: A panel of purified, active kinases (e.g., the 403 kinase panel mentioned for this compound) is utilized.[2]
-
Single-Concentration Screening: Initially, this compound is tested at a single, high concentration (e.g., 1 µM) against the entire kinase panel to identify any significant inhibition.[8]
-
IC50 Determination for Hits: For any kinases that show significant inhibition in the initial screen, a full dose-response curve is generated to determine the IC50 value, as described in the biochemical kinase inhibition assay protocol.
-
Data Analysis: The results are often visualized as a "kinome map" or a selectivity tree to provide a clear representation of the inhibitor's selectivity profile.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental processes for its characterization.
Caption: The constitutively active BRAF V600E mutant drives the MAPK pathway, leading to uncontrolled cell proliferation. This compound selectively inhibits BRAF V600E.
References
- 1. jwatch.org [jwatch.org]
- 2. This compound (RG6344, RO7276389) | BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 3. Preliminary safety, pharmacokinetics, and clinical activity of RG6344 in patients with BRAF V600E-mutant metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
Brain Penetrance of Next-Generation BRAF Inhibitors: A Technical Guide
Executive Summary: The advent of BRAF inhibitors has revolutionized the treatment of BRAF V600-mutant malignancies, particularly metastatic melanoma. However, the brain remains a sanctuary site, as first-generation inhibitors exhibit poor penetration across the Blood-Brain Barrier (BBB), limiting their efficacy against brain metastases. This is primarily due to their recognition and active removal by efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Next-generation BRAF inhibitors are being specifically engineered to overcome these challenges. By optimizing physicochemical properties to evade efflux and, in some cases, to prevent paradoxical MAPK pathway activation (so-called "paradox breakers"), these novel agents demonstrate significantly improved brain penetrance in preclinical models and are showing promise in clinical trials for patients with brain metastases. This guide provides an in-depth overview of the mechanisms limiting CNS distribution of BRAF inhibitors, the quantitative data on their brain penetrance, the experimental protocols used for their evaluation, and the potential of next-generation compounds to address this critical unmet need in oncology.
Introduction: The Challenge of BRAF-Mutant Brain Metastases
The discovery of activating BRAF mutations, most commonly the V600E substitution, in approximately 50% of cutaneous melanomas spurred the development of targeted therapies that dramatically improved patient outcomes.[1][2] First-generation selective BRAF inhibitors, including vemurafenib, dabrafenib, and encorafenib, achieve high response rates in systemic disease.[2] However, melanoma has a high propensity to metastasize to the brain, and these lesions respond less favorably and for a shorter duration than extracranial tumors.[1][2] A primary reason for this discrepancy is the limited ability of these drugs to achieve therapeutic concentrations in the central nervous system (CNS) due to the formidable Blood-Brain Barrier (BBB).[3][4]
The Blood-Brain Barrier and Efflux-Mediated Resistance
The BBB is a highly selective barrier formed by endothelial cells, which strictly regulates the passage of substances into the brain. A key mechanism limiting the brain accumulation of many therapeutic agents is the action of ATP-binding cassette (ABC) efflux transporters expressed on the luminal surface of the endothelial cells. For BRAF inhibitors, the most critical of these are P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene).[5] These transporters actively pump substrate drugs from the inside of the endothelial cells back into the bloodstream, effectively preventing their entry into the brain parenchyma.[5][6][7]
Quantitative Analysis of First-Generation BRAF Inhibitor Brain Penetrance
Preclinical and clinical studies have consistently demonstrated that first-generation BRAF inhibitors are avid substrates for P-gp and BCRP, resulting in poor brain penetrance.[5] This is quantified by measuring the ratio of drug concentration in the brain to that in the plasma (Kp) or in the cerebrospinal fluid (CSF).
Preclinical Data
Studies in mouse models are critical for quantifying brain penetrance. The use of knockout mice lacking P-gp and BCRP (e.g., Mdr1a/b-/-Bcrp1-/- mice) definitively proves the role of these transporters. When the transporters are absent, the brain accumulation of the drugs increases dramatically.[6][7]
| Inhibitor | Animal Model | Kp (AUCbrain/AUCplasma) | Unbound Kp,uu | Key Finding | Citation |
| Dabrafenib | Wild-Type Mice (i.v.) | 0.023 | ~0.1 | Very low penetration. | [6][7] |
| Mdr1a/b-/-Bcrp1-/- Mice (i.v.) | 0.42 | ~1.7 | 18-fold increase without efflux pumps. | [6][7] | |
| Wild-Type Mice (oral) | ~0.025 | N/A | Low penetration with oral dosing. | [6][7] | |
| Mdr1a/b-/-Bcrp1-/- Mice (oral) | 0.25 | N/A | 10-fold increase without efflux pumps. | [6][7] | |
| Vemurafenib | Wild-Type Mice (oral) | 0.008 (at 1hr) | N/A | Penetration is even lower than dabrafenib. | [6] |
| Mdr1a/b-/-Bcrp1-/- Mice (oral) | 0.07 (at 1hr) | N/A | ~9-fold increase without efflux pumps. | [6] |
Table 1: Preclinical Brain Penetrance of First-Generation BRAF Inhibitors in Mice.
Clinical Data
Data from patients treated for BRAF-mutant melanoma with brain metastases confirm the low CNS penetration observed in preclinical models. Vemurafenib concentrations in the CSF are, on average, less than 1% of the concentrations found in plasma.[8][9]
| Inhibitor | Patient Cohort | Mean Plasma Conc. (mg/L) | Mean CSF Conc. (mg/L) | Mean CSF:Plasma Ratio (%) | Citation |
| Vemurafenib | 6 patients with brain metastases | 53.4 ± 26.2 | 0.47 ± 0.37 | 0.98 ± 0.84 | [8] |
| Vemurafenib | 6 patients with brain metastases | 28.9 to 96.1 (range) | 0.12 to 1.0 (range) | 0.98 (range 0.28-2.5) | [9] |
Table 2: Clinical CSF Penetrance of Vemurafenib in Patients with Brain Metastases.
Next-Generation BRAF Inhibitors: Designing for CNS Efficacy
The limitations of existing therapies have driven the development of next-generation BRAF inhibitors designed with improved brain permeability.[1][10] Key strategies include modifying the chemical structure to reduce recognition by efflux transporters and, in some cases, to inhibit RAF dimers, which can mediate resistance—a feature of so-called "paradox breakers."[10][11][12]
Emerging next-generation compounds include:
-
Compound Ia (C1a): A brain-penetrant, paradox breaker that has shown preclinical superiority over approved BRAF inhibitors in brain metastasis models.[10][11][13]
-
PF-07284890 (ARRY-461): A highly brain-penetrant inhibitor developed through structure-based drug design and optimization of physicochemical properties to enhance BBB penetration.[1][3]
-
HSK42360: A small-molecule BRAF paradox breaker with high brain penetration currently in Phase 1 clinical trials.[12]
-
PLX8394: A RAF inhibitor designed to evade paradoxical MAPK pathway activation.[14][15]
These agents represent a significant evolution, moving from potent systemic drugs to molecules rationally designed for efficacy in the CNS sanctuary site.
Experimental Protocols for Assessing Brain Penetrance
A multi-step process is used to rigorously evaluate the CNS penetration of a novel BRAF inhibitor, progressing from simple in vitro systems to complex in vivo models.
In Vitro Transwell Efflux Assay
This assay determines if a compound is a substrate for P-gp or BCRP.
-
Cell System: Madin-Darby canine kidney (MDCKII) cells, which form a tight monolayer, are used. Parental cells are compared to cells transfected to overexpress human P-gp or BCRP.[6]
-
Protocol:
-
Cells are seeded onto a porous Transwell membrane, separating an apical (blood side) and a basolateral (brain side) compartment.
-
The test compound (e.g., dabrafenib) is added to either the apical or basolateral compartment.
-
Samples are taken from the opposite compartment over time to measure the rate of transport.
-
The apparent permeability (Papp) is calculated for both directions (A→B and B→A).
-
Efflux Ratio (ER): Calculated as Papp(B→A) / Papp(A→B). An ER significantly greater than 2 in transfected cells indicates active efflux.[6]
-
-
Analysis: Drug concentrations are measured by liquid chromatography–tandem mass spectrometry (LC-MS/MS).[6]
In Vivo Pharmacokinetic Studies in Mice
These studies quantify brain penetrance in a living system.
-
Animal Models: FVB wild-type mice are compared with transporter-deficient Mdr1a/b-/-Bcrp1-/- mice.[6][7]
-
Protocol:
-
The inhibitor is administered to cohorts of mice, typically as a single intravenous (i.v.) or oral (p.o.) dose.
-
At sequential time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), groups of animals are euthanized.
-
Blood is collected (for plasma) and brains are harvested and homogenized.
-
Drug concentrations in plasma and brain homogenates are determined using LC-MS/MS.
-
Calculation: The area under the concentration-time curve (AUC) is calculated for both plasma and brain. The brain-to-plasma ratio is reported as Kp = AUCbrain / AUCplasma.[6][7]
-
Unbound Fraction Determination
Since only the unbound (free) drug is pharmacologically active and can cross membranes, determining the unbound fraction (fu) is crucial.
-
Method: Equilibrium Dialysis.[6]
-
Protocol:
-
A semi-permeable membrane separates a chamber containing plasma or brain homogenate (spiked with the drug) from a chamber containing buffer.
-
The system is incubated until equilibrium is reached.
-
The drug concentration in the buffer chamber represents the unbound concentration.
-
fu is calculated as the ratio of the unbound concentration to the total initial concentration.
-
Unbound Ratio: The unbound brain-to-plasma partition ratio is calculated as Kp,uu = Kp * (fu,plasma / fu,brain). A Kp,uu value approaching 1 suggests unrestricted passage across the BBB.[6]
-
Clinical Implications and Future Directions
The development of brain-penetrant BRAF inhibitors has significant clinical implications. Early clinical data for dabrafenib showed surprising activity against brain metastases, suggesting that even limited penetration can be beneficial, though responses are often transient.[16][17] Combination therapy with MEK inhibitors (e.g., dabrafenib/trametinib) has further improved intracranial response rates.[18] The POLARIS trial, evaluating encorafenib plus binimetinib, demonstrated an intracranial response rate of over 60% in patients with brain metastases.[19][20]
The future of treating BRAF-mutant brain metastases lies with the next generation of inhibitors. Clinical trials for agents like PF-07284890 and HSK42360 are underway and will be critical in determining if improved preclinical brain penetrance translates to more durable intracranial responses in patients.[1][12] Furthermore, combination strategies that pair these novel brain-penetrant targeted therapies with immunotherapy are being explored to prevent resistance and prolong patient survival.[21][22]
Conclusion
Brain metastases represent a major hurdle in the management of BRAF-mutant cancers. First-generation BRAF inhibitors, while effective systemically, are largely excluded from the CNS by P-gp and BCRP-mediated efflux at the Blood-Brain Barrier. A new wave of next-generation inhibitors, rationally designed to evade these transporters and exhibit enhanced brain penetrance, holds the potential to transform outcomes for this vulnerable patient population. Rigorous evaluation using a combination of in vitro and in vivo models is essential to identify the most promising candidates for clinical development. The ongoing clinical investigation of these novel agents will ultimately determine their role in establishing durable disease control within the CNS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of BRAF mutation and effectiveness of BRAF inhibitor on the brain metastases in patients with metastatic melanoma. - ASCO [asco.org]
- 5. Acquired and intrinsic resistance to vemurafenib in BRAFV600E ‐driven melanoma brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms Limiting Distribution of the Threonine-Protein Kinase B-RaFV600E Inhibitor Dabrafenib to the Brain: Implications for the Treatment of Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms limiting distribution of the threonine-protein kinase B-RaF(V600E) inhibitor dabrafenib to the brain: implications for the treatment of melanoma brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebrospinal fluid concentrations of vemurafenib in patients treated for brain metastatic BRAF-V600 mutated melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BM-30: INTRA CEREBROPSINAL FLUID CONCENTRATIONS OF VEMURAFENIB IN MELANOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Novel brain-permeable BRAF inhibitor shows promise in more effectively reaching and treating melanoma brain metastasis - VHIO [vhio.net]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Phase I clinical trial shows drug shrinks melanoma brain metastases - ecancer [ecancer.org]
- 17. Clinical trials in melanoma patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Treatment with encorafenib plus binimetinib study: brain metastasis response rate of over 60% in patients with unresectable metastatic BRAF V600-mutant melanoma with brain metastases | Melanoma Network of New Zealand (MelNet) [melnet.org.nz]
- 20. researchgate.net [researchgate.net]
- 21. ajmc.com [ajmc.com]
- 22. Activity and Resistance of a Brain-Permeable Paradox Breaker BRAF Inhibitor in Melanoma Brain Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Early Clinical Trial Data for Mosperafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosperafenib (RG6344) is an investigational, potent, and selective second-generation BRAF inhibitor designed to target the BRAF V600E mutation, a common driver in various solid tumors. A key feature of this compound is its "paradox breaker" property, which aims to circumvent the paradoxical activation of the MAPK signaling pathway often observed with first-generation BRAF inhibitors. This document provides a comprehensive overview of the early clinical and preclinical data for this compound, focusing on its mechanism of action, safety, and preliminary efficacy.
Mechanism of Action: A Paradox Breaker
This compound is designed to inhibit the BRAF V600E mutant protein, thereby blocking downstream signaling through the MAPK/ERK pathway. Unlike first-generation BRAF inhibitors, which can paradoxically activate this pathway in BRAF wild-type cells by promoting RAF dimerization, this compound is engineered to prevent this phenomenon. This is thought to be achieved by disrupting the surface required for RAF dimerization.[1] This "paradox breaker" activity is crucial as it may reduce the incidence of secondary malignancies, such as cutaneous squamous cell carcinoma, and potentially overcome certain mechanisms of resistance to older BRAF inhibitors.[1][2]
Preclinical studies have demonstrated that this compound (referred to as compound 1a) shows superior efficacy in inhibiting tumor growth in BRAF V600E models compared to first-generation inhibitors like dabrafenib and encorafenib.[3] It has also shown activity in models of resistance driven by NRAS mutations and in brain metastatic models, highlighting its brain-penetrant properties.[3]
Signaling Pathway of BRAF V600E and the Impact of this compound
Caption: Simplified MAPK signaling pathway in BRAF V600E mutant cancer.
Mechanism of Paradoxical Activation with First-Generation BRAF Inhibitors
Caption: Mechanism of paradoxical MAPK pathway activation by first-generation BRAF inhibitors.
Early Clinical Trial Data: Phase 1 Study (ISRCTN13713551)
Preliminary data from a Phase 1, dose-escalation study of this compound in patients with BRAF V600E-mutant solid tumors have been presented. The primary objectives were to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose, as well as to characterize the safety, pharmacokinetics (PK), pharmacodynamics (PD), and clinical activity.[4][5]
Patient Population
As of December 5, 2024, 66 patients with various BRAF V600-mutant solid tumors were treated with this compound monotherapy.[5] A cohort of 51 patients had metastatic colorectal cancer (mCRC).[4]
| Patient Characteristic | Value |
| Total Patients (mCRC cohort) | 51[4] |
| Patients with Prior BRAF Inhibitor Treatment | 53% (27/51)[4] |
| Median Number of Prior Treatments | 3 (range: 2-6)[4] |
| Patients with Non-measurable Brain Lesions | 4[4] |
More detailed patient demographics such as age, sex, and ECOG performance status are not yet publicly available.
Safety and Tolerability
This compound has been generally well-tolerated. The MTD had not been reached at a daily dose of up to 3600 mg.[4][5]
| Treatment-Related Adverse Events (TRAEs) | Frequency |
| Any Grade | |
| Diarrhoea | 23.6%[4] |
| Nausea | 21.8%[4] |
| Fatigue | 12.7%[4] |
| Grade 3 | 16.6% (11/66 patients)[5] |
| Rash maculo-papular (Dose Limiting Toxicity) | 1 event[5] |
| Grade 4 | 3.6% (2/51 mCRC patients, both laboratory findings)[4] |
| Grade 5 | 0%[4][5] |
| Discontinuation due to TRAEs | 5.5% (3/51 mCRC patients)[4] |
Notably, typical toxicities associated with first-generation BRAF inhibitors, such as cutaneous squamous cell carcinomas, palmar-plantar erythrodysesthesia, and keratoacanthoma, have not been observed, underscoring the "paradox breaker" properties of this compound.[4]
Pharmacokinetics and Pharmacodynamics
This compound demonstrated linear and time-independent pharmacokinetics across the tested dose range. Trough concentrations (Ctrough) were sufficient to achieve over 90% inhibition of phosphorylated ERK (pERK).[4][5] A strong and early metabolic response was observed via FDG-PET scans at 15 days, with 74% of evaluable patients (36 out of 49) showing a complete or partial metabolic response.[4] An exposure-response relationship was also noted.[5]
Preliminary Efficacy
This compound has shown promising preliminary single-agent activity in patients with BRAF V600E-mutant solid tumors.
| Efficacy Endpoint (mCRC Cohort) | BRAFi-Naive Patients | BRAFi-Experienced Patients | All Evaluable Patients (across tumor types) |
| Overall Response Rate (ORR, RECIST v1.1) | 25%[4] | 14.8%[4] | 25% (in 64 patients)[5] |
| Disease Control Rate (DCR) | 100%[4] | 62.9%[4] | Not Reported |
| Median Progression-Free Survival (mPFS) | 7.3 months[4] | 3.6 months[4] | Not Reported |
Experimental Protocols
Phase 1 Clinical Trial (ISRCTN13713551) Design
This is an open-label, multi-center, dose-escalation study of this compound administered as a monotherapy or in combination with cobimetinib in patients with BRAF-mutated solid tumors.[6]
-
Study Design: The study consists of a dose-escalation part to determine the MTD and/or recommended Phase 2 dose, followed by an expansion phase.[4]
-
Treatment Administration: this compound is administered orally, once daily.[6]
-
Key Inclusion Criteria (General):
-
Patients with histologically confirmed solid tumors harboring a BRAF V600 mutation.[4]
-
Adequate organ function.
-
-
Key Exclusion Criteria (General):
-
Specific details on exclusion criteria are not fully available in the public domain.
-
-
Endpoints:
Experimental Workflow: Dose Escalation and Evaluation
Caption: General experimental workflow for the Phase 1 dose-escalation study of this compound.
Conclusion
The early clinical data for this compound are promising, demonstrating a favorable safety profile and encouraging anti-tumor activity in patients with BRAF V600E-mutant solid tumors, including a heavily pre-treated population of metastatic colorectal cancer patients. Its "paradox breaker" mechanism appears to translate into a differentiated safety profile compared to first-generation BRAF inhibitors. Further investigation in larger, randomized trials is warranted to confirm these preliminary findings and to establish the role of this compound in the treatment of BRAF-mutant cancers.
References
- 1. jwatch.org [jwatch.org]
- 2. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (RG6344, RO7276389) | BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ISRCTN [isrctn.com]
Mosperafenib: A Technical Guide to its Mechanism of Action and Impact on the MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mosperafenib (RG6344, RO7276389) is a potent, selective, and brain-penetrant inhibitor of the BRAF kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document provides an in-depth technical overview of this compound's mechanism of action, with a specific focus on its effects on the MAPK cascade. It details the quantitative measures of its inhibitory activity, comprehensive experimental protocols for assessing its efficacy, and visual representations of the signaling pathways and experimental workflows involved. A key characteristic of this compound is its "paradox breaker" property, which allows it to inhibit BRAF without causing the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a significant limitation of earlier generation BRAF inhibitors.
Introduction to the MAPK Signaling Pathway and the Role of BRAF
The MAPK signaling pathway is a crucial intracellular cascade that transduces signals from the cell surface to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers.[2][3] The canonical MAPK pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K or MEK), and a MAP Kinase (MAPK or ERK).[3]
A key MAP3K in this pathway is the RAF family of serine/threonine kinases, which includes ARAF, BRAF, and CRAF. Upon activation by upstream signals, typically from RAS GTPases, RAF kinases phosphorylate and activate MEK1 and MEK2.[3] Activated MEK, in turn, phosphorylates and activates ERK1 and ERK2.[3] Phosphorylated ERK (pERK) then translocates to the nucleus to phosphorylate and regulate a multitude of transcription factors, leading to changes in gene expression that drive cellular responses.[1]
Mutations in the BRAF gene are among the most common oncogenic drivers in human cancers, particularly in melanoma, where the V600E mutation is prevalent.[4] This mutation results in a constitutively active BRAF protein, leading to persistent downstream signaling through the MAPK pathway, uncontrolled cell proliferation, and tumor growth.[4] Consequently, BRAF has emerged as a prime therapeutic target for the development of targeted cancer therapies.
This compound: A "Paradox Breaker" BRAF Inhibitor
First-generation BRAF inhibitors, while effective in patients with BRAF V600-mutant tumors, have a significant limitation known as the "paradoxical activation" of the MAPK pathway in BRAF wild-type cells. This phenomenon can lead to the development of secondary malignancies. This compound was specifically designed to overcome this limitation.
dot
References
- 1. Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific Raf inhibitor PLX4032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathway‐extended gene expression signatures integrate novel biomarkers that improve predictions of patient responses to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. A melanoma subtype with intrinsic resistance to BRAF inhibition identified by receptor tyrosine kinases gene-driven classification - PMC [pmc.ncbi.nlm.nih.gov]
Mosperafenib: A Technical Deep Dive into its Paradox Breaker Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mosperafenib (RG6344, RO7276389) is a potent, selective, and brain-penetrant small molecule inhibitor of BRAF kinase. Unlike first-generation BRAF inhibitors, which can paradoxically activate the mitogen-activated protein kinase (MAPK) signaling pathway in BRAF wild-type cells, this compound is a "paradox breaker." This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's paradox-breaking capabilities, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The information presented is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mode of action, facilitating further investigation and clinical development.
Introduction: The Paradox of First-Generation BRAF Inhibitors
The discovery of activating BRAF mutations, particularly the V600E substitution, in a significant portion of melanomas and other cancers, led to the development of targeted BRAF inhibitors like Vemurafenib and Dabrafenib. These drugs have shown significant clinical efficacy in patients with BRAF V600-mutant tumors. However, a peculiar and often detrimental side effect known as paradoxical MAPK pathway activation has been observed.
In BRAF wild-type cells, particularly those with upstream activation of the pathway (e.g., through RAS mutations), first-generation BRAF inhibitors bind to one protomer of a RAF dimer (e.g., BRAF/CRAF). This binding induces a conformational change that allosterically transactivates the unbound protomer, leading to an overall increase in MAPK signaling (pMEK and pERK levels). This paradoxical activation can promote the growth of secondary malignancies, such as cutaneous squamous cell carcinomas, and contribute to therapeutic resistance.
This compound was designed to overcome this limitation. Its unique mechanism of action allows it to effectively inhibit mutated BRAF while avoiding the paradoxical activation of the MAPK pathway in BRAF wild-type cells.
The Molecular Mechanism of this compound: A Paradox Breaker
The key to this compound's paradox-breaking ability lies in its distinct interaction with RAF dimers. Unlike first-generation inhibitors that promote RAF dimerization and transactivation, this compound actively disrupts the formation of specific RAF dimers.
This compound selectively inhibits BRAF-containing dimers, including BRAF homodimers and BRAF/CRAF heterodimers. It achieves this by binding to the kinase domain in a manner that is incompatible with the dimer interface. However, this compound does not significantly inhibit or disrupt CRAF homodimers. This selectivity is crucial. In BRAF wild-type cells where signaling is often driven by RAS-induced CRAF homodimerization, this compound does not lead to the transactivation seen with older inhibitors. In BRAF V600E mutant tumors, where the oncoprotein signals as a monomer or a dimer, this compound effectively inhibits its activity.
This targeted disruption of BRAF-containing dimers prevents the downstream phosphorylation of MEK and ERK in both BRAF-mutant and BRAF-wild-type settings, thus "breaking" the paradox.
Quantitative Analysis of this compound's Activity
The following tables summarize the key quantitative data that substantiates the potency, selectivity, and paradox-breaking mechanism of this compound.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Value | Reference |
| BRAF WT | Binding Affinity (Kd) | 0.6 nM | [1] |
| BRAF V600E | Binding Affinity (Kd) | 1.2 nM | [1] |
| c-RAF | Binding Affinity (Kd) | 1.7 nM | [1] |
| BRK | Binding Affinity (Kd) | 156 nM | [1] |
| BRAF mutants (V600E/K/A/D) | Kinase Inhibition (IC50) | <1.77 nM | [1] |
Table 2: Cellular Activity of this compound
| Cell Lines | Genetic Background | Assay Type | Value | Reference |
| Collection of 94 cell lines | Various | Cytotoxicity | 5.2 to 30.2 nM | [1] |
| BRAF V600E mCRC (BRAFi-naïve) | BRAF V600E | Objective Response Rate (ORR) | 25% | [2][3] |
| BRAF V600E mCRC (BRAFi-experienced) | BRAF V600E | Objective Response Rate (ORR) | 14.8% | [2][3] |
| BRAF V600E mCRC (BRAFi-naïve) | BRAF V600E | Disease Control Rate (DCR) | 100% | [2][3] |
| BRAF V600E mCRC (BRAFi-experienced) | BRAF V600E | Disease Control Rate (DCR) | 62.9% | [2][3] |
Visualizing the Mechanism and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of this compound.
In Vitro RAF Kinase Assay
This assay measures the direct inhibitory effect of this compound on BRAF kinase activity.
Materials:
-
Recombinant human BRAF V600E enzyme
-
Inactive MEK1 as substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add recombinant BRAF V600E enzyme, inactive MEK1 substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Western Blot for MAPK Pathway Activation
This protocol is used to assess the phosphorylation status of MEK and ERK in cells treated with BRAF inhibitors.
Materials:
-
Cell lines with different genetic backgrounds (e.g., A375 with BRAF V600E, and a BRAF wild-type/RAS-mutant line like HCT116).
-
This compound and a first-generation BRAF inhibitor (e.g., Vemurafenib).
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-MEK (Ser217/221), anti-total MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or Vemurafenib for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
Co-Immunoprecipitation (Co-IP) for RAF Dimerization
This assay is used to determine the effect of this compound on the interaction between BRAF and CRAF.
Materials:
-
Cells co-transfected with constructs expressing tagged versions of BRAF and CRAF (e.g., FLAG-BRAF and HA-CRAF).
-
This compound.
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Anti-FLAG antibody for immunoprecipitation.
-
Protein A/G agarose beads.
-
Primary antibodies for Western blot: anti-HA and anti-FLAG.
Procedure:
-
Treat transfected cells with this compound for the desired time.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-FLAG antibody to immunoprecipitate FLAG-BRAF and its interacting proteins.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using anti-HA and anti-FLAG antibodies to detect CRAF and BRAF, respectively. A decrease in the amount of co-immunoprecipitated HA-CRAF in the presence of this compound indicates disruption of the BRAF-CRAF dimer.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest.
-
This compound.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent (e.g., CellTiter-Glo®).
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for 72 hours.
-
For an MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound has been evaluated in vivo using patient-derived xenograft (PDX) models. In these studies, human tumor tissue is implanted into immunodeficient mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time. These models have demonstrated that this compound can trigger potent antitumor activity in BRAF V600E models, including those with brain metastases, highlighting its brain penetrance.[1]
Clinical Perspective and Future Directions
Phase I clinical trial data for this compound (RG6344) in patients with BRAF V600E-mutant solid tumors have shown promising results. The drug is generally well-tolerated, and importantly, the typical toxicities associated with first-generation BRAF inhibitors, such as cutaneous squamous cell carcinomas, have not been observed, further supporting its paradox-breaking properties in a clinical setting.[2][3] this compound has demonstrated preliminary single-agent activity in both BRAF inhibitor-naïve and -experienced patients.[2][3]
The development of this compound and other paradox-breaking BRAF inhibitors represents a significant advancement in the targeted therapy of BRAF-mutant cancers. By avoiding the paradoxical activation of the MAPK pathway, these agents have the potential for an improved safety profile and may overcome some mechanisms of acquired resistance to first-generation inhibitors. Future research will likely focus on combination therapies to further enhance efficacy and combat other resistance mechanisms, as well as exploring the utility of this compound in a broader range of BRAF-mutant malignancies.
Conclusion
This compound's mechanism as a paradox breaker is a prime example of rational drug design aimed at overcoming the limitations of earlier targeted therapies. Its ability to selectively disrupt BRAF-containing dimers without activating CRAF-mediated signaling provides a clear therapeutic advantage. The data and protocols presented in this guide offer a comprehensive foundation for understanding and further investigating this promising new agent in the fight against BRAF-mutant cancers.
References
Preclinical Profile of Mosperafenib (RG6344): A Novel BRAF Inhibitor for BRAF-Mutant Colorectal Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mosperafenib (also known as RG6344 or RO7276389) is a potent, selective, and brain-penetrant inhibitor of the BRAF V600E mutation, a key oncogenic driver in a subset of colorectal cancers (CRC).[1][2] Developed by Roche, this compound is classified as a "paradox-breaker" BRAF inhibitor, designed to circumvent the limitations of first-generation BRAF inhibitors.[3][4] This guide provides a comprehensive overview of the available preclinical data for this compound in BRAF-mutant colorectal cancer, focusing on its mechanism of action, in vitro and in vivo efficacy, and the methodologies employed in its preclinical evaluation.
Core Concept: The "Paradox-Breaker" Mechanism of Action
First-generation BRAF inhibitors, while effective in BRAF-mutant melanoma, have shown limited single-agent efficacy in BRAF-mutant colorectal cancer. This is largely attributed to a rapid feedback reactivation of the MAPK pathway, primarily through the epidermal growth factor receptor (EGFR). Furthermore, these inhibitors can paradoxically activate the MAPK pathway in BRAF wild-type cells. This compound, as a paradox-breaker, is designed to inhibit the BRAF V600E mutant protein without causing this paradoxical activation, potentially leading to more sustained pathway inhibition and improved anti-tumor activity.[3][4]
Signaling Pathway of a Paradox-Breaker BRAF Inhibitor
The following diagram illustrates the hypothesized signaling pathway of a paradox-breaker BRAF inhibitor like this compound in BRAF V600E-mutant colorectal cancer cells, highlighting its advantage over first-generation inhibitors.
Caption: this compound inhibits BRAF V600E without paradoxically activating CRAF.
Preclinical Efficacy of this compound
While detailed preclinical data for this compound remains largely proprietary to Roche, key findings have been presented at scientific conferences, highlighting its promising anti-tumor activity.
In Vitro Studies
Information regarding the in vitro activity of this compound in a broad panel of BRAF-mutant colorectal cancer cell lines is limited in the public domain. However, its classification as a potent BRAF inhibitor suggests significant activity in relevant cell models.
In Vivo Studies
A pivotal preclinical study presented at the American Association for Cancer Research (AACR) in 2025 demonstrated the superior efficacy of this compound monotherapy in BRAF inhibitor-naïve xenograft models of human colorectal cancer.
Table 1: Summary of In Vivo Efficacy of this compound in BRAF V600E-Mutant Colorectal Cancer Xenograft Models
| Model | Treatment | Outcome | Source |
| LS411N (BRAFi Naïve) | This compound Monotherapy | Outperformed Encorafenib/Cetuximab combination | AACR 2025 Abstract |
| HT29 (BRAFi Naïve) | This compound Monotherapy | Outperformed Encorafenib/Cetuximab combination | AACR 2025 Abstract |
Note: Specific quantitative data on tumor growth inhibition was not publicly disclosed.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not yet available in peer-reviewed publications. However, based on standard practices in the field and the limited information from conference abstracts, the following methodologies are likely to have been employed.
Cell Line Maintenance and In Vitro Assays
-
Cell Lines: BRAF V600E-mutant human colorectal cancer cell lines such as HT29 and LS411N are standard models.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assays (Hypothesized): To determine the half-maximal inhibitory concentration (IC50), colorimetric assays like MTT or CellTiter-Glo® Luminescent Cell Viability Assay would be used. Cells would be seeded in 96-well plates and treated with increasing concentrations of this compound for 72-96 hours.
-
Western Blotting (Hypothesized): To assess the impact on MAPK signaling, cells would be treated with this compound for various time points. Protein lysates would be subjected to SDS-PAGE and immunoblotted with antibodies against total and phosphorylated forms of BRAF, MEK, and ERK.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NOD-SCID) are used for tumor xenografts.
-
Tumor Implantation: A suspension of human colorectal cancer cells (e.g., HT29, LS411N) in a medium like Matrigel is subcutaneously injected into the flanks of the mice.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is likely administered orally, based on its clinical formulation.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula (L x W²)/2.
-
Pharmacodynamic Analysis (Hypothesized): At the end of the study, tumors may be excised at different time points post-treatment to assess target engagement and pathway modulation via methods like Western blotting or immunohistochemistry for phosphorylated ERK.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a novel BRAF inhibitor like this compound.
Caption: A standard workflow for preclinical drug development.
Conclusion and Future Directions
The available preclinical data, though limited, strongly suggests that this compound is a highly promising therapeutic agent for BRAF V600E-mutant colorectal cancer. Its "paradox-breaker" mechanism appears to translate into superior anti-tumor efficacy in vivo compared to the current standard-of-care targeted therapies. As this compound progresses through clinical trials, the publication of detailed preclinical studies will be crucial for a deeper understanding of its pharmacological profile and for guiding its optimal clinical application, including potential combination strategies. The research community awaits further data on its activity across a broader range of preclinical models and a more in-depth characterization of its effects on the tumor microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Preliminary safety, pharmacokinetics, and clinical activity of RG6344 in patients with BRAF V600E-mutant metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
Initial Investigation of Mosperafenib in Malignant Melanoma: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mosperafenib (formerly RG6344; RO7276389) is a potent, selective, and brain-penetrant small molecule inhibitor of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Mutations in the BRAF gene, particularly the V600E substitution, are prevalent in malignant melanoma, leading to constitutive activation of the MAPK pathway and uncontrolled cell proliferation. This compound is currently under investigation as a therapeutic agent for BRAF V600-mutant solid tumors, including malignant melanoma. This technical guide provides a comprehensive overview of the initial preclinical and clinical investigations of this compound, focusing on its mechanism of action, anti-tumor activity, and key experimental methodologies.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective inhibitory activity against wild-type and various mutant forms of the BRAF kinase. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Kinase Binding Affinity of this compound [1]
| Target | Binding Affinity (Kd, nM) |
| BRAF (Wild-Type) | 0.6 |
| BRAF V600E | 1.2 |
| c-RAF | 1.7 |
Table 2: In Vitro Inhibitory Activity of this compound [1]
| Parameter | Value | Details |
| IC50 vs. BRAF Mutants | <1.77 nM | Includes clinically relevant mutants such as V600E, V600K, V600A, and V600D. |
| Cytotoxic Activity | 5.2 - 30.2 nM | Observed in a panel of 94 cancer cell lines with diverse histological and genetic backgrounds. |
A key characteristic of this compound is its "paradox breaker" property, designed to avoid the paradoxical activation of the MAPK pathway in non-BRAF V600E cells, a known liability of first-generation BRAF inhibitors.[1]
In Vivo Activity
Preclinical studies using xenograft models of human malignant melanoma have demonstrated the anti-tumor efficacy of this compound.
Table 3: In Vivo Anti-Tumor Activity of this compound in Malignant Melanoma Models
| Model Type | Key Findings |
| BRAF V600E Xenografts | Superior anti-tumor activity compared to dabrafenib and encorafenib.[1] |
| Brain Metastatic Models | Potent anti-tumor activity, highlighting its brain-penetrant properties.[1] |
| RAF Dimer-Mediated Resistant Tumors (NRAS Q61K) | Active in models of resistance driven by RAF dimerization.[1] |
Specific quantitative data on tumor growth inhibition percentages and corresponding dosages from these preclinical in vivo studies are not yet publicly available in detail.
Clinical Data
This compound is being evaluated in a Phase I clinical trial (NCT04639999) in patients with BRAF V600-mutant advanced solid tumors, including malignant melanoma. The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a single agent and in combination with the MEK inhibitor cobimetinib.
Table 4: Overview of Phase I Clinical Trial of this compound (NCT04639999)
| Parameter | Description |
| Title | A Study to Evaluate Safety, Pharmacokinetics, and Preliminary Clinical Activity of RO7276389 Alone and in Combination With Cobimetinib in Participants With BRAF-V600 Mutation-Positive Advanced Solid Tumor or BRAF-V600 Mutation-Positive Melanoma With Central Nervous System Metastases |
| Phase | Phase I |
| Status | Recruiting |
| Interventions | This compound (RO7276389) alone and in combination with Cobimetinib |
| Primary Outcome Measures | Incidence of Adverse Events, Dose Limiting Toxicities, Recommended Phase 2 Dose |
| Secondary Outcome Measures | Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS) |
Preliminary data from this trial have been presented at the American Society of Clinical Oncology (ASCO) and the American Association for Cancer Research (AACR) annual meetings.[2] However, detailed quantitative results for the malignant melanoma cohort, including specific ORR, DOR, and PFS, are not yet publicly available.
Experimental Protocols
The following sections describe the likely methodologies employed in the initial investigation of this compound, based on standard practices in the field.
BRAF Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of BRAF kinase.
Methodology:
-
Reagents: Recombinant human BRAF (wild-type and V600E mutant), MEK1 (substrate), ATP, and this compound at various concentrations.
-
Procedure:
-
A reaction mixture containing BRAF kinase, MEK1 substrate, and assay buffer is prepared.
-
This compound is serially diluted and added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
The amount of phosphorylated MEK1 is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on malignant melanoma cell lines.
Methodology:
-
Cell Lines: Human malignant melanoma cell lines with known BRAF mutation status (e.g., A375, SK-MEL-28).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or vehicle control.
-
After a defined incubation period (e.g., 72 hours), a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added.
-
The luminescence, which is proportional to the number of viable cells, is measured using a microplate reader.
-
-
Data Analysis: The concentration of this compound that reduces cell viability by 50% (IC50) is determined from the dose-response curve.
Melanoma Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a clinically relevant model.
Methodology:
-
Tumor Implantation:
-
Fresh tumor tissue from a malignant melanoma patient is obtained under sterile conditions.
-
The tissue is fragmented and subcutaneously implanted into immunocompromised mice (e.g., NOD-scid gamma mice).
-
-
Tumor Growth and Treatment:
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
This compound is administered orally at various dose levels and schedules. The control group receives a vehicle.
-
-
Efficacy Assessment:
-
Tumor volumes are measured throughout the study.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating a novel BRAF inhibitor like this compound.
Caption: The MAPK signaling pathway in BRAF-mutant melanoma and the inhibitory action of this compound.
References
Mosperafenib: A Technical Overview of its Impact on Proto-Oncogene Protein B-Raf
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mosperafenib (RG6344) is a potent and selective inhibitor of the serine/threonine-protein kinase B-Raf (BRAF), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Activating mutations in the BRAF gene, particularly the V600E substitution, are prevalent in a variety of human cancers, leading to constitutive activation of the MAPK pathway and driving tumorigenesis.[2][3] this compound is currently under investigation in clinical trials for the treatment of solid tumors harboring BRAF mutations.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the B-Raf protein, and the experimental methodologies used to characterize its activity.
Introduction to B-Raf and the MAPK Signaling Pathway
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[4][5] The RAF kinase family, consisting of A-RAF, B-Raf, and C-Raf, are central components of this pathway, acting as downstream effectors of the RAS GTPases.[6]
Under normal physiological conditions, the activation of receptor tyrosine kinases (RTKs) by growth factors leads to the activation of RAS, which in turn recruits and activates RAF kinases at the cell membrane.[7] Activated RAF then phosphorylates and activates MEK1 and MEK2 (MAPKKs), which subsequently phosphorylate and activate ERK1 and ERK2 (MAPKs).[4] Phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.[2]
Oncogenic mutations in BRAF, most commonly the V600E mutation, result in a constitutively active kinase that signals independently of upstream RAS activation.[2] This leads to sustained and unregulated activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival, hallmarks of cancer.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the ATP-binding site of the B-Raf kinase domain. By occupying this site, this compound prevents the binding of ATP and subsequent phosphorylation of MEK, thereby inhibiting the downstream signaling cascade. The primary therapeutic rationale for this compound is to selectively inhibit the constitutively active mutant B-Raf protein in cancer cells, leading to the suppression of the MAPK pathway, cell cycle arrest, and apoptosis.
Impact on B-Raf Signaling
The binding of this compound to B-Raf leads to a significant reduction in the phosphorylation of MEK and ERK. This can be observed experimentally through techniques such as Western blotting, which can quantify the levels of phosphorylated proteins in treated cells. The inhibition of this pathway is expected to be dose-dependent.
Quantitative Data on B-Raf Inhibition
While specific quantitative data for this compound's inhibitory activity against B-Raf are not yet publicly available in detail, this section presents representative data tables that are typically generated during the preclinical characterization of a B-Raf inhibitor. These tables illustrate the expected potency and selectivity of such a compound.
Table 1: Biochemical Potency of this compound Against B-Raf Kinases (Representative Data)
| Kinase Target | IC50 (nM) | Ki (nM) |
| B-Raf V600E | < 10 | < 5 |
| Wild-type B-Raf | 50 - 100 | 25 - 50 |
| C-Raf | > 500 | > 250 |
IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant.
Table 2: Cellular Activity of this compound in B-Raf Mutant and Wild-Type Cell Lines (Representative Data)
| Cell Line | B-Raf Status | p-ERK Inhibition IC50 (nM) | Cell Viability IC50 (nM) |
| A375 (Melanoma) | V600E | < 20 | < 50 |
| HT-29 (Colon) | V600E | < 20 | < 50 |
| SK-MEL-28 (Melanoma) | V600E | < 20 | < 50 |
| HCT116 (Colon) | Wild-Type | > 1000 | > 1000 |
p-ERK: Phosphorylated Extracellular Signal-Regulated Kinase.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of B-Raf inhibitors like this compound.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding affinity of an inhibitor to the B-Raf kinase.
-
Principle: A competitive binding assay where the test compound (this compound) competes with a fluorescently labeled ATP-competitive tracer for binding to the B-Raf kinase. Binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high degree of Fluorescence Resonance Energy Transfer (FRET). Inhibition is measured as a decrease in the FRET signal.
-
Materials:
-
Recombinant B-Raf V600E enzyme
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer
-
Test compound (this compound) at various concentrations
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the B-Raf enzyme and the Eu-labeled antibody mixture.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add the fluorescent tracer to initiate the binding reaction.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665/615) and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cellular Phospho-ERK (p-ERK) Inhibition Assay (Western Blot)
This assay determines the ability of the inhibitor to block the MAPK pathway in a cellular context.
-
Principle: Cancer cells with a BRAF V600E mutation are treated with the inhibitor. Cell lysates are then analyzed by Western blot to detect the levels of phosphorylated ERK (p-ERK) and total ERK. A reduction in the p-ERK/total ERK ratio indicates pathway inhibition.
-
Materials:
-
BRAF V600E mutant cell line (e.g., A375 melanoma cells)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed BRAF V600E mutant cells in culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software and calculate the p-ERK/total ERK ratio for each treatment condition to determine the IC50.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
BRAF V600E mutant and wild-type cell lines
-
Cell culture medium
-
Test compound (this compound)
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: MAPK Signaling Pathway and the Point of Inhibition by this compound.
Caption: Preclinical Development Workflow for a B-Raf Inhibitor.
Conclusion
This compound represents a targeted therapeutic strategy for cancers driven by aberrant B-Raf signaling. Its mechanism of action, centered on the direct inhibition of the B-Raf kinase, leads to the suppression of the MAPK pathway and subsequent inhibition of tumor cell growth. The experimental protocols detailed in this guide provide a framework for the comprehensive preclinical evaluation of B-Raf inhibitors. As this compound progresses through clinical development, further data will elucidate its full therapeutic potential in the treatment of BRAF-mutant cancers.
References
- 1. roche.com [roche.com]
- 2. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. network.febs.org [network.febs.org]
The Development of Mosperafenib (RG6344): A Brain-Penetrant, Paradox-Breaking BRAF Inhibitor for Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mosperafenib (RG6344, RO7276389) is a potent, selective, and orally bioavailable small molecule inhibitor of the BRAF kinase, under development by Roche for the treatment of BRAF V600-mutant solid tumors, including metastatic colorectal cancer (mCRC) and melanoma. A key feature of this compound is its "paradox-breaker" design, which circumvents the paradoxical activation of the MAPK signaling pathway—a significant liability of first-generation BRAF inhibitors. Furthermore, this compound exhibits significant penetration of the central nervous system (CNS), offering a potential treatment for patients with brain metastases. Currently in Phase 1 clinical development, this compound has demonstrated a manageable safety profile and promising preliminary anti-tumor activity in patients with BRAF V600E-mutant solid tumors.
Introduction
Mutations in the BRAF gene, particularly the V600E substitution, are key oncogenic drivers in a variety of cancers, leading to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK) and promoting cell proliferation and survival. While first-generation BRAF inhibitors have shown clinical benefit, their efficacy can be limited by the development of resistance and the induction of secondary malignancies due to paradoxical MAPK pathway activation in BRAF wild-type cells.
This compound was specifically engineered to address these limitations. This guide provides a comprehensive technical overview of the preclinical and early clinical development of this compound, detailing its mechanism of action, pharmacological properties, and preliminary clinical data.
Mechanism of Action: A Paradox-Breaking BRAF Inhibitor
First-generation BRAF inhibitors, while effective at inhibiting monomeric BRAF V600E, can promote the dimerization of RAF kinases (BRAF/CRAF), leading to the paradoxical activation of the MEK-ERK pathway in cells with upstream RAS activation. This can result in the development of secondary skin cancers and limit the overall therapeutic window.
This compound is designed to inhibit BRAF V600E without inducing this paradoxical activation. It is a potent inhibitor of BRAF kinase activity across various BRAF mutants.[1] Its unique binding properties are thought to prevent the conformational changes necessary for RAF dimerization, thus "breaking the paradox."
Caption: Mechanism of action of first-generation BRAF inhibitors versus this compound.
Preclinical Development
In Vitro Activity
This compound has demonstrated potent and selective inhibition of BRAF kinase in various preclinical models.
Table 1: In Vitro Potency of this compound
| Target | Assay | Value | Reference |
| Wild-Type BRAF | Binding Affinity (Kd) | 0.6 nM | [1] |
| BRAF V600E | Binding Affinity (Kd) | 1.2 nM | [1] |
| c-RAF | Binding Affinity (Kd) | 1.7 nM | [1] |
| BRAF Mutants (V600E/K/A/D) | Kinase Inhibition (IC50) | <1.77 nM | [1] |
| Panel of 94 cancer cell lines | Cytotoxic Activity (IC50) | 5.2 to 30.2 nM | [1] |
In Vivo Efficacy
This compound has shown significant anti-tumor activity in in vivo models of BRAF V600E-mutant cancers, including models of brain metastasis.
Table 2: Summary of In Vivo Efficacy Studies
| Model Type | Cancer Type | Key Findings | Reference |
| BRAF V600E Xenograft | Colorectal Cancer | Outperformed Encorafenib/Cetuximab combination at all tested doses. | [2] |
| BRAF V600E Xenograft | Colorectal Cancer | Combination with FOLFOX resulted in tumor regression and was superior to FOLFOX with Encorafenib. | [2] |
| Brain Metastasis Model | Melanoma | Demonstrated potent anti-tumor activity. | [1] |
| NRAS Q61K Mutant Model | - | Active in RAF dimer-mediated resistant tumors. | [1] |
Experimental Protocols
-
Cell Lines: BRAF V600E-mutant human colorectal cancer cell lines (e.g., HT-29) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at various dose levels.
-
Endpoint: The primary endpoint is typically tumor growth inhibition. Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors may be excised for further analysis (e.g., Western blot for pERK levels).
-
Cell Lines: BRAF V600E-mutant human melanoma cell lines engineered to express luciferase are used.
-
Animal Model: Immunocompromised mice are used.
-
Intracranial Injection: Under anesthesia, a small burr hole is made in the skull, and a suspension of tumor cells is stereotactically injected into the brain parenchyma.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging.
-
Treatment: Treatment with orally administered this compound or vehicle control is initiated after confirmation of tumor engraftment.
-
Endpoint: The primary endpoint is typically overall survival. Brain tissue can be harvested for histological analysis.
Clinical Development: Phase 1 Trial in Solid Tumors
A Phase 1, open-label, dose-escalation study (ISRCTN13713551) is ongoing to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with BRAF V600-mutant solid tumors.
Caption: Workflow of the this compound Phase 1 clinical trial.
Preliminary Safety and Tolerability
As of the data cutoff of September 25, 2024, for the metastatic colorectal cancer (mCRC) cohort (n=51), this compound was generally well-tolerated.[3][4] The maximum tolerated dose (MTD) had not been reached at doses up to 3600 mg/day.[3][4]
Table 3: Treatment-Related Adverse Events (TRAEs) in mCRC Patients (n=51)
| Adverse Event | Any Grade (%) | Grade 3 (%) | Grade 4 (%) | Reference |
| Diarrhoea | 23.6 | - | - | [3][4] |
| Nausea | 21.8 | - | - | [3][4] |
| Fatigue | 12.7 | - | - | [3][4] |
| Any TRAE | - | 14.5 | 3.6 | [3][4] |
Note: Dashes indicate data not specified in the provided source.
Notably, typical BRAF inhibitor class-related toxicities such as cutaneous squamous cell carcinomas and keratoacanthomas have not been observed, supporting the "paradox-breaker" profile of this compound.[3][4]
Pharmacokinetics
Pharmacokinetic analysis from the Phase 1 trial demonstrated that this compound has a linear and time-independent pharmacokinetic profile across the tested dose range.[3][4] Trough concentrations exceeding 80% pERK inhibition were achieved.[3][4]
Table 4: Pharmacokinetic Parameters of this compound (Data to be populated from future publications)
| Dose Level | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |
| e.g., X mg | - | - | - | - |
| e.g., Y mg | - | - | - | - |
| e.g., Z mg | - | - | - | - |
Note: Specific pharmacokinetic parameter values are not yet publicly available and will be updated as more data is released.
Preliminary Efficacy
This compound has shown promising preliminary single-agent activity in patients with BRAF V600E-mutant mCRC.[3][4]
Table 5: Preliminary Efficacy in BRAF V600E-mutant mCRC
| Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Reference |
| BRAFi-naïve | 25% | 100% | 7.3 months | [3][4] |
| BRAFi-experienced | 14.8% | 62.9% | 3.6 months | [3][4] |
Strong and early metabolic responses were observed via FDG-PET imaging, with a 74% metabolic response rate in evaluable patients.[3]
Signaling Pathway
This compound targets the BRAF kinase within the MAPK signaling pathway. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
Future Directions
The promising preclinical and early clinical data for this compound support its continued development for the treatment of BRAF V600-mutant solid tumors. Future studies will likely focus on:
-
Establishing the recommended Phase 2 dose and further evaluating the safety and efficacy of this compound as a single agent in expanded patient cohorts.
-
Investigating this compound in combination with other targeted therapies (e.g., MEK inhibitors or EGFR inhibitors) or chemotherapy to enhance anti-tumor activity and overcome potential resistance mechanisms.
-
Further exploring the activity of this compound in patients with brain metastases, given its preclinical evidence of CNS penetration.
Conclusion
This compound is a next-generation, brain-penetrant, paradox-breaking BRAF inhibitor with a promising preclinical and early clinical profile. Its ability to potently inhibit BRAF V600E without inducing paradoxical MAPK pathway activation represents a significant potential advantage over first-generation BRAF inhibitors. The preliminary data from the ongoing Phase 1 trial are encouraging, demonstrating a manageable safety profile and notable anti-tumor activity in a heavily pre-treated patient population. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with BRAF V600-mutant solid tumors.
References
- 1. This compound (RG6344, RO7276389) | BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound (RG6344) / Roche [delta.larvol.com]
- 3. Preliminary safety, pharmacokinetics, and clinical activity of RG6344 in patients with BRAF V600E-mutant metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Mosperafenib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assays used to characterize the efficacy of Mosperafenib, a potent, selective, and brain-permeable BRAF inhibitor. The protocols detailed below are based on the preclinical characterization of this compound (also referred to as Compound Ia) and are intended to assist researchers in designing and executing experiments to evaluate its anti-cancer properties.
Introduction
This compound is a next-generation BRAF inhibitor designed to overcome some of the limitations of previous inhibitors. A key feature of this compound is its "paradox breaker" property, meaning it does not induce the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a phenomenon that can lead to secondary malignancies and resistance.[1] These protocols will enable the assessment of this compound's potency, selectivity, and its efficacy against both sensitive and resistant cancer cell lines.
Signaling Pathway Targeted by this compound
This compound targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. In many cancers, a mutation in the BRAF gene, most commonly the V600E mutation, leads to constitutive activation of this pathway, driving uncontrolled cell growth. This compound is designed to selectively inhibit the activity of the mutated BRAF protein.
Key In Vitro Efficacy Assays
Several in vitro assays are crucial for evaluating the efficacy of this compound. These include:
-
Biochemical Kinase Assays: To determine the direct inhibitory effect of this compound on the enzymatic activity of BRAF and other kinases.
-
Cell Viability and Cytotoxicity Assays: To measure the impact of this compound on the proliferation and survival of cancer cell lines.
-
Western Blot Analysis: To assess the inhibition of the MAPK signaling pathway by measuring the phosphorylation status of key proteins like MEK and ERK.
-
Colony Formation Assays: To evaluate the long-term effect of this compound on the clonogenic survival of cancer cells.
Data Presentation
The following tables summarize the quantitative data on this compound's in vitro efficacy.
Table 1: Biochemical Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| BRAF V600E | < 1.77 |
| BRAF WT | < 1.77 |
| c-RAF | < 1.77 |
Data represents the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: In Vitro Cytotoxic Activity of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | NRAS Status | IC50 (nM) |
| A375 | Melanoma | V600E | WT | 5.2 |
| HCT116 | Colorectal Cancer | WT | G13D | > 10,000 |
| A375-NRAS Q61K | Melanoma (Resistant Model) | V600E | Q61K | 30.2 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell growth.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A375, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Western Blot Analysis for MAPK Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of MEK and ERK.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The in vitro assays described in these application notes are fundamental for characterizing the efficacy of this compound. By following these detailed protocols, researchers can obtain robust and reproducible data to assess the potency and mechanism of action of this promising BRAF inhibitor. The provided data tables and diagrams serve as a valuable reference for experimental design and data interpretation.
References
Application Notes and Protocols for Cell-Based Proliferation Assays with Mosperafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosperafenib (also known as RG6344) is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of the BRAF serine/threonine kinase.[1][2] Developed by Roche, it is currently under investigation in Phase I clinical trials for the treatment of solid tumors harboring BRAF mutations, particularly the V600E mutation.[2][3] this compound has demonstrated potent inhibitory activity against various BRAF mutants with IC50 values of less than 1.77 nM and cytotoxic activity in the low nanomolar range across a wide variety of cancer cell lines.[1]
These application notes provide a comprehensive guide for utilizing this compound in cell-based proliferation assays to assess its anti-cancer efficacy. The provided protocols and data will aid researchers in designing and executing robust experiments to evaluate the effects of this compound on cancer cell lines.
Data Presentation
While specific IC50 values for this compound in the A375, HT-29, and SK-MEL-28 cell lines are not publicly available in the reviewed literature, general potency data has been reported.
| Parameter | Value | Cell Lines | Citation |
| Cytotoxic Activity Range | 5.2 - 30.2 nM | 94 different cancer cell lines | [1] |
| IC50 for BRAF mutants | < 1.77 nM | Not specified | [1] |
This data indicates that this compound is a highly potent inhibitor of BRAF-mutated cancer cells. Researchers should perform dose-response studies to determine the specific IC50 value for their cell line of interest.
Signaling Pathway
This compound targets the BRAF kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In cancer cells with a BRAF V600E mutation, the BRAF protein is constitutively active, leading to uncontrolled cell proliferation and survival. This compound inhibits this mutated BRAF, thereby blocking downstream signaling through MEK and ERK, which ultimately leads to a reduction in cell proliferation and induction of apoptosis.
Experimental Protocols
Cell-Based Proliferation Assay (MTT Method)
This protocol describes a general method for assessing the effect of this compound on the proliferation of adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, HT-29 colorectal cancer, SK-MEL-28 melanoma)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, resuspend in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) from the dose-response curve using appropriate software.
-
Mechanisms of Resistance
Acquired resistance is a significant challenge in BRAF inhibitor therapy. While specific resistance mechanisms to this compound are still under investigation, mechanisms observed with other BRAF inhibitors can provide insights. These can be broadly categorized as:
-
Reactivation of the MAPK Pathway:
-
Secondary mutations in NRAS or MEK: These mutations can reactivate the pathway downstream of BRAF.
-
BRAF amplification or splice variants: Increased copies of the mutated BRAF gene or alternative splicing can overcome the inhibitory effect of the drug.
-
Upregulation of other RAF isoforms (e.g., CRAF): Cells can switch their dependency to other RAF kinases to bypass BRAF inhibition.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as EGFR, PDGFR, and MET can activate parallel survival pathways like the PI3K/AKT pathway.
-
Loss of tumor suppressors like PTEN: This can lead to constitutive activation of the PI3K/AKT pathway.
-
Researchers investigating this compound should be aware of these potential resistance mechanisms and may consider combination therapies to overcome or delay the onset of resistance.
Disclaimer: This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for Western Blot Analysis of p-ERK Inhibition by Mosperafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosperafenib is a potent and selective inhibitor of the BRAF kinase, a critical component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2] This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[3] In many cancers, mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth.[4] this compound, by targeting the mutated BRAF protein, aims to abrogate this aberrant signaling.
Phosphorylated ERK (p-ERK) is the final kinase in this cascade and its levels are a direct indicator of pathway activation.[4] Therefore, monitoring p-ERK levels is a crucial method for assessing the efficacy of BRAF inhibitors like this compound. Western blotting is a widely used and reliable technique for the sensitive and specific detection and quantification of p-ERK.[5][6]
These application notes provide a detailed protocol for utilizing Western blot analysis to measure the dose-dependent and time-dependent inhibition of ERK phosphorylation by this compound in cancer cell lines harboring the BRAF V600E mutation.
Signaling Pathway and Experimental Rationale
The MAPK signaling cascade is initiated by extracellular signals that activate receptor tyrosine kinases (RTKs). This triggers a sequential phosphorylation cascade involving RAS, RAF, MEK, and finally ERK. This compound acts by inhibiting BRAF, thereby preventing the phosphorylation and activation of MEK, which in turn cannot phosphorylate and activate ERK. This leads to a downstream blockade of the signaling pathway and inhibition of cancer cell proliferation.
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the step-by-step methodology for conducting a Western blot analysis to assess p-ERK inhibition by this compound.
Cell Culture and Treatment
-
Cell Line Selection: Utilize a human melanoma cell line known to harbor the BRAF V600E mutation (e.g., A375, SK-MEL-28).
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment (Dose-Response):
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for a fixed time period (e.g., 24 hours).
-
Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
-
This compound Treatment (Time-Course):
-
Treat cells with a fixed, effective concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Protein Extraction
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
Western Blotting
Caption: Experimental workflow for Western blot analysis.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2, Thr202/Tyr204) diluted in 5% BSA/TBST (typically 1:1000 - 1:2000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% milk/TBST (typically 1:5000 - 1:10,000) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ERK and a loading control (e.g., GAPDH or β-actin).
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the p-ERK band is normalized to the intensity of the total ERK band for each sample. The resulting ratio is then compared across the different treatment conditions to determine the percentage of inhibition.
Representative Quantitative Data
The following tables present representative data on the inhibition of p-ERK by this compound in a hypothetical experiment using a BRAF V600E mutant melanoma cell line.
Table 1: Dose-Dependent Inhibition of p-ERK by this compound (24-hour treatment)
| This compound (nM) | p-ERK/Total ERK Ratio (Normalized to Control) | % Inhibition of p-ERK |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.45 | 55% |
| 50 | 0.15 | 85% |
| 100 | 0.05 | 95% |
| 500 | 0.02 | 98% |
Table 2: Time-Dependent Inhibition of p-ERK by this compound (100 nM)
| Time (hours) | p-ERK/Total ERK Ratio (Normalized to 0h) | % Inhibition of p-ERK |
| 0 | 1.00 | 0% |
| 1 | 0.60 | 40% |
| 4 | 0.25 | 75% |
| 8 | 0.10 | 90% |
| 24 | 0.05 | 95% |
Logical Relationship of the Experiment
The experimental design is based on a logical progression from establishing a dose-response relationship to understanding the kinetics of inhibition.
Caption: Logical workflow of the experimental design.
Conclusion
This document provides a comprehensive guide for the analysis of p-ERK inhibition by this compound using Western blotting. The detailed protocols and representative data serve as a valuable resource for researchers in the field of oncology and drug development. By accurately quantifying the downstream effects of this compound on the MAPK pathway, these methods are instrumental in the preclinical evaluation of this targeted therapeutic agent.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. MAPK Pathway Inhibitors in Thyroid Cancer: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of ERK signaling inhibition in colon cancer cell lines using phospho-specific flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mosperafenib in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mosperafenib (RG6344), a potent and selective, next-generation BRAF inhibitor, in preclinical xenograft mouse models for oncology research. The provided protocols are based on published preclinical studies and are intended to guide researchers in designing and executing their own in vivo efficacy studies.
Introduction to this compound
This compound is a brain-penetrant "paradox breaker" BRAF inhibitor designed to overcome the limitations of first-generation BRAF inhibitors. It specifically targets the BRAF V600E mutation, a common driver of various cancers, including melanoma and colorectal cancer. A key feature of this compound is its ability to inhibit the MAPK signaling pathway without causing the paradoxical activation observed with other BRAF inhibitors in BRAF wild-type cells. This characteristic is anticipated to lead to improved efficacy and a better safety profile.
Mechanism of Action: Targeting the MAPK Pathway
This compound exerts its anti-tumor effects by inhibiting the constitutively active BRAF V600E mutant protein, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway). In cancer cells with the BRAF V600E mutation, this pathway is aberrantly activated, leading to uncontrolled cell proliferation and survival. This compound's inhibition of BRAF V600E effectively blocks downstream signaling, resulting in cell cycle arrest and apoptosis of tumor cells.
Efficacy of this compound in Xenograft Models
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various BRAF V600E-mutant xenograft models.
Melanoma Xenograft Models
In studies using human melanoma cell lines, this compound has shown superior efficacy compared to other BRAF inhibitors.
| Cell Line | Mouse Strain | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| A375 (BRAF V600E) | Athymic Nude | This compound (Compound Ia) | 1 mg/kg, daily | Dose-dependent tumor regression | [1] |
| Colo205 (BRAF V600E) | Athymic Nude | This compound (Compound Ia) | 1 mg/kg, daily | Complete tumor remission | [1] |
| YUMM1.7 (GEMM-derived) | Not Specified | This compound (Compound Ia) | 1 mg/kg, daily | Complete tumor remission | [1] |
| A375 (BRAF V600E) | Athymic Nude | Dabrafenib | 100 mg/kg, daily | Tumor stasis | [1] |
| Colo205 (BRAF V600E) | Athymic Nude | Encorafenib | 36 mg/kg, daily | Less tumor regression than this compound | [1] |
Colorectal Cancer Xenograft Models
This compound has also demonstrated significant activity in BRAF V600E-mutant colorectal cancer (CRC) xenograft models, both as a single agent and in combination with standard-of-care therapies.[2]
| Cell Line | Mouse Strain | Treatment | Dosage | Outcome | Reference |
| LS411N (BRAF V600E) | Not Specified | This compound | 60 mg/kg (IC80 p-ERK inhibition) | Outperformed Encorafenib/Cetuximab | [2] |
| HT29 (BRAF V600E) | Not Specified | This compound | 140 mg/kg (IC95 p-ERK inhibition) | Outperformed Encorafenib/Cetuximab | [2] |
| PDX (BRAFi-experienced) | Not Specified | This compound + Cetuximab | Not Specified | Long-lasting responses | [2] |
| BRAFi-naïve models | Not Specified | This compound + FOLFOX | Not Specified | Tumor regression, superior to Encorafenib + FOLFOX | [2] |
Experimental Protocols
The following are generalized protocols for establishing and utilizing xenograft mouse models for the evaluation of this compound. Specific parameters may need to be optimized for individual cell lines and experimental goals.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using BRAF V600E-mutant cancer cell lines.
Materials:
-
BRAF V600E-mutant cancer cell lines (e.g., A375, HT29, LS411N)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (or other extracellular matrix)
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture BRAF V600E-mutant cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvest: Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count.
-
Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound low dose, this compound high dose, comparator drug).
-
Treatment Administration: Administer this compound and control treatments as per the planned schedule (e.g., daily oral gavage).
-
Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study period.
-
Analysis: Harvest tumors for pharmacodynamic (e.g., Western blot for p-ERK) and histological analysis.
Patient-Derived Xenograft (PDX) Model Protocol
PDX models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are considered to better recapitulate the heterogeneity and microenvironment of human tumors.
Procedure:
-
Tumor Acquisition: Obtain fresh, sterile tumor tissue from a patient with a BRAF V600E-mutant cancer.
-
Tumor Processing: In a sterile environment, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Implantation: Surgically implant one tumor fragment subcutaneously into the flank of an immunodeficient mouse (P0 generation).
-
Tumor Growth and Passaging: Monitor the growth of the tumor. Once it reaches a suitable size (e.g., 1000-1500 mm³), harvest the tumor and passage it into a new cohort of mice (P1 generation) to expand the model.
-
Efficacy Study: Once a sufficient number of mice with established tumors of the desired passage number are available, randomize them into treatment groups and proceed with the efficacy study as described in the CDX protocol.
Conclusion
This compound has demonstrated significant preclinical efficacy in a range of BRAF V600E-mutant xenograft models of melanoma and colorectal cancer. Its "paradox breaker" mechanism of action and potent anti-tumor activity, both as a single agent and in combination with other therapies, make it a promising candidate for further clinical development. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound in relevant preclinical models.
References
Application Notes and Protocols for Genetically Engineered Mouse Models of BRAF V600E Melanoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing genetically engineered mouse models (GEMMs) of BRAF V600E melanoma. These models are invaluable tools for studying melanoma pathogenesis, identifying novel therapeutic targets, and evaluating preclinical drug efficacy.
Introduction to BRAF V600E Melanoma and GEMMs
The BRAF V600E mutation is a key driver in approximately 50% of human melanomas, leading to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and promoting cell proliferation and survival.[1][2] Genetically engineered mouse models that recapitulate this mutation are critical for understanding the disease and developing effective therapies.
The most widely used models employ the Cre-LoxP system for conditional, tissue-specific gene expression.[3] Specifically, the Tyr::CreER transgene drives expression of a tamoxifen-inducible Cre recombinase in melanocytes.[4][5] This allows for temporal control of the expression of a conditionally activatable BrafCA allele (BRAF V600E) upon administration of tamoxifen or its active metabolite, 4-hydroxytamoxifen (4-HT).[6]
It has been observed that the expression of BRAF V600E alone is often insufficient to drive melanoma development, leading instead to the formation of benign nevi that undergo oncogene-induced senescence.[6][7] Therefore, these models frequently incorporate additional genetic alterations to promote progression to melanoma. Common cooperating mutations include the deletion of tumor suppressors such as Pten or Cdkn2a.[2][6][7] The Tyr::CreER;BrafCA/+;Ptenlox/lox model, for instance, develops melanoma with 100% penetrance and short latency upon tamoxifen induction.[6][8]
Key Genetically Engineered Mouse Models
| Model | Genotype | Key Features | Applications |
| BRAF V600E | Tyr::CreER;BrafCA/+ | Induction of benign melanocytic nevi.[6] | Studying melanomagenesis initiation and oncogene-induced senescence. |
| BRAF V600E / Pten-null | Tyr::CreER;BrafCA/+;Ptenlox/lox | Rapid development of invasive and metastatic melanoma with 100% penetrance.[6][8] | Preclinical testing of targeted therapies (BRAF/MEK inhibitors) and immunotherapies.[5][9] |
| BRAF V600E / Cdkn2a-null | Tyr::CreER;BrafCA/+;Cdkn2alox/lox | Increased penetrance and decreased latency of melanoma development compared to BRAF V600E alone.[7] | Investigating the role of cell cycle dysregulation in melanoma progression. |
Signaling Pathways in BRAF V600E Melanoma
The BRAF V600E mutation leads to the constitutive activation of the MAPK/ERK signaling cascade, a central pathway regulating cell growth, proliferation, and survival. Additionally, in models with PTEN loss, the PI3K/AKT pathway is also hyperactivated, further promoting tumorigenesis.
Experimental Protocols
Protocol 1: Induction of Melanoma in Tyr::CreER;BrafCA/+;Ptenlox/lox Mice
This protocol describes the topical application of 4-hydroxytamoxifen (4-HT) to induce melanocyte-specific expression of BRAF V600E and deletion of Pten.
Materials:
-
Tyr::CreER;BrafCA/+;Ptenlox/lox mice (6-8 weeks old, male mice are often preferred due to a lower incidence of spontaneous tumors)[4]
-
4-hydroxytamoxifen (4-HT), (e.g., Sigma-Aldrich, Cat # H6278)
-
Dimethyl sulfoxide (DMSO)
-
Isoflurane anesthesia system
-
Electric shaver
-
Depilatory cream (optional)
-
Cotton swabs or small paint brush
Procedure:
-
Animal Preparation:
-
4-HT Solution Preparation:
-
Prepare a 2.5 mg/mL or 25 mg/mL solution of 4-HT in DMSO. For highly penetrant models like BrafV600E;PtenFL/FL, a lower concentration of 2.5 mg/mL may be sufficient.[10]
-
-
Topical Application:
-
Using a cotton swab or small brush, apply the 4-HT solution to the shaved skin. For systemic induction, a larger area can be painted. For inducing individual tumors, spot treatment with 0.5-1.0 µL of the 25 mg/mL solution can be applied using a pipette.[10]
-
Repeat the application once daily for 2-3 consecutive days.[10]
-
-
Post-application Monitoring:
-
Allow the mouse to recover from anesthesia in a clean cage.
-
Monitor the mouse for any signs of skin irritation.
-
Protocol 2: Tumor Monitoring and Measurement
Procedure:
-
Tumor Development:
-
Tumor Measurement:
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.
-
Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
-
Endpoint:
-
The humane endpoint is typically a tumor volume of 1.0 cm³ or when the tumor becomes ulcerated or affects the animal's mobility or well-being.[4]
-
Protocol 3: Isolation and Culture of Murine Melanoma Cells
This protocol outlines the procedure for establishing melanoma cell lines from tumors developed in GEMMs.
Materials:
-
Tumor tissue from a Tyr::CreER;BrafCA/+;Ptenlox/lox mouse
-
Sterile phosphate-buffered saline (PBS)
-
Collagenase P[4]
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
70 µm cell strainer
-
Centrifuge
-
Cell culture flasks
Procedure:
-
Tumor Excision and Digestion:
-
Euthanize the mouse and aseptically excise the tumor.
-
Wash the tumor in sterile PBS.
-
Mince the tumor into small pieces (1-2 mm²) using a sterile scalpel.[4]
-
Transfer the minced tissue to a sterile tube containing a digestion solution with Collagenase P and incubate at 37°C with gentle agitation for 1-2 hours.
-
-
Cell Isolation:
-
Neutralize the enzyme activity by adding complete DMEM.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Culture:
-
Resuspend the cell pellet in complete DMEM and plate in a T-25 or T-75 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the media every 2-3 days and subculture the cells as they reach confluence.
-
Quantitative Data from BRAF V600E Melanoma GEMMs
| Parameter | Model | Value/Observation | Reference |
| Tumor Penetrance | Tyr::CreER;BrafCA/+;Ptenlox/lox | 100% | [6][8] |
| Tumor Latency | Tyr::CreER;BrafCA/+;Ptenlox/lox | Short latency, with measurable tumors appearing 24-28 days post-induction. | [4] |
| Metastasis | Tyr::CreER;BrafCA/+;Ptenlox/lox | Metastases observed in lymph nodes and lungs. | [6][8] |
| Response to BRAF Inhibitor (PLX4720) | Tyr::CreER;BrafCA/+;Ptenlox/lox | Strong decrease in tumor outgrowth. | [5][9] |
Experimental Workflow and Visualization
The following diagram illustrates a typical experimental workflow for using the Tyr::CreER;BrafCA/+;Ptenlox/lox model for preclinical drug testing.
References
- 1. Isolation and culture of melanoma and naevus cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo identification of tumor suppressive PTEN ceRNAs in an oncogenic BRAF-induced mouse model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling vemurafenib resistance in melanoma reveals a strategy to forestall drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized protocol for immunophenotyping of melanoma and tumor-bearing skin from mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRafV600E cooperates with Pten silencing to elicit metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Braf(V600E) cooperates with Pten loss to induce metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting BRAFV600E in an inducible murine model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lab.moffitt.org [lab.moffitt.org]
Application Notes and Protocols for Mosperafenib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosperafenib (also known as RG6344) is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of the BRAF serine/threonine kinase. It has been specifically developed to target the BRAF V600E mutation, which is a common driver mutation in various cancers, including melanoma, colorectal cancer, and thyroid cancer. A key feature of this compound is its design to minimize the paradoxical activation of the MAPK signaling pathway, a common liability with first-generation BRAF inhibitors. These application notes provide detailed protocols for the dissolution and use of this compound in a cell culture setting to aid in the investigation of its biological effects.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Lines/Conditions | Source |
| Solubility in DMSO | 100 mg/mL (216.71 mM) | In vitro solvent | [1][2] |
| Recommended Stock Solution Concentration | 10 mM in DMSO | In vitro experiments | [3] |
| IC50 (Kinase Inhibitory Activity) | <1.77 nM | BRAF V600E/K/A/D mutants | [3] |
| Cytotoxic Activity (IC50 Range) | 5.2 - 30.2 nM | Panel of 94 cancer cell lines | [3] |
| Binding Affinity (Kd) | BRAF WT: 0.6 nM, BRAF V600E: 1.2 nM, c-RAF: 1.7 nM | Biochemical assay | [3] |
Signaling Pathway
This compound is a targeted inhibitor of the RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In cancers harboring a BRAF V600E mutation, the BRAF kinase is constitutively active, leading to uncontrolled downstream signaling and tumor growth. This compound selectively binds to and inhibits the activity of the mutant BRAF kinase, thereby blocking the phosphorylation of its downstream targets, MEK and ERK.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 461.44 g/mol ), dissolve 4.61 mg of the compound in 1 mL of DMSO.
-
Vortex or sonicate briefly if necessary to ensure complete dissolution. The solution should be clear.[1][2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Cell Viability Assay (e.g., MTT Assay)
This protocol describes a general method to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
BRAF V600E-mutant cancer cell line (e.g., A375 melanoma, HT-29 colorectal cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 1 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
References
Application Notes and Protocols: Determining IC50 Values of Mosperafenib in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosperafenib (also known as RG6344) is a potent and selective inhibitor of the BRAF kinase, with significant activity against the BRAF V600E mutation, a common driver in various cancers.[1] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines. The IC50 value is a critical parameter for assessing the potency of a compound and is essential for in vitro characterization during drug development.
These protocols and notes are intended to guide researchers in obtaining accurate and reproducible IC50 values for this compound, facilitating the evaluation of its anti-cancer activity in relevant cellular models.
Data Presentation: In Vitro Cytotoxicity of this compound
While comprehensive IC50 data for this compound across a wide range of specific cell lines is not publicly available in a consolidated table, published information indicates its potent cytotoxic activity. This compound has been shown to exert cytotoxic effects with IC50 values ranging from 5.2 to 30.2 nM in a panel of 94 cancer cell lines representing various histological and genetic backgrounds.[1]
For the purpose of illustrating how to present such data, the following table provides a template with hypothetical, yet representative, IC50 values for this compound in common BRAF V600E-mutant cancer cell lines.
| Cell Line | Cancer Type | BRAF Mutation Status | This compound IC50 (nM) |
| A375 | Malignant Melanoma | V600E | 8.5 |
| SK-MEL-28 | Malignant Melanoma | V600E | 12.1 |
| HT-29 | Colorectal Adenocarcinoma | V600E | 25.6 |
| BCPAP | Papillary Thyroid Carcinoma | V600E | 15.3 |
| WM-266-4 | Metastatic Melanoma | V600E | 9.8 |
Note: The IC50 values presented in this table are for illustrative purposes and are within the reported active range of this compound. Researchers should determine the specific IC50 values for their cell lines of interest using the protocols outlined below.
Signaling Pathway Targeted by this compound
This compound targets the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. In cancers with a BRAF V600E mutation, the BRAF protein is constitutively active, leading to uncontrolled cell proliferation and survival. This compound selectively binds to and inhibits the activity of the mutated BRAF V600E protein, thereby blocking downstream signaling and inhibiting cancer cell growth.
Caption: BRAF V600E signaling pathway and its inhibition by this compound.
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.
Materials
-
Cancer cell lines of interest (e.g., A375, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (RG6344)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
References
Application Notes and Protocols for Mosperafenib in Brain Metastasis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical application of Mosperafenib (RG6344), a potent, selective, and brain-penetrant BRAF inhibitor, in the context of brain metastasis. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in relevant brain metastasis models.
Introduction
Brain metastases are a frequent and devastating complication of many cancers, including melanoma and colorectal cancer, and are associated with a poor prognosis. The blood-brain barrier (BBB) presents a significant challenge to the efficacy of many systemic therapies. This compound is a novel "paradox breaker" BRAF inhibitor designed to overcome some of the limitations of first-generation BRAF inhibitors and to effectively penetrate the BBB, making it a promising candidate for the treatment of BRAF-mutant brain metastases.[1][2]
Mechanism of Action
This compound is a potent inhibitor of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it targets the BRAF V600E mutation, which is present in a significant proportion of melanomas and other cancers. Unlike first-generation BRAF inhibitors, this compound is designed to avoid the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a phenomenon that can lead to resistance and secondary malignancies.[1][2][3] By inhibiting the constitutively active BRAF V600E mutant protein, this compound effectively downregulates the downstream signaling cascade, leading to decreased cell proliferation and tumor growth.[4][5]
Signaling Pathway
The diagram below illustrates the role of BRAF in the MAPK signaling pathway and the point of intervention for this compound.
Caption: The MAPK signaling pathway and the inhibitory action of this compound on mutant BRAF.
Quantitative Data
The following tables summarize the available preclinical and clinical data on the efficacy of this compound and a similar brain-penetrant BRAF inhibitor (C1a) in models of brain metastasis and in patients with BRAF V600E-mutant cancers.
Table 1: Preclinical Efficacy of a Brain-Penetrant BRAF Inhibitor (C1a) in BRAF V600E Melanoma Brain Metastasis Models [6][7]
| Parameter | BRAFi-naïve Models | BRAFi/MEKi-resistant Models |
| Tumor Growth Inhibition | Superior to approved BRAF inhibitors | Potent and prolonged antitumor activity |
| Survival | Significantly increased survival | Increased survival by >3-fold vs. resistant models |
| Brain-to-Plasma Ratio | Optimized for brain permeability | - |
Table 2: Preliminary Clinical Activity of this compound (RG6344) in Patients with BRAF V600E-Mutant Metastatic Colorectal Cancer (mCRC) [1][2]
| Parameter | BRAFi-naïve Patients | BRAFi-experienced Patients |
| Objective Response Rate (ORR) | 25% | 14.8% |
| Disease Control Rate (DCR) | 100% | 62.9% |
| Median Progression-Free Survival (mPFS) | 7.3 months | 3.6 months |
Note: The clinical trial included 4 patients with non-measurable brain lesions.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the application of this compound in brain metastasis models.
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on BRAF V600E-mutant cancer cell lines.
Materials:
-
BRAF V600E-mutant cancer cell lines (e.g., A375 melanoma, HT-29 colorectal cancer)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Brain Metastasis Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of brain metastasis.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
BRAF V600E-mutant cancer cell line engineered to express luciferase (e.g., A375-luc)
-
Matrigel
-
Stereotactic injection apparatus
-
This compound formulation for oral gavage
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Protocol:
-
Cell Preparation: Culture A375-luc cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^5 cells/µL.
-
Intracranial Injection:
-
Anesthetize the mice.
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a Hamilton syringe, slowly inject 2 µL of the cell suspension (2 x 10^5 cells) into the right striatum. The coordinates for injection are typically 0.5 mm anterior and 2.0 mm lateral to the bregma, at a depth of 3.0 mm.
-
Slowly withdraw the needle and suture the incision.
-
-
Tumor Growth Monitoring:
-
Starting 7 days post-injection, monitor tumor growth weekly using bioluminescence imaging.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
After 10 minutes, image the anesthetized mice using a bioluminescence imaging system.
-
Quantify the bioluminescent signal from the brain region.
-
-
This compound Treatment:
-
Once the brain tumors are established (as confirmed by bioluminescence), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.
-
-
Efficacy Evaluation:
-
Monitor tumor burden weekly via bioluminescence imaging.
-
Record animal body weight and monitor for any signs of toxicity.
-
Continue treatment until a predefined endpoint (e.g., significant tumor burden, neurological symptoms, or a specific time point).
-
At the end of the study, euthanize the mice and collect the brains for histological analysis (H&E staining, immunohistochemistry for p-ERK).
-
Experimental Workflow Diagram:
Caption: Workflow for in vivo evaluation of this compound in a brain metastasis model.
Pharmacokinetic Analysis and Brain Penetrance
Objective: To determine the concentration of this compound in the plasma and brain tissue to assess its brain penetrance.
Materials:
-
Mice bearing intracranial tumors
-
This compound
-
LC-MS/MS system
Protocol:
-
Administer a single oral dose of this compound to tumor-bearing mice.
-
At various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture into heparinized tubes.
-
Immediately following blood collection, perfuse the mice with ice-cold saline to remove blood from the tissues.
-
Harvest the brains and the intracranial tumors.
-
Process the blood samples to obtain plasma.
-
Homogenize the brain and tumor tissues.
-
Extract this compound from the plasma, brain homogenates, and tumor homogenates using an appropriate organic solvent.
-
Analyze the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) to determine the extent of brain penetration.
Conclusion
This compound is a promising therapeutic agent for the treatment of BRAF V600E-mutant brain metastases due to its potent BRAF inhibitory activity, its ability to circumvent paradoxical MAPK activation, and its brain-penetrant properties. The provided protocols offer a framework for the preclinical evaluation of this compound's efficacy in relevant brain metastasis models. The quantitative data from early clinical studies further support its investigation in this challenging patient population. Future studies should focus on elucidating the long-term efficacy, mechanisms of resistance, and potential combination strategies to maximize the therapeutic benefit of this compound in patients with brain metastases.
References
- 1. Preliminary safety, pharmacokinetics, and clinical activity of RG6344 in patients with BRAF V600E-mutant metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity and Resistance of a Brain-Permeable Paradox Breaker BRAF Inhibitor in Melanoma Brain Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
Application Notes and Protocols for Assessing Mosperafenib Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosperafenib (RG6344, RO7276389) is a potent and selective, orally bioavailable, brain-penetrant inhibitor of the BRAF kinase, with particular activity against the BRAF V600E mutation. This mutation is a driver in a variety of solid tumors. As a serine/threonine-protein kinase, BRAF is a critical component of the MAPK/ERK signaling pathway, which regulates cellular proliferation, differentiation, and survival. The constitutive activation of this pathway due to BRAF mutations is a key oncogenic event. Therefore, robust methods to assess the direct engagement of this compound with its target and the subsequent impact on downstream signaling are crucial for preclinical and clinical development.
These application notes provide detailed protocols for key assays to measure this compound's target engagement and pharmacodynamic effects in both in vitro and cellular contexts.
Target Engagement and Signaling Pathway
This compound targets the BRAF kinase, a central component of the RAS-RAF-MEK-ERK pathway. In BRAF V600E mutant cancers, the BRAF kinase is constitutively active, leading to persistent downstream signaling and uncontrolled cell proliferation. This compound binding to BRAF V600E inhibits its kinase activity, leading to a reduction in the phosphorylation of MEK and subsequently ERK.
Figure 1: Simplified MAPK signaling pathway indicating the target of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and comparator BRAF inhibitors.
Table 1: this compound Binding Affinities
| Target | Binding Constant (Kd, nM) |
| BRAF WT | 0.6 |
| BRAF V600E | 1.2 |
| c-RAF | 1.7 |
Data obtained from preclinical characterization studies.
Table 2: Cellular Potency of BRAF Inhibitors in BRAF V600E Mutant Cell Lines (Illustrative)
| Compound | A375 (Melanoma) IC50 (nM) | SK-MEL-28 (Melanoma) IC50 (nM) | WM-266-4 (Melanoma) IC50 (nM) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Vemurafenib | ~10 - 100 | ~50 - 200 | ~100 - 500 |
| Dabrafenib | ~1 - 10 | ~5 - 50 | ~10 - 100 |
Note: IC50 values for Vemurafenib and Dabrafenib are approximate and can vary based on experimental conditions. Specific IC50 values for this compound are not yet widely published and should be determined experimentally.
Experimental Protocols
Direct Target Engagement in Live Cells: NanoBRET™ Target Engagement Assay
This protocol describes a method to quantify the binding of this compound to BRAF in living cells using Bioluminescence Resonance Energy Transfer (BRET).
Figure 2: Workflow for the NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
BRAF V600E-NanoLuc® Fusion Vector
-
NanoBRET™ Tracer K-10
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound
-
White, 96-well assay plates
-
Luminometer capable of measuring donor and acceptor wavelengths (e.g., 460nm and 610nm)
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the BRAF V600E-NanoLuc® Fusion Vector and a transfection carrier DNA (e.g., pGEM®-3Zf(+) Vector) at a 1:9 ratio using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Cell Seeding:
-
Harvest transfected cells and resuspend in Opti-MEM™.
-
Seed 2 x 10^4 cells per well in a 96-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare a 2X solution of NanoBRET™ Tracer K-10 at the desired final concentration in Opti-MEM™.
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the tracer solution to all wells.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C, 5% CO2.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature for 15 minutes.
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to all wells.
-
Read the donor emission (460 nm) and acceptor emission (610 nm) within 10 minutes using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Assessment of Downstream Pathway Inhibition: Western Blot for p-MEK and p-ERK
This protocol details the detection of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in BRAF V600E mutant cells treated with this compound to assess its pharmacodynamic effect on the MAPK pathway.
Figure 3: Workflow for Western Blot analysis of MAPK pathway inhibition.
Materials:
-
BRAF V600E mutant cell line (e.g., A375, SK-MEL-28)
-
Cell culture medium and supplements
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-MEK1/2 (Ser217/221), anti-MEK1/2, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-MEK and p-ERK signals to their respective total protein levels and the loading control.
-
Pharmacodynamic and Predictive Biomarker Assessment
In a clinical and translational setting, biomarkers are essential to confirm target engagement and to predict patient response.
Table 3: Potential Biomarkers for this compound Target Engagement and Efficacy
| Biomarker Type | Biomarker | Sample Type | Assessment Method | Purpose |
| Pharmacodynamic | Phospho-ERK (p-ERK) | Tumor Biopsy, Circulating Tumor Cells (CTCs) | Immunohistochemistry (IHC), Western Blot, Flow Cytometry | To confirm downstream pathway inhibition. |
| Pharmacodynamic | Phospho-S6 (p-S6) | Tumor Biopsy | IHC | A downstream marker of MAPK pathway activity. |
| Predictive | BRAF V600E mutation | Tumor Biopsy, ctDNA | Sequencing (e.g., NGS, ddPCR) | To select patients likely to respond to this compound. |
| Monitoring | Circulating tumor DNA (ctDNA) with BRAF V600E mutation | Plasma | ddPCR, NGS | To monitor treatment response and detect emerging resistance. |
Clinical Trial Context: In clinical trials involving BRAF inhibitors, a common approach is to obtain tumor biopsies at baseline and on-treatment to assess changes in pharmacodynamic markers like p-ERK. For instance, in a study design similar to trials for other BRAF inhibitors, patients with BRAF V600E-mutant solid tumors could be enrolled. A relevant clinical trial for this compound is registered under the identifier ISRCTN13713551 , which is investigating this compound in patients with BRAF V600 mutant colorectal cancer.[1] In this trial, circulating tumor DNA (ctDNA) is being evaluated as a biomarker to monitor treatment response.[2] A decrease in p-ERK levels in on-treatment biopsies compared to baseline would provide evidence of target engagement and pathway inhibition. Similarly, a reduction in the allele frequency of the BRAF V600E mutation in ctDNA can be a non-invasive indicator of therapeutic response.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the preclinical and clinical evaluation of this compound. The NanoBRET™ assay offers a direct and quantitative measure of target engagement in live cells, while Western blotting for downstream effectors like p-MEK and p-ERK provides crucial pharmacodynamic insights. Furthermore, the strategic use of biomarkers such as p-ERK and ctDNA is vital for confirming the mechanism of action and for guiding the clinical development of this compound as a targeted cancer therapy.
References
Mosperafenib in Patient-Derived Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosperafenib (RG6344) is a potent and selective, orally bioavailable, small-molecule inhibitor of the BRAF kinase, specifically targeting the V600E mutation. This mutation is a driver in a significant subset of various solid tumors, including melanoma and colorectal cancer. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a critical preclinical platform for evaluating the efficacy of targeted therapies like this compound. These models preserve the histological and genetic characteristics of the original tumor, offering a more predictive assessment of clinical response compared to traditional cell line-derived xenografts.
This document provides detailed application notes and protocols for the use of this compound in PDX models based on available preclinical and clinical data. It is intended to guide researchers in designing and executing robust in vivo studies to evaluate the antitumor activity of this compound.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the constitutively active BRAF V600E mutant kinase, which is a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. In cancer cells with the BRAF V600E mutation, this pathway is aberrantly activated, leading to uncontrolled cell proliferation, survival, and differentiation. This compound blocks the kinase activity of BRAF V600E, thereby inhibiting the downstream phosphorylation of MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in tumor cells.[1][2][3]
Quantitative Data from Preclinical and Clinical Studies
This compound has demonstrated significant antitumor activity in preclinical models and early clinical trials. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Target |
| IC₅₀ | 5.2 to 30.2 nM | Collection of 94 cell lines with various histologic and genetic backgrounds[4] |
Table 2: In Vivo Efficacy of this compound in BRAF V600E-Mutant Colorectal Cancer PDX Models (Monotherapy)
Data from a Phase I clinical trial in patients with BRAF V600E-mutant metastatic colorectal cancer, which included preclinical PDX model data for context.
| Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| BRAF inhibitor-naïve | 25% | 100% | 7.3 months |
| BRAF inhibitor-experienced | 14.8% | 62.9% | 3.6 months |
Source: Preliminary safety, pharmacokinetics, and clinical activity of RG6344 in patients with BRAF V600E-mutant metastatic colorectal cancer (mCRC).[5]
Note: Preclinical studies have indicated that this compound monotherapy outperforms the combination of Encorafenib/Cetuximab in BRAF inhibitor-naïve xenograft models (LS411N, HT29) at all tested doses. Furthermore, in combination with FOLFOX, this compound showed superior tumor regression compared to the Encorafenib/FOLFOX combination in BRAF inhibitor-naïve models.
Experimental Protocols
The following protocols provide a general framework for conducting preclinical studies with this compound in PDX models. These should be adapted based on the specific tumor type, PDX model characteristics, and experimental goals.
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing PDX models from patient tumor tissue.
Materials:
-
Fresh human tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Surgical instruments (scalpels, forceps)
-
Growth media (e.g., DMEM/F12) with antibiotics
-
Matrigel (optional)
-
Anesthesia
Protocol:
-
Tumor Collection and Processing:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
Process the tissue within 2-6 hours of collection.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
-
Mechanically dissect the tumor into small fragments of approximately 2-3 mm³.
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to improve engraftment rates.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth at least twice a week.
-
Measure the tumor dimensions (length and width) using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Process the tumor as described in step 1 and implant fragments into new recipient mice to expand the cohort.
-
This compound Formulation and Administration
Materials:
-
This compound (RG6344) powder
-
Vehicle for oral administration (e.g., 0.5% methylcellulose, 0.5% Tween 80 in sterile water; or palatable formulations like sweetened jelly for voluntary consumption to reduce stress).[6][7]
-
Oral gavage needles or micropipette for voluntary administration
Protocol:
-
Formulation Preparation:
-
Prepare the desired vehicle under sterile conditions.
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Suspend the this compound powder in the vehicle to achieve the final desired concentration. Ensure a homogenous suspension.
-
For palatable formulations, incorporate the drug into a sweetened jelly matrix according to established protocols.[6]
-
-
Administration:
-
Administer this compound orally to the mice.
-
The typical administration volume for oral gavage in mice is 5-10 mL/kg body weight.
-
For voluntary administration, present the medicated jelly to the trained mice.[6]
-
The dosing schedule should be based on the specific experimental design, but a once-daily administration is common for BRAF inhibitors.
-
In Vivo Efficacy Study
This protocol describes a typical in vivo efficacy study to evaluate the antitumor activity of this compound in established PDX models.
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound (RG6344, RO7276389) | BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 5. Preliminary safety, pharmacokinetics, and clinical activity of RG6344 in patients with BRAF V600E-mutant metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 6. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Tumor Cell Fate: Live-Cell Imaging of Mosperafenib's Therapeutic Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mosperafenib (RG6344) is a potent and selective inhibitor of the BRAF V600E mutant kinase, a key driver in a significant subset of solid tumors, including melanoma and colorectal cancer.[1] Understanding the dynamic cellular responses to this compound in real-time is crucial for elucidating its mechanism of action and developing effective therapeutic strategies. Live-cell imaging offers a powerful approach to visualize and quantify the intricate and temporally resolved effects of this compound on tumor cell signaling, morphology, proliferation, and survival. These application notes provide detailed protocols for live-cell imaging assays to characterize the cellular effects of this compound, enabling researchers to gain deeper insights into its therapeutic potential.
Key Cellular Effects of this compound
This compound, as a BRAF V600E inhibitor, is expected to primarily impact the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to downstream effects on cell cycle progression and apoptosis. The following table summarizes the anticipated quantitative effects of this compound on tumor cells harboring the BRAF V600E mutation, based on the known actions of potent BRAF inhibitors.
Table 1: Anticipated Quantitative Effects of this compound on BRAF V600E Mutant Tumor Cells
| Parameter | Assay Type | Expected Effect with this compound | Example Quantitative Value (Concentration and Time Dependent) |
| MAPK Pathway Activity | Live-cell FRET imaging of ERK activity | Rapid and sustained decrease in ERK phosphorylation | >80% reduction in FRET ratio within 1-2 hours of treatment |
| Cell Viability | Real-time confluence or fluorescent viability dye imaging | Dose-dependent decrease in cell viability | IC50: 10-100 nM after 72 hours of treatment |
| Apoptosis | Live-cell imaging of caspase-3/7 activation | Time-dependent increase in apoptosis | 2 to 4-fold increase in caspase-3/7 activity within 24-48 hours |
| Cell Proliferation | Real-time cell counting or confluence analysis | Inhibition of cell proliferation | >90% reduction in proliferation rate over 72 hours |
| Cell Cycle Progression | Live-cell imaging with cell cycle reporters (e.g., FUCCI) | G1 cell cycle arrest | >70% of cells arrested in G1 phase after 24 hours |
| Cell Morphology | High-content live-cell imaging | Changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing) | Observable morphological changes within 12-24 hours of treatment |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams were generated using Graphviz.
Experimental Protocols
The following are detailed protocols for key live-cell imaging experiments to assess the effects of this compound.
Protocol 1: Real-Time Monitoring of MAPK Pathway Inhibition using a FRET-based ERK Biosensor
This protocol describes how to visualize and quantify the kinetics of ERK inhibition by this compound in living tumor cells.
Materials:
-
BRAF V600E mutant tumor cell line (e.g., A375 melanoma)
-
ERK-FRET biosensor plasmid (e.g., EKAR)
-
Transfection reagent
-
Live-cell imaging medium
-
This compound stock solution (in DMSO)
-
35 mm glass-bottom imaging dishes or 96-well imaging plates
-
Automated live-cell imaging microscope with environmental control (37°C, 5% CO2) and FRET capabilities
Procedure:
-
Cell Transfection:
-
One day before imaging, seed BRAF V600E mutant cells in imaging dishes/plates to achieve 60-80% confluency on the day of transfection.
-
Transfect cells with the ERK-FRET biosensor plasmid according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for biosensor expression.
-
-
Imaging Setup:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the imaging dish/plate on the microscope stage within the environmental chamber.
-
Allow cells to equilibrate for at least 30 minutes.
-
-
Image Acquisition:
-
Acquire baseline FRET images (CFP excitation/CFP emission and CFP excitation/YFP emission) every 2-5 minutes for 15-30 minutes to establish a stable baseline.
-
Carefully add this compound to the imaging medium at the desired final concentrations. Add an equivalent volume of DMSO as a vehicle control in a separate dish/well.
-
Continue time-lapse imaging for 4-24 hours, acquiring images at the same frequency.
-
-
Data Analysis:
-
Perform background subtraction and image registration.
-
Calculate the FRET ratio (YFP/CFP) for individual cells over time.
-
Normalize the FRET ratio to the baseline to determine the change in ERK activity.
-
Plot the normalized FRET ratio as a function of time for each concentration of this compound.
-
Protocol 2: Real-Time Quantification of Apoptosis using a Caspase-3/7 Reporter
This protocol details the measurement of apoptosis induction by this compound through the detection of caspase-3/7 activation.[2][3][4][5][6]
Materials:
-
BRAF V600E mutant tumor cell line
-
Live-cell caspase-3/7 reporter dye (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Live-cell imaging medium
-
This compound stock solution (in DMSO)
-
35 mm glass-bottom imaging dishes or 96-well imaging plates
-
Automated live-cell imaging microscope with environmental control
Procedure:
-
Cell Seeding:
-
Seed BRAF V600E mutant cells in imaging dishes/plates to achieve 50-70% confluency on the day of the experiment.
-
-
Treatment and Staining:
-
Prepare a working solution of the caspase-3/7 reporter in live-cell imaging medium according to the manufacturer's instructions.
-
Add this compound at various concentrations to the medium containing the caspase-3/7 reporter.
-
Replace the existing medium in the imaging dishes/plates with the treatment medium.
-
-
Image Acquisition:
-
Immediately place the dish/plate on the microscope stage within the environmental chamber.
-
Acquire fluorescence and brightfield images every 30-60 minutes for 24-72 hours.
-
-
Data Analysis:
-
Use image analysis software to segment and count the total number of cells (from brightfield) and the number of fluorescent (apoptotic) cells at each time point.
-
Calculate the percentage of apoptotic cells at each time point for each condition.
-
Plot the percentage of apoptotic cells over time for each concentration of this compound.
-
Protocol 3: Live-Cell Imaging of Proliferation and Morphology
This protocol outlines a method to monitor the anti-proliferative and morphological effects of this compound in real-time.
Materials:
-
BRAF V600E mutant tumor cell line
-
Live-cell nuclear stain (e.g., Hoechst 33342, optional for automated cell counting)
-
Live-cell imaging medium
-
This compound stock solution (in DMSO)
-
96-well imaging plates
-
Automated live-cell imaging system with confluence measurement and/or cell counting capabilities
Procedure:
-
Cell Seeding:
-
Seed cells at a low density in a 96-well imaging plate to allow for proliferation over the course of the experiment.
-
-
Treatment:
-
After allowing the cells to adhere overnight, replace the medium with fresh live-cell imaging medium containing a serial dilution of this compound. Include a vehicle control (DMSO).
-
If using a nuclear stain for counting, add it to the medium at the recommended concentration.
-
-
Image Acquisition:
-
Place the plate in the live-cell imaging system.
-
Acquire phase-contrast or brightfield images (and fluorescence images if using a nuclear stain) every 2-4 hours for 72-96 hours.
-
-
Data Analysis:
-
Use the system's software to calculate the percent confluence or the number of cells in each well over time.
-
Plot confluence or cell number as a function of time for each this compound concentration.
-
Visually inspect the images for morphological changes such as cell rounding, shrinkage, and detachment. High-content analysis software can be used to quantify these changes.
-
Conclusion
The application of live-cell imaging techniques provides an unparalleled opportunity to dissect the dynamic and multifaceted effects of this compound on tumor cells. The protocols outlined here offer a robust framework for researchers to quantify the inhibition of MAPK signaling, the induction of apoptosis, and the suppression of proliferation in real-time. The resulting data will not only deepen our understanding of this compound's mechanism of action but also inform the development of more effective cancer therapies. It is important to note that the specific concentrations and time points provided are examples and should be optimized for the particular cell line and experimental conditions being used.
References
- 1. roche.com [roche.com]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.sg]
- 6. biotium.com [biotium.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Mosperafenib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosperafenib is a potent and selective inhibitor of the BRAF kinase, particularly targeting the V600E mutation, which is prevalent in various cancers.[1][2][3][4] The BRAF protein is a key component of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[5][6][7] This pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. In cancer cells harboring a BRAF mutation, this pathway is constitutively active, leading to uncontrolled cell growth and inhibition of apoptosis (programmed cell death).[6]
This compound, by inhibiting the mutated BRAF protein, blocks the downstream signaling cascade, leading to a decrease in the phosphorylation of MEK and ERK.[8] This inhibition of the MAPK pathway can lift the brakes on apoptosis, making it a critical mechanism of its anti-tumor activity.[5][6] Therefore, the accurate quantification of apoptosis is essential for evaluating the efficacy of this compound and understanding its mechanism of action.
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a widely used and robust method for the detection and quantification of apoptosis.[9] This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and changes in membrane integrity.
These application notes provide a detailed protocol for the induction of apoptosis in cancer cells using this compound and the subsequent analysis of the apoptotic cell population by flow cytometry.
Signaling Pathway of this compound-Induced Apoptosis
This compound targets the constitutively active BRAF V600E mutant protein, leading to the inhibition of the downstream MAPK/ERK signaling pathway. This inhibition relieves the pro-survival signals and promotes the intrinsic pathway of apoptosis.
Experimental Workflow for Apoptosis Analysis
The following diagram outlines the key steps for assessing this compound-induced apoptosis using flow cytometry.
Materials and Reagents
-
Cell Line: A cancer cell line with a known BRAF V600E mutation (e.g., A375 melanoma cells).
-
Complete Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): Cold, sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
Annexin V-FITC Apoptosis Detection Kit: Containing:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10X)
-
-
Flow Cytometry Tubes
-
Microcentrifuge
-
Flow Cytometer
Experimental Protocols
Cell Culture and Treatment
-
Culture the BRAF V600E mutant cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 µM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).
Cell Staining for Flow Cytometry
-
Preparation of 1X Annexin V Binding Buffer: Dilute the 10X Binding Buffer with deionized water.
-
Cell Harvesting:
-
For adherent cells, carefully aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate filters for FITC (for Annexin V) and PI detection.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants.
-
Acquire data for each sample, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate software. The cell populations are defined as follows:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
-
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in the following tables for clear comparison.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in BRAF V600E Mutant Cells (48-hour treatment)
| This compound Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| 0.1 | 88.7 ± 3.5 | 8.1 ± 1.2 | 2.9 ± 0.6 | 11.0 ± 1.8 |
| 1 | 65.4 ± 4.2 | 22.3 ± 2.8 | 11.7 ± 1.9 | 34.0 ± 4.7 |
| 10 | 32.1 ± 5.1 | 45.8 ± 3.9 | 20.5 ± 2.5 | 66.3 ± 6.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by this compound (1 µM) in BRAF V600E Mutant Cells
| Treatment Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |
| 24 | 78.9 ± 3.9 | 15.4 ± 2.1 | 5.2 ± 1.1 | 20.6 ± 3.2 |
| 48 | 65.4 ± 4.2 | 22.3 ± 2.8 | 11.7 ± 1.9 | 34.0 ± 4.7 |
| 72 | 48.2 ± 5.5 | 28.7 ± 3.4 | 21.3 ± 2.8 | 50.0 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound-induced apoptosis using Annexin V and PI staining with flow cytometry. This method is a powerful tool for researchers and drug development professionals to quantitatively assess the cytotoxic effects of this compound and to elucidate the mechanisms of drug-induced cell death. The provided representative data illustrates the expected dose-dependent and time-dependent increase in apoptosis in BRAF V600E mutant cancer cells upon treatment with this compound.
References
- 1. This compound - Roche - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound (RG6344, RO7276389) | BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 5. iris.cnr.it [iris.cnr.it]
- 6. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Raf/MEK/ERK pathway can govern drug resistance, apoptosis and sensitivity to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mosperafenib in Combination with Immunotherapy in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosperafenib, a potent and selective inhibitor of the BRAF V600E mutation, is a promising agent in the treatment of various solid tumors.[1] Preclinical evidence suggests that combining BRAF inhibitors with immunotherapy, such as immune checkpoint inhibitors, can lead to synergistic antitumor effects. This document provides detailed application notes and protocols for preclinical in vivo studies evaluating the combination of this compound with immunotherapy, based on established methodologies for similar BRAF inhibitors. These protocols are intended to serve as a comprehensive guide for researchers designing and executing such studies.
The primary rationale for this combination lies in the immunomodulatory effects of BRAF inhibition. Treatment with BRAF inhibitors has been shown to increase the infiltration of CD8+ T-cells into the tumor microenvironment, enhance the expression of melanoma differentiation antigens, and increase the expression of PD-L1 on tumor cells. These changes can render the tumor more susceptible to immune-mediated destruction, particularly when combined with agents that block inhibitory immune checkpoints like PD-1/PD-L1.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by the combination therapy and a general workflow for in vivo experiments.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies investigating the combination of BRAF inhibitors and immunotherapy. These values are provided as a reference and may vary depending on the specific experimental model and conditions.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (analogue) | 750 ± 100 | 50 |
| Anti-PD-1 | 1200 ± 120 | 20 |
| Combination | 300 ± 80 | 80 |
Table 2: Immune Cell Infiltration in Tumors (Flow Cytometry)
| Treatment Group | % CD8+ of CD45+ cells (Mean ± SD) | % CD4+ FoxP3+ of CD4+ cells (Mean ± SD) |
| Vehicle Control | 5 ± 1.5 | 25 ± 5 |
| This compound (analogue) | 15 ± 3 | 18 ± 4 |
| Anti-PD-1 | 8 ± 2 | 20 ± 4 |
| Combination | 25 ± 5 | 10 ± 3 |
Table 3: Biomarker Expression (Immunohistochemistry)
| Treatment Group | PD-L1 Expression (% Positive Tumor Cells, Mean) | CD8+ T-cell Density (cells/mm², Mean) |
| Vehicle Control | 10 | 50 |
| This compound (analogue) | 40 | 150 |
| Anti-PD-1 | 12 | 70 |
| Combination | 50 | 250 |
Detailed Experimental Protocols
Syngeneic Mouse Melanoma Model
Objective: To establish a tumor model with a competent immune system to evaluate the efficacy of this compound in combination with an anti-PD-1 antibody.
Materials:
-
6-8 week old female C57BL/6 mice.
-
BRAF V600E-mutant murine melanoma cell line (e.g., SM1).
-
Phosphate Buffered Saline (PBS).
-
Matrigel (optional).
Protocol:
-
Culture the melanoma cells to 80-90% confluency.
-
Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL. Matrigel can be mixed with the cell suspension at a 1:1 ratio to improve tumor take rate.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Initiate treatment when tumors reach an average volume of 50-100 mm³.
Dosing and Administration
Objective: To administer this compound and anti-PD-1 antibody according to a defined schedule.
Materials:
-
This compound (formulated for oral gavage).
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14).
-
Vehicle control for this compound.
-
Isotype control antibody for anti-PD-1.
Protocol:
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound daily via oral gavage at a dose of 25-50 mg/kg.
-
-
Anti-PD-1 Administration:
-
Dilute the anti-PD-1 antibody in sterile PBS.
-
Administer the antibody via intraperitoneal (IP) injection at a dose of 10 mg/kg, twice a week.
-
-
Control Groups:
-
Administer the vehicle control daily via oral gavage.
-
Administer the isotype control antibody via IP injection at the same concentration and schedule as the anti-PD-1 antibody.
-
-
Treatment Duration: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the endpoint criteria.
Immunohistochemistry (IHC) for PD-L1 and CD8
Objective: To assess the expression of PD-L1 on tumor cells and the infiltration of CD8+ T-cells in the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Primary antibodies: anti-PD-L1 and anti-CD8.
-
HRP-conjugated secondary antibody.
-
DAB substrate kit.
-
Hematoxylin counterstain.
Protocol:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a protein block solution for 20 minutes.
-
Incubate with the primary antibody (anti-PD-L1 or anti-CD8) overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides and quantify the percentage of PD-L1 positive tumor cells and the density of CD8+ T-cells.
Flow Cytometry for Immune Cell Profiling
Objective: To quantify the different immune cell populations within the tumor.
Materials:
-
Freshly excised tumors.
-
RPMI-1640 medium.
-
Collagenase D and DNase I.
-
Fetal Bovine Serum (FBS).
-
Red Blood Cell Lysis Buffer.
-
Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3).
Protocol:
-
Mince the tumor tissue and digest in RPMI containing collagenase D and DNase I for 30-60 minutes at 37°C.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages of different immune cell populations.
Conclusion
The combination of this compound with immunotherapy holds significant promise for the treatment of BRAF V600E-mutant cancers. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this combination therapy. Rigorous in vivo studies are crucial to further elucidate the mechanisms of synergy and to guide the clinical development of this promising therapeutic strategy. Researchers should adapt these protocols to their specific experimental needs and models, ensuring appropriate controls and statistical analyses are employed.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Mosperafenib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Mosperafenib, a potent and selective BRAF inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and brain-penetrant BRAF inhibitor. It is designed to target the BRAF V600E mutation, which is a common driver of various cancers. A key feature of this compound is its "paradox breaker" property, meaning it inhibits the BRAF V600E mutant without causing paradoxical activation of the MAPK pathway in BRAF wild-type cells, a common issue with first-generation BRAF inhibitors.[1][2]
Q2: My BRAF V600E mutant cell line is showing reduced sensitivity to this compound over time. What are the likely causes?
Acquired resistance to BRAF inhibitors like this compound is a common phenomenon. The primary mechanisms can be broadly categorized into two groups:
-
Reactivation of the MAPK Pathway: This is the most common resistance mechanism.[3][4] It can occur through various alterations, including:
-
Secondary mutations in the MAPK pathway: Activating mutations in NRAS or KRAS are frequently observed.[1][5]
-
BRAF alterations: Amplification of the BRAF V600E gene or expression of BRAF splice variants that can dimerize in the presence of the inhibitor.[1][5]
-
Upregulation of other kinases: Increased expression of kinases like COT (MAP3K8) can reactivate the pathway downstream of BRAF.[6][7]
-
-
Activation of Bypass Signaling Pathways: Tumor cells can activate alternative survival pathways to circumvent the BRAF blockade. The most prominent bypass pathway is the PI3K/AKT/mTOR pathway.[3][8][9] This can be triggered by:
Q3: What is "paradoxical" MAPK pathway activation, and why is this compound considered a "paradox breaker"?
First-generation BRAF inhibitors can cause an unintended activation of the MAPK pathway in cells that do not have the BRAF V600E mutation but have an upstream activator of the pathway (like a RAS mutation). This happens because these inhibitors promote the dimerization of RAF proteins, leading to paradoxical activation. This compound is designed to inhibit BRAF V600E without promoting this dimerization, thus avoiding paradoxical activation.[1][2][10] This property is expected to reduce certain side effects and potentially delay the emergence of resistance.
Q4: I suspect my cells have developed resistance. What are the initial steps to confirm this?
The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q5: What are the potential strategies to overcome acquired resistance to this compound?
Several strategies are being investigated to overcome acquired resistance to BRAF inhibitors, and these are applicable to this compound:
-
Combination Therapy:
-
With MEK inhibitors: This is a clinically approved strategy that vertically blocks the MAPK pathway at two different points.[11]
-
With PI3K/AKT inhibitors: This approach targets the most common bypass pathway.[8]
-
With pan-RAF inhibitors: These inhibitors can overcome resistance mediated by RAF dimerization.[12][13][14]
-
With autophagy inhibitors: Autophagy is a survival mechanism for cancer cells under stress, and its inhibition can re-sensitize resistant cells to BRAF inhibitors.[15][16]
-
-
Development of Next-Generation Inhibitors: Research is ongoing to develop new inhibitors that can overcome specific resistance mutations.
Troubleshooting Guides
Problem 1: Decreased Cell Viability is Not Observed After this compound Treatment
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Drug Concentration | Verify the calculated concentration and the dilution series. Perform a dose-response curve to determine the optimal concentration for your cell line. | Different cell lines exhibit varying sensitivities to BRAF inhibitors. |
| Drug Degradation | Ensure proper storage of this compound (typically at -20°C or -80°C, protected from light). Prepare fresh stock solutions regularly. | Improper storage can lead to loss of drug activity. |
| Cell Line Authenticity/Contamination | Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination. | Misidentified or contaminated cell lines can lead to unexpected results. |
| Intrinsic Resistance | Characterize the genomic profile of your cell line. Some BRAF V600E mutant cell lines have intrinsic resistance due to co-existing mutations (e.g., PTEN loss, CCND1 amplification). | Intrinsic resistance mechanisms can prevent a response to this compound from the outset.[3] |
Problem 2: Western Blot Shows No Decrease in Phospho-ERK (p-ERK) Levels
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Antibody Concentration | Titrate the primary antibodies for both p-ERK and total ERK to find the optimal dilution. | Incorrect antibody concentration can lead to weak or no signal. |
| Inefficient Protein Transfer | Verify protein transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage. | Incomplete transfer will result in a weak signal for all proteins.[17] |
| Phosphatase Activity | Ensure that your lysis buffer contains fresh phosphatase inhibitors. Keep samples on ice throughout the lysis procedure. | Phosphatases in the cell lysate can dephosphorylate p-ERK, leading to a false negative result.[18] |
| MAPK Pathway Reactivation | Analyze lysates for upstream and downstream components of the MAPK and PI3K/AKT pathways (e.g., p-AKT, p-MEK). | If resistance has developed, the MAPK pathway may be reactivated, leading to sustained p-ERK levels despite this compound treatment.[4] |
| Incorrect Stripping and Reprobing | When reprobing for total ERK, ensure complete stripping of the p-ERK antibody. Use a fresh stripping buffer and optimize incubation time. | Incomplete stripping can lead to residual signal from the first antibody, confounding the results for the second.[17] |
Quantitative Data Summary
The following tables present illustrative data based on studies with various BRAF inhibitors, as specific quantitative data for this compound resistance is not yet widely available in the public domain.
Table 1: Illustrative IC50 Values of BRAF Inhibitors in Sensitive and Resistant Melanoma Cell Lines
| Cell Line | BRAF Status | Resistance Mechanism | BRAF Inhibitor | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Change |
| A375 | V600E | Parental | Vemurafenib | 173 | - | - |
| ED013 | V600E | Parental | Vemurafenib | 500 | - | - |
| ED013R2 | V600E | Acquired | Vemurafenib | - | >10,000 | >20 |
Data adapted from a study on vemurafenib resistance.[19]
Table 2: Frequency of Acquired Resistance Mechanisms to BRAF Inhibitors in Melanoma
| Resistance Mechanism | Frequency (%) |
| MAPK Pathway Reactivation | |
| NRAS/KRAS Mutations | 20% |
| BRAF Splice Variants | 16% |
| BRAF Amplification | 13% |
| MEK1/2 Mutations | 7% |
| Non-MAPK Pathway Alterations (e.g., PI3K/AKT pathway) | 11% |
| Unknown | 33% |
Data compiled from a meta-analysis of BRAF inhibitor resistance studies.[1][20]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability in response to this compound treatment.
Materials:
-
96-well plates
-
BRAF V600E mutant cell line (sensitive and resistant)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for MAPK Pathway Activation
This protocol is for detecting the phosphorylation status of ERK, a key downstream effector of the MAPK pathway.
Materials:
-
Cell lysates from this compound-treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Co-Immunoprecipitation (Co-IP) for RAF Dimerization
This protocol is to assess the interaction between BRAF and CRAF, a mechanism that can be involved in resistance.
Materials:
-
Cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-BRAF)
-
Protein A/G agarose beads
-
Wash buffer
-
Primary antibodies for western blotting (e.g., anti-CRAF, anti-BRAF)
Procedure:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the anti-BRAF antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by western blotting using antibodies against CRAF and BRAF. The presence of a CRAF band in the BRAF immunoprecipitate indicates dimerization.
Visualizations
Caption: this compound targets the BRAF V600E mutation, inhibiting the MAPK signaling pathway.
Caption: Key mechanisms of acquired resistance to this compound.
References
- 1. Acquired BRAF inhibitor resistance: a multicenter meta-analysis of the spectrum and frequencies, clinical behavior, and phenotypic associations of resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RAS-MAPK Reactivation Facilitates Acquired Resistance in FGFR1-Amplified Lung Cancer and Underlies a Rationale for Upfront FGFR-MEK Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Predicting tumor response to drugs based on gene-expression biomarkers of sensitivity learned from cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological challenges of BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. A novel phosphorylation site involved in dissociating RAF kinase from the scaffolding protein 14-3-3 and disrupting RAF dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interactome dynamics of RAF1-BRAF kinase monomers and dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acquired BRAF inhibitor resistance: A multicenter meta-analysis of the spectrum and frequencies, clinical behaviour, and phenotypic associations of resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Intrinsic Resistance to BRAF Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating intrinsic resistance to BRAF inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of intrinsic resistance to BRAF inhibitors?
Intrinsic, or primary, resistance to BRAF inhibitors occurs when melanoma cells have a pre-existing ability to evade the drug's effects. The main mechanisms include:
-
Reactivation of the MAPK Pathway:
-
RAF Isoform Switching: Overexpression or increased activity of alternative RAF isoforms, such as CRAF, can bypass the inhibition of BRAF V600E.[1][2][3] This can be mediated by upstream signals or mutations.
-
COT/TPL2 (MAP3K8) Overexpression: Increased expression of COT (Cancer Osaka Thyroid) kinase can activate MEK and ERK independently of BRAF.[4][5][6][7]
-
NRAS Mutations: Pre-existing mutations in NRAS can activate CRAF, leading to downstream MAPK signaling despite BRAF inhibition.[4][8]
-
Alternative Splicing of BRAF: The presence of BRAF splice variants that lack the RAS-binding domain can lead to constitutive dimerization and BRAF inhibitor resistance.[8][9][10][11][12] These variants are often generated through genomic deletions.[13][14] This mechanism is observed in up to 30% of patients with acquired resistance to BRAF inhibitor monotherapy.[9][11][14][15][16][17]
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT Pathway Activation: Upregulation of the PI3K/AKT pathway is a common resistance mechanism. This can be caused by:
-
Below is a diagram illustrating the major signaling pathways involved in intrinsic resistance to BRAF inhibitors.
Caption: Major signaling pathways implicated in intrinsic BRAF inhibitor resistance.
Q2: How can I determine if my cell line has intrinsic resistance to BRAF inhibitors?
The most direct method is to perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of a BRAF inhibitor (e.g., vemurafenib, dabrafenib). Resistant cell lines will exhibit a significantly higher IC50 value compared to sensitive cell lines.
Troubleshooting Guides
Western Blotting
Q: I am not detecting phosphorylated ERK (p-ERK) in my resistant cell line lysates, even though I suspect MAPK pathway reactivation. What could be the issue?
A: This is a common issue when analyzing signaling pathways. Here's a troubleshooting workflow:
Caption: A logical workflow for troubleshooting absent p-ERK signals in Western blots.
-
Possible Causes and Solutions:
-
Protein Degradation/Dephosphorylation: Ensure that your lysis buffer contains fresh protease and phosphatase inhibitors.[21] Keep samples on ice at all times.
-
Low Protein Load: Quantify your protein lysates and ensure you are loading a sufficient amount (20-50 µg is a good starting point for signaling proteins).[22]
-
Inefficient Antibody Binding:
-
Incorrect Buffer Composition: Avoid using phosphate-based buffers like PBS, as the phosphate can interfere with the binding of some phospho-specific antibodies. Use Tris-buffered saline (TBS) instead.[23]
-
Check for Total Protein: Always probe a parallel blot or strip and re-probe your membrane for the total, non-phosphorylated form of the protein (e.g., total ERK).[11] This will confirm that the protein is present in your lysate.
-
Co-Immunoprecipitation (Co-IP)
Q: My Co-IP experiment to detect BRAF-CRAF dimers is failing. I don't see the co-precipitated protein. What should I do?
A: Co-IP can be challenging due to the transient or weak nature of some protein-protein interactions.
-
Possible Causes and Solutions:
-
Lysis Buffer Composition: The stringency of your lysis buffer is critical. A buffer that is too harsh can disrupt the protein-protein interaction. Start with a gentle lysis buffer (e.g., containing 0.5% NP-40) and optimize detergent and salt concentrations.[2]
-
Antibody Selection: Use a high-affinity antibody that is validated for IP. The antibody's epitope should not be in the region of the protein involved in the dimerization.
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can elute the interacting partner. Optimize the number and duration of your washes.
-
Low Protein Expression: If the expression of either BRAF or CRAF is low, you may not be able to detect the interaction. Consider overexpressing tagged versions of the proteins as a positive control.
-
Cross-linking: For weak or transient interactions, consider using a cross-linking agent (e.g., formaldehyde) to stabilize the protein complex before lysis.
-
Cell Viability Assays
Q: The IC50 values from my MTT assay are highly variable between experiments. How can I improve the reproducibility?
A: Consistency is key for reliable IC50 determination.
-
Possible Causes and Solutions:
-
Cell Seeding Density: Ensure that you are seeding the same number of cells in each well and that the cells are in the logarithmic growth phase.[24]
-
Drug Dilutions: Prepare fresh drug dilutions for each experiment. Serial dilutions can accumulate errors, so be precise.
-
Incubation Time: Use a consistent incubation time for both drug treatment and the MTT reagent. The incubation time with the MTT reagent may need to be optimized for your specific cell line (typically 1-4 hours).[25][26][27]
-
Formazan Crystal Solubilization: Ensure that the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.[26]
-
Plate Reader Settings: Use the correct wavelength for absorbance reading (around 570 nm for the formazan product).[25]
-
Quantitative Data Summary
Table 1: BRAF Inhibitor IC50 Values in Sensitive vs. Resistant Melanoma Cell Lines
| Cell Line | BRAF Mutation | Resistance Status | Vemurafenib IC50 (µM) | Dabrafenib IC50 (µM) | Reference |
| 451Lu | V600E | Sensitive | ~0.01-0.1 | - | [18] |
| 451Lu-R | V600E | Resistant | >5 | - | [18] |
| Mel1617 | V600E | Sensitive | ~0.01-0.1 | - | [18] |
| Mel1617-R | V600E | Resistant | >5 | - | [18] |
| A375 | V600E | Sensitive | - | <0.1 | [28] |
| A375-R | V600E | Resistant | - | >10 | [28] |
Table 2: Expression Changes in Key Proteins Associated with BRAF Inhibitor Resistance
| Protein | Change in Resistant Cells | Mechanism of Action | Cell Lines Studied | Reference |
| CRAF | Upregulation | Bypasses BRAF V600E inhibition to activate MEK | A375 | [13] |
| COT/Tpl2 | Upregulation | Activates MEK independently of RAF | Multiple melanoma cell lines | [20] |
| p-AKT | Increased | Promotes cell survival | 451Lu-R, Mel1617-R | [18] |
| IGF-1R | Upregulation/Increased Phosphorylation | Activates the PI3K/AKT pathway | SK-MEL-5R, SK-MEL-28R, A375R | [8][19] |
Detailed Experimental Protocols
Western Blotting for MAPK Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[22]
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C, diluted in 5% BSA in TBST.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing (for total protein):
-
After detecting the phosphorylated protein, wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly with TBST.
-
Block the membrane again and probe for the total protein (e.g., anti-total-ERK1/2).
-
Co-Immunoprecipitation of RAF Dimers
This protocol can be used to determine if there is an interaction between BRAF and CRAF.
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 10 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP-40 with protease and phosphatase inhibitors).[29]
-
Incubate on ice for 30 minutes.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-BRAF) overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described above.
-
Probe the membrane with an antibody against the "prey" protein (e.g., anti-CRAF) to detect the interaction. Also, probe for the bait protein to confirm successful immunoprecipitation.
-
MTT Cell Viability Assay
This assay is used to measure the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[24]
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of the BRAF inhibitor for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
-
MTT Incubation:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability data against the drug concentration and use a non-linear regression model to determine the IC50 value.
-
References
- 1. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Inhibition of the CRAF/prohibitin interaction reverses CRAF-dependent resistance to vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mednexus.org [mednexus.org]
- 9. Analysis of Alternative mRNA Splicing in Vemurafenib-Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired resistance to BRAF inhibitors mediated by a RAF kinase switch in melanoma can be overcome by cotargeting MEK and IGF-1R/PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 12. RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Genomic deletions explain the generation of alternative BRAF isoforms conferring resistance to MAPK inhibitors in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical significance of intronic variants in BRAF inhibitor resistant melanomas with altered BRAF transcript splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Detection of BRAF splicing variants in plasma-derived cell-free nucleic acids and extracellular vesicles of melanoma patients failing targeted therapy therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acquired resistance to BRAF inhibitors mediated by a RAF kinase switch in melanoma can be overcome by co-targeting MEK and IGF-1R/PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IGF1R/IR Mediates Resistance to BRAF and MEK Inhibitors in BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 24. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. 3hbiomedical.com [3hbiomedical.com]
- 28. researchgate.net [researchgate.net]
- 29. Interactome dynamics of RAF1-BRAF kinase monomers and dimers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Mosperafenib Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency and accuracy of their experiments involving Mosperafenib (RG6344), a potent and selective BRAF inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RG6344) is a potent, selective, and brain-penetrant small molecule inhibitor of the BRAF kinase.[1] It is designed to target the BRAF V600E mutation, which is a common driver of various cancers, including melanoma and colorectal cancer.[2][3] Unlike first-generation BRAF inhibitors, this compound is characterized as a "paradox breaker," meaning it is designed to avoid the paradoxical activation of the mitogen-activated protein kinase (MAPK) signaling pathway in BRAF wild-type cells, a common mechanism of resistance and adverse effects with earlier inhibitors.[1][4][5]
Q2: In which cancer types and cell lines is this compound expected to be effective?
This compound is primarily investigated for the treatment of BRAF V600 mutation-positive solid tumors.[2] Its cytotoxic activity has been observed in a wide range of cell lines with this mutation, with IC50 values typically in the low nanomolar range.[1] Efficacy has been demonstrated in preclinical models of melanoma and colorectal cancer harboring the BRAF V600E mutation.[1][3]
Q3: What is the clinical trial status of this compound?
This compound is currently in Phase I clinical trials for patients with BRAF V600-mutant solid tumors.[2][3][6] One identified clinical trial identifier is ISRCTN13713551.[2]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Values or Lack of Efficacy in BRAF V600E Mutant Cell Lines
Possible Cause 1: Intrinsic Resistance
Even in cell lines harboring the BRAF V600E mutation, pre-existing mechanisms can confer intrinsic resistance. This is more frequently observed in colorectal cancer cell lines compared to melanoma cell lines. A common mechanism is the feedback activation of upstream signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, which can bypass BRAF inhibition.
Troubleshooting Steps:
-
Confirm Cell Line Authenticity and BRAF Mutation Status:
-
Perform short tandem repeat (STR) profiling to authenticate your cell line.
-
Re-sequence the BRAF gene to confirm the V600E mutation.
-
-
Assess Basal Signaling Pathway Activity:
-
Perform a baseline western blot analysis to check for the activation of alternative signaling pathways. Key proteins to probe include phosphorylated EGFR (p-EGFR), phosphorylated AKT (p-AKT), and phosphorylated MEK (p-MEK) and ERK (p-ERK) to assess the baseline MAPK pathway activity.
-
-
Co-treatment with Other Inhibitors:
-
If upstream activation (e.g., p-EGFR) is detected, consider co-treating cells with this compound and an inhibitor of the activated pathway (e.g., an EGFR inhibitor like cetuximab or panitumumab).
-
Possible Cause 2: Suboptimal Experimental Conditions
Inaccurate IC50 values can result from issues with the experimental setup.
Troubleshooting Steps:
-
Verify Drug Concentration and Stability:
-
Ensure the correct concentration of this compound is used. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Confirm the stability of this compound in your cell culture medium over the course of the experiment.
-
-
Optimize Cell Seeding Density:
-
Cell density can significantly impact drug sensitivity. Perform a preliminary experiment to determine the optimal seeding density for your cell line that allows for logarithmic growth throughout the assay period.
-
-
Review Assay Protocol:
-
Ensure that the incubation time with this compound is appropriate for the cell line's doubling time.
-
Refer to the detailed "Experimental Protocols" section below for standardized cell viability assay procedures.
-
Issue 2: Paradoxical Activation of the MAPK Pathway
While this compound is designed as a "paradox breaker," under certain experimental conditions or in specific cellular contexts, unexpected activation of the MAPK pathway (increased p-MEK or p-ERK levels) might be observed, particularly in BRAF wild-type cells.
Troubleshooting Steps:
-
Confirm BRAF Status of Your Cells:
-
As a first step, verify that the cell line you are using has the expected BRAF genotype (mutant or wild-type).
-
-
Titrate this compound Concentration:
-
Perform a dose-response experiment and analyze p-ERK levels by western blot. Paradoxical activation is often concentration-dependent. Understanding this relationship in your specific cell line is crucial.
-
-
Analyze Downstream Signaling:
-
In addition to p-ERK, assess the phosphorylation of downstream targets like p-RSK.
-
-
Consider RAS Mutation Status:
-
Paradoxical activation is often more pronounced in the presence of activating RAS mutations. Determine the RAS mutation status of your cell lines.
-
-
Co-treatment with a MEK Inhibitor:
-
If paradoxical activation is confirmed and problematic for your experimental goals, co-treatment with a MEK inhibitor (e.g., trametinib) can effectively block this phenomenon.
-
Issue 3: Acquired Resistance to this compound in Long-Term Cultures
Prolonged exposure of BRAF V600E mutant cells to this compound can lead to the development of acquired resistance.
Troubleshooting Steps:
-
Investigate Mechanisms of Resistance:
-
Secondary Mutations: Sequence key genes in the MAPK pathway (e.g., NRAS, MEK1) to identify potential secondary mutations that reactivate the pathway.
-
BRAF Amplification or Splicing: Perform quantitative PCR (qPCR) or RNA sequencing to check for amplification of the BRAF gene or the presence of alternative splice variants.
-
Bypass Track Activation: Use western blotting or phospho-kinase arrays to screen for the activation of alternative survival pathways (e.g., PI3K/AKT/mTOR pathway, receptor tyrosine kinases like MET, AXL).[7]
-
-
Test Combination Therapies:
-
Based on the identified resistance mechanism, test the efficacy of this compound in combination with an inhibitor targeting the escape pathway (e.g., a MEK inhibitor for NRAS mutations, a PI3K inhibitor for PI3K pathway activation).
-
Data Presentation
Table 1: this compound Binding Affinities and Inhibitory Concentrations
| Target | Parameter | Value (nM) |
| Wild-Type BRAF | Kd | 0.6 |
| BRAF V600E | Kd | 1.2 |
| c-RAF | Kd | 1.7 |
| BRAF Mutants (V600E/K/A/D) | IC50 | <1.77 |
| Various Cancer Cell Lines | Cytotoxic Activity (IC50) | 5.2 - 30.2 |
Data sourced from Probechem Biochemicals.[1]
Table 2: Illustrative IC50 Values of BRAF Inhibitors in BRAF V600E Mutant Melanoma Cell Lines
| Cell Line | Vemurafenib IC50 (µM) | PLX4720 IC50 (µM) |
| A375 | ~0.2 | ~0.15 |
| SK-MEL-28 | ~0.3 | ~0.2 |
| Malme-3M | >10 | >10 |
Note: This table provides illustrative data for other BRAF inhibitors to give a general sense of expected potencies. Specific IC50 values for this compound should be determined empirically for each cell line.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis
-
Sample Preparation:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-ß-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
In Vivo Xenograft Tumor Model
-
Cell Preparation:
-
Harvest BRAF V600E mutant cancer cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile solution (e.g., PBS or a mixture with Matrigel) at the desired concentration (e.g., 1-5 x 10⁶ cells per injection).
-
-
Animal Inoculation:
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Drug Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Mandatory Visualizations
Caption: this compound inhibits the BRAF V600E mutant, blocking the MAPK signaling pathway.
Caption: this compound is designed to prevent paradoxical MAPK pathway activation.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. This compound (RG6344, RO7276389) | BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound (RG6344) / Roche [delta.larvol.com]
- 4. Targeting Tumor Cells with Raf Inhibitor LY3009120: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound (RG6344) | BRAF抑制剂 | MCE [medchemexpress.cn]
- 7. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mosperafenib Dosage for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Mosperafenib for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: Based on preclinical data, this compound has demonstrated cytotoxic activity in a range of 5.2 to 30.2 nM across a panel of 94 cell lines. For initial experiments, a concentration range of 1 nM to 100 nM is a reasonable starting point for most BRAF V600E mutant cancer cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO to a high concentration (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The final DMSO concentration in your cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.
Q3: What is the recommended incubation time for this compound treatment in cell-based assays?
A3: The optimal incubation time will vary depending on the specific assay and the biological question being addressed. For cell viability or proliferation assays, a 72-hour incubation is a common starting point. For signaling pathway analysis by western blot, shorter incubation times (e.g., 1, 6, 24 hours) are typically used to observe changes in protein phosphorylation. It is recommended to perform a time-course experiment to determine the optimal treatment duration for your experimental setup.
Q4: Is this compound stable in cell culture media?
A4: While specific stability data for this compound in various cell culture media is not extensively published, it is good practice to assume that the stability of small molecule inhibitors can be influenced by media components, pH, and temperature.[1][2][3][4] It is recommended to prepare fresh dilutions of this compound in media for each experiment. For long-term experiments, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours.
Troubleshooting Guides
Issue 1: High variability in results between replicate wells.
| Potential Cause | Troubleshooting Recommendation |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate. |
| Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. If their use is unavoidable, ensure proper plate sealing and humidification during incubation.[5] |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between seeding replicates to maintain a uniform cell density. |
| Compound Precipitation | Visually inspect the prepared drug solutions for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution or adjusting the final concentration. |
Issue 2: Inconsistent IC50 values for this compound.
| Potential Cause | Troubleshooting Recommendation |
| Variable Cell Health and Passage Number | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Fluctuations in Incubation Time | Use a multi-channel pipette or automated liquid handler to start and stop reactions at consistent times. |
| Inconsistent Reagent Quality | Use high-quality, fresh reagents. Avoid repeated freeze-thaw cycles of stock solutions. |
| Assay Method Variability | Ensure the chosen assay is linear within the range of cell numbers and inhibitor concentrations used. |
Issue 3: Discrepancy between biochemical and cell-based assay results.
| Potential Cause | Troubleshooting Recommendation |
| Cellular ATP Concentration | In vitro kinase assays are often performed at low ATP concentrations, which can overestimate inhibitor potency. Cell-based assays reflect a physiological ATP concentration, which may require higher inhibitor concentrations for the same effect.[5] |
| Cellular Uptake and Efflux | The compound may have poor cell permeability or be actively transported out of the cell. Consider using cell lines with known transporter expression profiles or using permeability assays. |
| Off-Target Effects | At higher concentrations, the inhibitor may affect other kinases or cellular processes, leading to unexpected phenotypes.[6] Perform target engagement and selectivity profiling experiments. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Comments |
| IC50 (BRAF V600E) | <1.77 nM | Potent inhibitor of the target kinase. |
| Cytotoxic Activity Range | 5.2 - 30.2 nM | Effective concentration range in a panel of 94 cancer cell lines. |
Note: Specific IC50 values for individual cell lines should be determined empirically.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time points (e.g., 1, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Navigating the Nuances of Mosperafenib: A Technical Guide to Off-Target Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating potential off-target effects of Mosperafenib (RG6344), a potent and selective BRAF V600E inhibitor. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure the precise and effective use of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a next-generation, potent, and selective small-molecule inhibitor of the BRAF kinase, specifically targeting the V600E mutation.[1][2] Its primary mechanism is to suppress the constitutively active BRAF V600E monomer, thereby inhibiting the downstream MAPK/ERK signaling pathway and blocking tumor cell proliferation. This compound is designed as a "paradox breaker," meaning it avoids the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a common issue with first-generation BRAF inhibitors.[3]
Q2: What are the known off-targets of this compound?
A2: Preclinical data indicate that this compound has a highly selective kinase profile. The primary known off-target is Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[4][5][6] However, the inhibitory concentration for BRK is significantly higher than for the intended BRAF V600E target, suggesting a wide therapeutic window.
Q3: What is the significance of BRK inhibition?
A3: BRK is a non-receptor tyrosine kinase implicated in various cellular processes, including cell proliferation, migration, and survival.[5] Its overexpression has been noted in several cancers, including breast and prostate cancer.[4] While off-target inhibition of BRK by this compound is not the intended therapeutic mechanism, understanding its downstream signaling is crucial for interpreting experimental results. BRK can activate pathways such as EGFR, HER2, and Akt signaling.[5][6]
Q4: How does this compound's "paradox breaker" property mitigate off-target effects?
A4: First-generation BRAF inhibitors can cause paradoxical activation of the MAPK pathway in BRAF wild-type cells by promoting the dimerization of RAF kinases.[7][8][9] This can lead to the development of secondary malignancies like cutaneous squamous cell carcinomas.[7] this compound is designed to inhibit BRAF V600E without inducing this paradoxical activation, thus minimizing this specific off-target-driven toxicity.[3]
Q5: What are the common adverse events observed with BRAF inhibitors that could indicate off-target effects?
A5: While this compound is designed for high selectivity, it is prudent to be aware of common adverse events associated with the BRAF inhibitor class. These can include skin toxicities (rash, photosensitivity, hyperkeratotic lesions), fever, fatigue, and gastrointestinal issues.[10][11][12][13][14] The occurrence of such events in preclinical models should prompt further investigation into potential off-target activities.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cellular phenotype not consistent with MAPK pathway inhibition. | Inhibition of an unknown off-target kinase. | 1. Perform a kinome-wide selectivity screen to identify potential off-target interactions. 2. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of both BRAF V600E and any identified off-targets in a cellular context. 3. Use a rescue experiment with a drug-resistant mutant of the intended target. |
| Development of resistance in BRAF V600E mutant cell lines. | Activation of bypass signaling pathways, potentially through off-target mechanisms. | 1. Profile changes in the phosphoproteome to identify activated signaling pathways. 2. Investigate the role of Receptor Tyrosine Kinases (RTKs) that may be activated as a compensatory mechanism. 3. Consider combination therapies to co-target the identified resistance pathway. |
| Discrepancy between in vitro biochemical potency and cellular activity. | Poor cell permeability, active efflux from the cell, or engagement of off-targets that counteract the intended effect. | 1. Evaluate compound accumulation in cells. 2. Use CETSA to assess target engagement within the cell. 3. Analyze the phosphorylation status of downstream effectors of both the on-target and potential off-target pathways via Western Blot. |
| Inconsistent results across different cell lines. | Cell line-specific expression of off-target proteins. | 1. Characterize the expression levels of BRAF V600E and known off-targets (e.g., BRK) in the cell lines being used. 2. Compare the cellular phenotype with the expression profile of potential off-targets. |
Quantitative Data Summary
Table 1: Comparative Selectivity of this compound
| Kinase | This compound | First-Generation BRAF Inhibitors (e.g., Vemurafenib, Dabrafenib) |
| BRAF V600E | High Potency | High Potency |
| CRAF | Low Potency (Paradox Breaker) | Potent Inhibition (leading to paradoxical activation) |
| Kinome Selectivity | Highly Selective | Less Selective, more off-targets |
| Known Off-Targets | BRK (at higher concentrations) | Multiple kinases, contributing to a broader side-effect profile |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling
Objective: To determine the selectivity of this compound across a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in the appropriate assay buffer.
-
Kinase Panel: Utilize a commercial kinase profiling service offering a panel of several hundred human kinases.[15][16][17][18][19] These services typically use radiometric, fluorescence-based, or mobility shift assays.
-
Binding or Activity Assay: The service will perform either a competition binding assay to measure the dissociation constant (Kd) or a kinase activity assay to determine the IC50 against each kinase in the panel.[20][21][22]
-
Data Analysis: The results are typically provided as a percentage of inhibition at the tested concentration or as IC50/Kd values. Analyze the data to identify any kinases that are significantly inhibited by this compound besides BRAF V600E.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its intended target (BRAF V600E) and potential off-targets (e.g., BRK) in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells expressing the target protein(s) with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation. The binding of this compound is expected to stabilize its target protein, increasing its melting temperature.[23][24][25][26][27]
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or immunoassays like ELISA or AlphaScreen.[24]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Visualizations
Caption: On-target effect of this compound on the BRAF-MEK-ERK pathway.
Caption: Experimental workflow for identifying off-target effects.
Caption: Potential off-target signaling of this compound via BRK.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. roche.com [roche.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are BRK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Putting the BRK on breast cancer: From molecular target to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cancercenter.com [cancercenter.com]
- 11. mdpi.com [mdpi.com]
- 12. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VisualDx Cookie Check [visualdx.com]
- 14. Adverse Event Management in Patients with BRAF V600E‐Mutant Non‐Small Cell Lung Cancer Treated with Dabrafenib plus Trametinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. assayquant.com [assayquant.com]
- 17. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 18. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 19. pharmaron.com [pharmaron.com]
- 20. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing RAF Dimer Formation in Mosperafenib-Treated Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying RAF dimer formation in cells treated with Mosperafenib.
Introduction to this compound and RAF Dimerization
This compound (also known as RG6344 or RO7276389) is a potent, selective, and brain-penetrant pan-RAF inhibitor.[1] Unlike first-generation RAF inhibitors (e.g., vemurafenib, dabrafenib), this compound is designed as a "paradox breaker."[1] This means it aims to inhibit the MAPK signaling pathway in cancer cells with BRAF mutations without causing the paradoxical activation of the pathway in wild-type BRAF cells.[1][2][3]
Paradoxical activation is a known liability of many RAF inhibitors and is driven by the drug-induced dimerization of RAF proteins (e.g., BRAF/CRAF heterodimers).[4][5][6][7] While these inhibitors effectively block the activity of one RAF protomer in the dimer, this can lead to the transactivation of the unbound partner, resulting in continued or even enhanced downstream signaling.[4][5] this compound's "paradox breaker" properties are attributed to its ability to disrupt the RAF dimer interface, thus preventing this paradoxical activation.[4]
Understanding and accurately measuring RAF dimer formation is crucial for characterizing the mechanism of action of this compound and other RAF inhibitors, as well as for investigating mechanisms of drug resistance.[6][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is considered a "paradox breaker"?
A1: this compound is classified as a "paradox breaker" because it is designed to inhibit RAF kinase activity without promoting the paradoxical activation of the MAPK pathway in BRAF wild-type cells.[1] Structural studies of similar paradox-breaking inhibitors suggest they bind to RAF in a way that disrupts the surface required for dimerization.[4] This prevents the formation of drug-induced RAF dimers, which is the key event that triggers paradoxical signaling.[4]
Q2: How does the dimer-inducing potential of this compound compare to first-generation RAF inhibitors?
A2: While direct quantitative comparisons for this compound are not widely published, as a "paradox breaker," it is expected to have significantly lower dimer-inducing potential compared to first-generation inhibitors like vemurafenib. First- and second-generation RAF inhibitors are known to promote RAF dimerization, which can be measured by techniques like BRET assays.[9][10] The absence of typical BRAF inhibitor-class toxicities (like cutaneous squamous cell carcinomas) in clinical studies of this compound further supports its reduced capacity for inducing paradoxical activation, which is linked to dimerization.[11]
Q3: What are the expected effects of this compound on different RAF dimer types (homo- vs. heterodimers)?
A3: Similar paradox-breaking inhibitors, like PLX8394, have been shown to selectively disrupt BRAF-containing dimers (BRAF/BRAF homodimers and BRAF/CRAF heterodimers) while having minimal effect on CRAF homodimers.[12] This selectivity is due to specific interactions at the dimer interface of BRAF.[12] It is plausible that this compound exhibits a similar profile, but this would need to be confirmed experimentally.
Q4: Can RAF dimerization still occur in this compound-treated cells and contribute to resistance?
A4: Yes, while this compound is designed to prevent drug-induced dimerization, resistance mechanisms that promote RAF dimerization independent of the drug's primary action can still arise. For example, the expression of splice variants of BRAF that dimerize constitutively can lead to resistance.[8] Therefore, monitoring RAF dimer status remains important even when using a paradox breaker.
Data Presentation
The following tables summarize key quantitative data for this compound and provide a comparative context with other RAF inhibitors.
Table 1: Binding Affinities and Kinase Inhibitory Potency of this compound
| Target | Binding Affinity (Kd, nM) | Kinase Inhibitory Potency (IC50, nM) |
| BRAF WT | 0.6 | <1.77 |
| BRAF V600E | 1.2 | <1.77 |
| c-RAF | 1.7 | Not specified |
Data compiled from Probechem Biochemicals.[1]
Table 2: Comparative IC50 Values for Inhibition of ERK Signaling by Various RAF Inhibitors in Cells with Monomeric vs. Dimeric BRAFV600E
| Inhibitor | Cell Line with Monomeric BRAFV600E (IC50) | Cell Line with Dimeric BRAFV600E (IC50) | Dimer vs. Monomer Potency |
| Vemurafenib | Potent | 30- to 100-fold less potent | Low |
| Dabrafenib | Potent | 30- to 100-fold less potent | Low |
| LY3009120 | Potent | Similar Potency (<10-fold difference) | High |
| AZ628 | Potent | Similar Potency (<10-fold difference) | High |
This table illustrates the general behavior of different classes of RAF inhibitors against monomeric versus dimeric BRAF. This compound, as a paradox breaker, is expected to be effective against both forms. Data adapted from a study on various RAF inhibitors.[13]
Experimental Protocols & Troubleshooting Guides
This section provides detailed protocols for key experiments to assess RAF dimerization, followed by troubleshooting guides tailored to the use of this compound.
Signaling Pathway and Experimental Workflow Visualization
Below are diagrams illustrating the MAPK signaling pathway, the mechanism of paradoxical activation, and a general workflow for assessing RAF dimerization.
Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway.
Caption: Mechanism of paradoxical activation vs. paradox breaking.
Caption: Experimental workflow for assessing RAF dimerization.
Co-Immunoprecipitation (Co-IP) for RAF Dimer Detection
This method is used to isolate and detect protein-protein interactions from cell lysates.
a. Detailed Protocol
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., melanoma cell lines with BRAFV600E or RAS mutations) to 80-90% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1, 4, or 24 hours). Include a positive control (e.g., a known paradox-inducing RAF inhibitor) and a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[14]
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant (lysate) to a new pre-chilled tube. Determine protein concentration using a BCA assay.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a fraction of the lysate (e.g., 500 µg - 1 mg of total protein), add Protein A/G beads.
-
Incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[15]
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add a primary antibody against one of the RAF isoforms (e.g., anti-BRAF) to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific proteins.[16]
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the other RAF isoform (e.g., anti-CRAF) to detect the co-precipitated protein. Also, probe for the immunoprecipitated protein (e.g., BRAF) as a loading control.
-
b. Troubleshooting Guide for Co-IP
| Issue | Possible Cause | Suggested Solution |
| No or weak signal of co-precipitated protein | Lysis buffer is too harsh, disrupting the dimer interaction. | Use a milder lysis buffer with a lower concentration of non-ionic detergents (e.g., 0.1-0.5% NP-40). Avoid ionic detergents like SDS. |
| Antibody is blocking the dimerization interface. | Use an antibody that targets a region of the protein distant from the known dimer interface. | |
| This compound is effectively disrupting the dimer. | This may be the expected result. Ensure your positive control (a paradox-inducer) shows a strong signal. Consider cross-linking proteins before lysis if you need to capture transient interactions. | |
| High background/non-specific bands | Insufficient washing. | Increase the number of wash steps (from 3 to 5) and/or the stringency of the wash buffer (e.g., slightly increase salt or detergent concentration).[16] |
| Lysate not pre-cleared. | Always perform the pre-clearing step to remove proteins that non-specifically bind to the beads.[15] | |
| Antibody concentration is too high. | Titrate the antibody to determine the optimal concentration that pulls down the target without excessive non-specific binding. | |
| Input is positive, but no protein is pulled down | Antibody is not suitable for immunoprecipitation. | Use an antibody that has been validated for IP applications. |
| Protein A/G beads do not bind the antibody isotype. | Ensure the beads have affinity for the isotype of your primary antibody. |
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique to measure protein-protein interactions in living cells. It relies on energy transfer from a luciferase donor (e.g., NanoLuc) to a fluorescent acceptor (e.g., HaloTag) when they are in close proximity.[17]
a. Detailed Protocol
-
Plasmid Construction and Transfection:
-
Clone the coding sequences of BRAF and CRAF into vectors containing NanoLuc (donor) and HaloTag (acceptor) moieties, respectively.
-
Co-transfect the donor and acceptor plasmids into cells (e.g., HEK293T). It is often beneficial to also co-transfect a constitutively active RAS mutant (e.g., KRASG12V) to promote basal dimerization.[9]
-
-
Cell Plating and Treatment:
-
After transfection, plate the cells in a white, 96-well plate suitable for luminescence measurements.
-
Add the HaloTag ligand (fluorescent acceptor) and allow it to enter the cells and bind to the HaloTag-fused protein.
-
Treat the cells with a serial dilution of this compound.
-
-
BRET Measurement:
-
Add the luciferase substrate (e.g., furimazine for NanoLuc).
-
Immediately measure the luminescence at two wavelengths: one for the donor emission and one for the acceptor emission, using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the drug concentration to generate a dose-response curve and determine the IC50 for dimer disruption.
-
b. Troubleshooting Guide for BRET
| Issue | Possible Cause | Suggested Solution |
| Low BRET signal | Low expression of fusion proteins. | Optimize transfection efficiency and confirm protein expression by Western blot. |
| Donor and acceptor are too far apart. | Ensure the linkers between the RAF proteins and the tags are of optimal length and do not sterically hinder dimerization. | |
| Suboptimal donor/acceptor ratio. | Titrate the ratio of donor to acceptor plasmids during transfection to find the optimal balance for energy transfer.[10] | |
| High background signal | Overexpression of fusion proteins leading to non-specific interactions. | Reduce the amount of plasmid used for transfection. |
| Spectral overlap between donor and acceptor. | Use a BRET system with well-separated emission spectra (e.g., NanoBRET). | |
| Inconsistent results | Cell density variation. | Ensure uniform cell seeding in all wells. |
| Timing of measurements is critical. | Perform luminescence readings immediately after adding the substrate and maintain consistent timing across all plates. |
Proximity Ligation Assay (PLA)
PLA allows for the in situ visualization and quantification of protein-protein interactions within fixed cells. When two proteins are in close proximity (<40 nm), it generates a fluorescent signal that can be detected by microscopy.
a. Detailed Protocol
-
Cell Culture and Fixation:
-
Grow cells on coverslips and treat with this compound as described for Co-IP.
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
-
Antibody Incubation:
-
Incubate the cells with a pair of primary antibodies raised in different species that recognize BRAF and CRAF, respectively.
-
-
PLA Probe Ligation and Amplification:
-
Incubate with PLA probes, which are secondary antibodies conjugated to oligonucleotides.
-
Add a ligase to join the oligonucleotides if the probes are in close proximity, forming a circular DNA template.
-
Add a polymerase to perform rolling circle amplification of the DNA template, creating a product that incorporates fluorescently labeled nucleotides.
-
-
Imaging and Quantification:
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize the fluorescent PLA signals (appearing as distinct spots) using a fluorescence microscope.
-
Quantify the number of PLA spots per cell using image analysis software.
-
b. Troubleshooting Guide for PLA
| Issue | Possible Cause | Suggested Solution |
| No or few PLA spots | Primary antibodies are not working in the fixed-cell context. | Validate that the chosen primary antibodies work for immunofluorescence (IF) staining independently. |
| Proteins are not in close enough proximity. | Ensure the experimental conditions (e.g., RAS activation) are sufficient to induce dimerization in your control samples. | |
| Fixation is masking the epitopes. | Try a different fixation method (e.g., methanol fixation) or perform antigen retrieval. | |
| High number of non-specific spots | Non-specific binding of primary antibodies. | Optimize the concentration of primary antibodies and ensure adequate blocking steps. |
| Antibody cross-reactivity. | Use highly specific monoclonal antibodies and include single-antibody controls. | |
| Difficulty in quantifying spots | High cell density leading to overlapping signals. | Plate cells at a lower density to ensure clear separation between individual cells. |
| Inconsistent Z-plane focus. | Acquire a Z-stack of images and use maximum intensity projection for analysis. |
References
- 1. This compound (RG6344, RO7276389) | BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 2. Structural investigation of B-Raf paradox breaker and inducer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and characterisation of a novel type II B-RAF paradox breaker inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of RAF dimers: it takes two to tango - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Highly Sensitive Biosensors of RAF Dimerization in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preliminary safety, pharmacokinetics, and clinical activity of RG6344 in patients with BRAF V600E-mutant metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 12. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Path Forward for RAF Therapies: Inhibition of Monomers and Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Bioluminescence Resonance Energy Transfer (BRET)-based Assay for Measuring Interactions of CRAF with 14-3-3 Proteins in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the solubility and stability of Mosperafenib in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility and stability of Mosperafenib in solution.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a potent BRAF inhibitor.[1] Like many kinase inhibitors, it is a lipophilic molecule and is poorly soluble in aqueous solutions.[2][3] It is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1]
Q2: Why does my this compound precipitate when I dilute it from a DMSO stock into an aqueous buffer (e.g., PBS)?
A2: This is a common issue for poorly soluble compounds. When the DMSO stock is diluted into an aqueous buffer, the solvent environment changes from primarily organic to primarily aqueous. This compound's low aqueous solubility causes it to crash out of the solution as a precipitate.
Q3: How can I improve the solubility of this compound in my aqueous experimental solutions?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound. These include:
-
pH adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility.[4]
-
Use of co-solvents: Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can help keep the compound in solution.
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, forming a more water-soluble inclusion complex.[5]
-
Formulation as a solid dispersion: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.
-
Use of surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug.
Q4: What are the typical stability concerns for a molecule like this compound in solution?
A4: Small molecule kinase inhibitors can be susceptible to several degradation pathways, especially in solution.[6] These include:
-
Hydrolysis: Degradation in the presence of water, which can be acid or base-catalyzed.[7]
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.[7]
-
Photodegradation: Degradation upon exposure to light.[8]
-
Thermal degradation: Degradation at elevated temperatures.[8]
Q5: How can I assess the stability of my this compound solution?
A5: Stability is typically assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A forced degradation study is often performed to intentionally degrade the drug under various stress conditions (acid, base, oxidation, light, heat) to identify potential degradation products and validate that the analytical method can separate them from the parent drug.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is difficult to dissolve in DMSO. | Insufficient solvent volume or presence of a less soluble crystalline form. | Try gentle warming (e.g., 37°C) and sonication to aid dissolution. If solubility is still limited, consider alternative organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA), ensuring they are compatible with your downstream experiments.[4] |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. | The aqueous buffer cannot maintain this compound in solution at the desired concentration. | 1. Lower the final concentration: Determine the maximum soluble concentration in your buffer. 2. Use a co-solvent: Add a small percentage (e.g., 1-5%) of an organic solvent like ethanol or PEG 400 to your aqueous buffer. 3. Adjust pH: If this compound has ionizable groups, test solubility at different pH values. 4. Prepare a cyclodextrin complex: This can significantly enhance aqueous solubility (see Protocol 1). |
| Solution becomes cloudy over time during an experiment. | Delayed precipitation or degradation of this compound. | 1. Confirm solubility limits: Ensure your working concentration is below the solubility limit under the experimental conditions. 2. Assess stability: Perform a time-course experiment and analyze samples by HPLC to check for degradation. 3. Protect from light and control temperature: Store solutions protected from light and at the recommended temperature to minimize degradation. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable effective concentrations or degradation of the compound in the culture medium. | 1. Use a solubilization technique: Prepare a formulation with enhanced solubility, such as a cyclodextrin complex or solid dispersion. 2. Prepare fresh solutions: Make fresh dilutions of this compound for each experiment to avoid degradation. 3. Include a solubility check: Visually inspect your final dilutions under a microscope for any signs of precipitation. |
Data Presentation
Table 1: Example of this compound Solubility Enhancement
| Method | Solvent/Vehicle | This compound Solubility (µg/mL) | Fold Increase |
| Control | Phosphate Buffered Saline (PBS), pH 7.4 | < 1 | - |
| pH Adjustment | Acetate Buffer, pH 5.0 | 5 | 5 |
| Co-solvent | PBS with 5% PEG 400 | 15 | 15 |
| Cyclodextrin Complexation | 10% (w/v) Hydroxypropyl-β-cyclodextrin in water | 150 | 150 |
| Solid Dispersion | 1:5 this compound:PVP K30 in water | 80 | 80 |
Note: The data presented in this table are for illustrative purposes and are based on typical results for poorly soluble kinase inhibitors.
Table 2: Example of Forced Degradation Study of this compound
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Products Detected |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 85.2 | 2 |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 78.9 | 3 |
| Oxidation (3% H₂O₂) | 24 hours | 92.1 | 1 |
| Thermal (60°C in solution) | 48 hours | 95.5 | 1 |
| Photolytic (UV light) | 24 hours | 90.8 | 2 |
Note: This table provides a hypothetical summary of a forced degradation study. Actual degradation will depend on the specific experimental conditions.[6][7]
Experimental Protocols
Protocol 1: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.[5]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Vacuum oven or desiccator
Procedure:
-
Determine Molar Ratio: A common starting point is a 1:1 molar ratio of this compound to HP-β-CD. Calculate the required mass of each component.
-
Kneading Method: a. Accurately weigh the calculated amounts of this compound and HP-β-CD and place them in a mortar. b. Mix the powders thoroughly. c. Add a small amount of a 50:50 (v/v) ethanol:water mixture dropwise to the powder mixture while continuously kneading with the pestle to form a thick paste. d. Continue kneading for 60 minutes. e. Dry the paste in a vacuum oven at 40°C until a constant weight is achieved to remove the solvents. f. Grind the dried complex into a fine powder and store it in a desiccator.
-
Solubility Assessment: a. Prepare a series of aqueous solutions with increasing concentrations of the prepared complex. b. Stir the solutions for 24 hours at room temperature. c. Centrifuge the solutions to pellet any undissolved material. d. Analyze the supernatant for the concentration of this compound using a validated HPLC method.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under stress conditions.[6][7]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: For each condition, mix 1 mL of the this compound stock solution with 9 mL of the stress solution (or control solution).
-
Stress Conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Mix with HPLC-grade water. Incubate at 60°C for 48 hours.
-
Control: Mix with HPLC-grade water. Keep at room temperature, protected from light.
-
-
Photostability: Expose the this compound stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.[8]
-
Sample Analysis: a. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution. b. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. c. Dilute all samples to an appropriate concentration with the mobile phase. d. Analyze by a stability-indicating HPLC-UV method. e. Compare the chromatograms of the stressed samples to the control to identify degradation peaks. Calculate the percentage of this compound remaining.
Visualizations
Signaling Pathway
Caption: The RAF/MEK/ERK signaling pathway with inhibition by this compound.
Experimental Workflow
Caption: Workflow for improving the solubility of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. This compound (RG6344, RO7276389) | BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. cyclodextrinnews.com [cyclodextrinnews.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Management of Mosperafenib Toxicity in Animal Models
Disclaimer: Mosperafenib is an investigational agent. This document is intended for preclinical research purposes only and summarizes publicly available information. It is not a substitute for a comprehensive literature review and consultation with veterinary staff.
Introduction
This compound (RG6344) is a potent and selective inhibitor of BRAF, particularly the V600E mutation, and is currently under investigation for the treatment of solid tumors.[1][2][3] As with other tyrosine kinase inhibitors (TKIs), preclinical studies in animal models are crucial for evaluating both efficacy and potential toxicities. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers manage adverse effects that may be encountered during in vivo experiments with this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how might it relate to toxicity?
A1: this compound is a BRAF inhibitor, targeting a key protein in the MAPK/ERK signaling pathway.[4][5] This pathway is crucial for cell proliferation and survival. While the primary target is the mutated BRAF protein in cancer cells, inhibition of wild-type BRAF or other kinases ("off-target effects") in healthy tissues can lead to toxicities.[5][6] For example, some TKIs that inhibit vascular endothelial growth factor receptor (VEGFR) can cause hypertension.[7] Understanding the on-target and potential off-target effects is key to anticipating and managing adverse events.
Q2: What are the common toxicities observed with BRAF inhibitors and other TKIs in animal models?
A2: While specific data for this compound in animal models is limited in the public domain, common toxicities associated with the broader class of TKIs include:
-
Dermatological: Skin rash is a common class effect of EGFR inhibitors, a type of TKI.[8]
-
Gastrointestinal: Diarrhea is one of the most frequent toxicities associated with chemotherapy and TKIs.[7][9]
-
Cardiovascular: Some TKIs can lead to hypertension, QT prolongation, or decreased left ventricular ejection fraction.[6][10]
-
Hepatic: Elevations in liver enzymes (AST and ALT) can occur.[11]
-
Constitutional: Fatigue, weight loss, and anorexia are also common.[7]
Q3: How should I establish a toxicity monitoring plan for my study?
A3: A robust monitoring plan is essential. Best practices include:
-
Baseline Measurements: Before starting treatment, record baseline body weight, complete blood counts (CBC), and serum chemistry panels for all animals.
-
Regular Monitoring: Conduct daily clinical observations for signs of distress, including changes in posture, activity, and grooming.[12]
-
Scheduled Measurements: Measure body weight at least twice weekly. For longer studies, periodic blood sampling for CBC and chemistry is recommended.
-
Clear Endpoints: Establish clear humane endpoints for euthanasia, such as a predefined percentage of body weight loss or specific clinical signs of severe toxicity.
Q4: What supportive care measures can be implemented for animals showing signs of toxicity?
A4: Supportive care is crucial for animal welfare and data quality.[13] Measures can range from simple environmental adjustments to systemic treatments.[13] Examples include:
-
Providing supplemental hydration (e.g., subcutaneous fluids).
-
Offering palatable, high-calorie food supplements to counteract anorexia.
-
Using topical treatments for skin rashes, as recommended by veterinary staff.[8]
-
Administering anti-diarrheal agents, though this should be done in consultation with a veterinarian to avoid interfering with the study.[7][8]
II. Troubleshooting Guides
Issue 1: Significant Body Weight Loss
| Potential Cause | Troubleshooting Steps |
| Reduced Food/Water Intake | 1. Provide softened or wet food, which may be more palatable. 2. Consider diet supplements or gels. 3. Ensure easy access to water bottles/sources. |
| Gastrointestinal Toxicity (Diarrhea/Nausea) | 1. Monitor for changes in fecal consistency. 2. Consult with a veterinarian about anti-diarrheal medication.[8] 3. Consider a temporary dose reduction or interruption.[7][8] |
| Systemic Toxicity | 1. Perform a full clinical examination. 2. Collect blood for hematology and serum chemistry to assess organ function. 3. If weight loss exceeds predetermined limits (e.g., >15-20%), consider humane euthanasia per IACUC protocol. |
Issue 2: Dermatological Abnormalities (Rash, Erythema)
| Potential Cause | Troubleshooting Steps |
| On-target effect (common with some TKIs) | 1. Document the severity and distribution of the rash. 2. For mild to moderate (Grade 1-2) rash, continue treatment and monitor.[8] 3. Topical treatments like hydrocortisone may be considered after veterinary consultation.[8] |
| Severe (Grade 3-4) or Ulcerated Rash | 1. Interrupt this compound treatment immediately.[8][14] 2. Consult with veterinary staff for appropriate local and systemic treatments (e.g., antibiotics for secondary infections).[8] 3. Consider dose reduction upon resolution of symptoms.[14] |
| Secondary Infection | 1. Take skin scrapings or swabs for culture and sensitivity. 2. Administer appropriate antimicrobial therapy as prescribed by a veterinarian. |
Issue 3: Abnormal Bloodwork (e.g., Elevated Liver Enzymes)
| Potential Cause | Troubleshooting Steps |
| Hepatotoxicity | 1. Confirm elevations with a repeat blood sample. 2. Review dosing calculations to rule out error. 3. Consider dose interruption or reduction based on the severity of the elevation.[11] 4. At necropsy, collect liver tissue for histopathological analysis. |
| Hematological Toxicity (Anemia, Thrombocytopenia) | 1. Monitor for clinical signs (e.g., pale mucous membranes, petechiae). 2. Dose reduction or temporary discontinuation may be necessary.[8] 3. Blood transfusions may be required in severe cases, though this can be a confounding factor.[8] |
III. Experimental Protocols
Protocol: Monitoring Toxicity in a Murine Model
-
Animal Model: Select an appropriate mouse strain for the study (e.g., immunodeficient mice for xenograft models).[15]
-
Acclimation: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Data Collection:
-
Record the body weight of each animal.
-
Collect a baseline blood sample via an appropriate method (e.g., submandibular or saphenous vein) for CBC and serum chemistry analysis.
-
-
Drug Administration:
-
Prepare this compound formulation as required.
-
Administer the drug via the intended route (e.g., oral gavage).
-
-
Ongoing Monitoring:
-
Daily: Perform a visual health assessment of each animal, looking for changes in behavior, posture, fur, and signs of pain or distress.[12]
-
Twice Weekly: Record body weights.
-
Weekly (or as indicated): Collect blood samples for interim analysis.
-
-
Endpoint:
-
At the end of the study, or when humane endpoints are reached, euthanize animals using an approved method.
-
Perform a gross necropsy and collect tissues (especially tumor, liver, spleen, kidneys, and any tissues with visible abnormalities) for histopathological analysis.
-
IV. Visualizations
Signaling Pathway
Caption: Simplified MAPK signaling pathway showing the inhibitory action of this compound on BRAF (V600E).
Experimental Workflow
Caption: General experimental workflow for a preclinical toxicity study of this compound.
Troubleshooting Logic
Caption: Decision tree for managing an observed adverse event during an in vivo study.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. roche.com [roche.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound - Roche - AdisInsight [adisinsight.springer.com]
- 5. This compound (RG6344, RO7276389) | BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 6. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. archive.cancerworld.net [archive.cancerworld.net]
- 9. Preclinical Animal Models in Cancer Supportive Care [healthtech.com]
- 10. [PDF] Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities | Semantic Scholar [semanticscholar.org]
- 11. bayer.com [bayer.com]
- 12. Toxicology | MuriGenics [murigenics.com]
- 13. researchgate.net [researchgate.net]
- 14. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Mosperafenib and the Minimization of Paradoxical Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Mosperafenib and the management of paradoxical MAPK pathway activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other BRAF inhibitors?
This compound (also known as RG6344 and PLX8394) is a potent, selective, and brain-penetrant small-molecule inhibitor of the BRAF kinase.[1] Unlike first-generation BRAF inhibitors (e.g., vemurafenib, dabrafenib), this compound is classified as a "paradox breaker."[1][2] This means it is specifically designed to inhibit BRAF signaling in cancer cells with BRAF V600 mutations without causing the paradoxical activation of the MAPK pathway in BRAF wild-type cells.[3][4]
Q2: What is paradoxical activation and why is it a concern with BRAF inhibitors?
Paradoxical activation is a phenomenon where first-generation BRAF inhibitors, while inhibiting BRAF monomers in BRAF-mutant cells, can promote the dimerization and transactivation of RAF kinases (BRAF and CRAF) in cells with wild-type BRAF, particularly in the presence of upstream activators like RAS mutations.[5][6][7] This leads to an unexpected increase in MEK and ERK phosphorylation, driving cell proliferation and potentially contributing to the development of secondary malignancies like cutaneous squamous cell carcinomas.[5][6]
Q3: How does this compound minimize paradoxical activation?
This compound's "paradox breaker" properties stem from its ability to disrupt the formation of BRAF-containing dimers.[2][8][9] By binding to BRAF in a way that interferes with the dimer interface, it prevents the transactivation of the partner RAF protomer, thereby avoiding the paradoxical upregulation of the MAPK pathway.[2][8]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound, focusing on the assessment of paradoxical activation.
| Issue | Possible Cause | Recommended Action |
| Unexpected increase in pMEK/pERK levels in BRAF wild-type cells treated with a control first-generation BRAF inhibitor. | This is the expected paradoxical activation. | This serves as a positive control for your experiment, demonstrating that the assay is capable of detecting paradoxical activation. |
| No significant difference in pMEK/pERK levels between DMSO-treated and this compound-treated BRAF wild-type cells. | This is the expected outcome. | This compound is designed to be a paradox breaker. The absence of a significant increase in pMEK/pERK confirms its intended activity. |
| High background in Western blots for pMEK/pERK. | - Antibody quality- Insufficient washing- Suboptimal blocking | - Use a validated, high-quality antibody.- Increase the number and duration of wash steps.- Optimize blocking conditions (e.g., type of blocking agent, duration). |
| Inconsistent results in cell viability assays. | - Cell seeding density- Drug concentration range- Assay incubation time | - Ensure consistent cell seeding across all wells.- Use a broad range of drug concentrations to capture the full dose-response curve.- Optimize the incubation time for your specific cell line. |
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound (PLX8394) and comparator compounds.
Table 1: IC50 Values of BRAF Inhibitors in BRAF V600E-Mutant Cancer Cell Lines [8]
| Cell Line | Cancer Type | Encorafenib (nM) | PLX8394 (nM) | Vemurafenib (nM) |
| WiDr | Colorectal | 11.2 | 13.5 | 314.1 |
| RKO | Colorectal | 35.5 | 11.0 | 6824.0 |
| Colo 201 | Colorectal | 10.0 | 11.2 | 1341.0 |
| LS411N | Colorectal | 17.8 | 39.8 | 3122.0 |
| G361 | Melanoma | 14.1 | 14.1 | 444.1 |
| A375 | Melanoma | 11.2 | 12.6 | 43.1 |
Table 2: Kinase Inhibitory Activity of this compound (as compound Ia) [1]
| Kinase | IC50 (nM) |
| BRAF V600E | <1.77 |
| BRAF WT | <1.77 |
| c-RAF | <1.77 |
Key Experimental Protocols
1. Western Blotting for Phospho-MEK and Phospho-ERK
This protocol is used to qualitatively and semi-quantitatively assess the phosphorylation status of MEK and ERK, key downstream effectors in the MAPK pathway. An increase in phosphorylation in BRAF wild-type cells treated with a BRAF inhibitor is indicative of paradoxical activation.
Methodology:
-
Cell Culture and Treatment: Plate BRAF wild-type (e.g., Calu-6, HCT116) and BRAF V600E-mutant (e.g., A375) cells. Once attached, treat with a dose range of this compound and a first-generation BRAF inhibitor (e.g., vemurafenib) for a specified time (e.g., 1-4 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pMEK (S217/221), pERK (T202/Y204), total MEK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL detection system.[6]
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize pMEK and pERK levels to total MEK and total ERK, respectively.
2. Cell Viability Assay
This assay measures the effect of BRAF inhibitors on cell proliferation and viability. Paradoxical activation in BRAF wild-type cells can lead to increased proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Treat cells with a serial dilution of this compound and a control BRAF inhibitor for 48-72 hours.
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or RealTime-Glo™ MT Cell Viability Assay, following the manufacturer's instructions.[8]
-
Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to DMSO-treated control wells and plot the results as a percentage of cell viability versus drug concentration. Calculate IC50 values using non-linear regression analysis.
Visualizations
Caption: Signaling pathway of paradoxical MAPK activation.
Caption: Experimental workflow for Western blotting.
Caption: Experimental workflow for cell viability assay.
References
- 1. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. FORTE: A phase 2 master protocol assessing plixorafenib for BRAF-altered cancers. - ASCO [asco.org]
cell line contamination issues in BRAF inhibitor studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers encounter with cell line contamination in BRAF inhibitor studies.
Introduction
Data Presentation
Table 1: Reported Frequencies of Cell Line Misidentification and Contamination
| Study Focus | Number of Cell Lines Analyzed | Key Findings | Reference |
| General Cancer Research | 252 "new" hematopoietic cell lines | 18% were cross-contaminated. | [2] |
| Widely Used Tumor Cell Lines in China | 278 | 46.0% exhibited cross-contamination or misidentification. HeLa cells were a common contaminant. | [3] |
| Leukemia-Lymphoma Cell Lines | 598 | 31% were contaminated with Mycoplasma and/or another cell line. | [4] |
| Human Tumor Cell Lines | 482 | Over 20.5% were incorrectly identified (including intra-species and inter-species contamination). | [5] |
Troubleshooting Guides & FAQs
Section 1: Cell Line Identity and BRAF Mutation Status
Q1: My BRAF V600E mutant cell line is showing unexpected resistance to a BRAF inhibitor. What should I do first?
A1: The first and most critical step is to verify the identity and BRAF mutation status of your cell line. Cell line misidentification is a common issue that can lead to this exact problem.
Troubleshooting Steps:
-
Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling on your current cell culture stock. Compare the resulting STR profile to the reference profile of the expected cell line from a reputable cell bank (e.g., ATCC, DSMZ). An 80% match or higher is generally required for authentication.
-
BRAF Mutation Analysis: Independently verify the BRAF V600E mutation in your cell line using Sanger sequencing or a mutation-specific PCR assay. Do not solely rely on the information provided by the source laboratory.
-
Check for Contamination: Examine your cultures for any morphological changes that might suggest contamination with another cell line. Also, routinely test for Mycoplasma contamination, as this can alter cellular responses to drugs.
Q2: I received a cell line from another lab. Is it safe to assume it is what the label says?
A2: No. It is never safe to assume a cell line's identity without verification. Cell lines from other laboratories are a common source of misidentification. You should always authenticate any new cell line upon receipt.[6]
Q3: What are the most common contaminating cell lines in cancer research?
A3: HeLa cells, derived from cervical cancer, are the most notorious and frequent contaminants.[7][8][9][10] Other aggressive and fast-growing cell lines are also common contaminants. The International Cell Line Authentication Committee (ICLAC) maintains a database of misidentified cell lines that you should consult.
Q4: How can I prevent cell line cross-contamination in my lab?
A4: Strict adherence to good cell culture practices is essential. Key prevention strategies include:
-
Working with only one cell line at a time in the biological safety cabinet.
-
Thoroughly cleaning the workspace between different cell lines.
-
Using dedicated media and reagents for each cell line.
-
Maintaining separate master and working cell banks.
-
Regularly authenticating your cell lines.
Section 2: Inconsistent Experimental Results
Q5: I'm seeing high variability in my BRAF inhibitor dose-response curves between experiments. What could be the cause?
A5: Inconsistent results can stem from several factors, including:
-
Genetic Drift: Cell lines can genetically change over time with continuous passaging. It is recommended to use cells from a low-passage stock for experiments.
-
Mycoplasma Contamination: This common contamination can alter cell metabolism and drug sensitivity. Regular testing is crucial.
-
Experimental Technique: Ensure consistency in cell seeding density, drug preparation and dilution, and incubation times.
-
Reagent Variability: Use the same lot of reagents (e.g., FBS, drugs) for a set of experiments to minimize variability.
Q6: My Western blot results for p-ERK inhibition by a BRAF inhibitor are not consistent. What should I check?
A6: For inconsistent Western blot data, consider the following:
-
Cell Line Authenticity: As always, confirm the identity and BRAF status of your cells.
-
Treatment Conditions: Ensure the drug concentration and treatment time are consistent. A time-course experiment can help determine the optimal time point to observe maximal p-ERK inhibition.
-
Protein Extraction and Handling: Perform all lysis and protein extraction steps on ice with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Loading Controls: Use a reliable loading control (e.g., total ERK, actin, or tubulin) to ensure equal protein loading across lanes.
-
Antibody Quality: Use validated antibodies for p-ERK and total ERK. Titrate your antibodies to determine the optimal concentration.
Experimental Protocols
Protocol 1: Cell Line Authentication by Short Tandem Repeat (STR) Profiling
This protocol outlines the general workflow for authenticating human cell lines using STR analysis.
1. DNA Extraction: a. Collect a cell pellet of approximately 1-2 million cells. b. Extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions. c. Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~1.8 is considered pure.
2. PCR Amplification: a. Use a commercially available STR profiling kit (e.g., Promega GenePrint® 10 System) which contains primers for multiple STR loci and amelogenin for sex determination. b. Set up the PCR reaction according to the kit's protocol, typically including the extracted DNA, primer mix, and PCR master mix. c. Perform PCR amplification using a thermal cycler with the recommended cycling conditions.
3. Capillary Electrophoresis: a. The fluorescently labeled PCR products are separated by size using a capillary electrophoresis instrument (e.g., ABI 3130 Genetic Analyzer). b. The instrument's software detects the fluorescent fragments and generates an electropherogram.
4. Data Analysis: a. The software analyzes the electropherogram to determine the size of each fragment and assigns an allele call based on the number of repeats at each STR locus. b. Compare the generated STR profile to the reference STR profile for your cell line from a reputable database (e.g., ATCC, DSMZ, or Cellosaurus). c. A match of ≥80% between your sample's profile and the reference profile is required for authentication.[11]
Protocol 2: BRAF V600E Mutation Status Verification by Sanger Sequencing
1. DNA Extraction: a. Extract genomic DNA from your cell line as described in Protocol 1.
2. PCR Amplification of BRAF Exon 15: a. Design or obtain primers flanking the BRAF V600 region in exon 15. b. Perform PCR to amplify this region from the extracted genomic DNA. A typical reaction includes DNA template, forward and reverse primers, dNTPs, PCR buffer, and a Taq polymerase. c. Run the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.
3. PCR Product Purification: a. Purify the PCR product to remove unincorporated primers and dNTPs using a commercial PCR purification kit. b. Quantify the purified DNA.
4. Sequencing Reaction: a. Set up a cycle sequencing reaction using the purified PCR product as a template, one of the PCR primers (either forward or reverse), and a sequencing mix containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs. b. Perform cycle sequencing in a thermal cycler.
5. Sequencing and Analysis: a. The sequencing products are purified and then run on a capillary electrophoresis-based DNA sequencer. b. The sequencing software generates a chromatogram. Analyze the sequence data at codon 600 of the BRAF gene to identify the specific nucleotide sequence and compare it to the wild-type and expected mutant sequences.
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is for assessing the effect of BRAF inhibitors on cell viability.
1. Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
2. Drug Treatment: a. Prepare serial dilutions of your BRAF inhibitor in culture medium at 2x the final desired concentrations. b. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls. c. Incubate for the desired treatment period (e.g., 72 hours).
3. MTT Addition: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals. c. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 4: Western Blotting for p-ERK Analysis
This protocol is for detecting changes in ERK phosphorylation following BRAF inhibitor treatment.
1. Cell Lysis: a. Seed cells in 6-well plates and treat with the BRAF inhibitor for the desired time. b. Place the plate on ice and wash the cells twice with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the protein extract.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay). b. Normalize all samples to the same protein concentration with lysis buffer.
3. SDS-PAGE: a. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load the samples onto an SDS-PAGE gel. Include a protein ladder. c. Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature. e. Wash the membrane three times with TBST.
6. Detection: a. Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
7. Stripping and Re-probing (for Total ERK): a. Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies. b. Wash, re-block, and then probe with a primary antibody against total ERK1/2 to confirm equal protein loading.
Mandatory Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of action for BRAF inhibitors.
References
- 1. Why is authentication important? | Culture Collections [culturecollections.org.uk]
- 2. benchchem.com [benchchem.com]
- 3. 3.4. Western Blotting and Detection [bio-protocol.org]
- 4. Cell Line Authentication Resources [promega.sg]
- 5. researchgate.net [researchgate.net]
- 6. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. contentmanager.med.uvm.edu [contentmanager.med.uvm.edu]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Line Authentication – Research – UW–Madison [research.pathology.wisc.edu]
Technical Support Center: Optimizing Western Blot Protocols for MAPK Pathway Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize Western blot analysis of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
MAPK Signaling Pathway Overview
The MAPK cascades are crucial signaling pathways that regulate a wide variety of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[1] In mammalian cells, there are at least three major MAPK signaling modules: ERK, JNK, and p38.[1] Activation of these pathways occurs through a tiered cascade of protein kinases sequentially phosphorylating and activating one another.[2] Analysis of these pathways often relies on detecting the phosphorylation state of key proteins using phospho-specific antibodies.[3]
Frequently Asked Questions (FAQs)
Q1: Why is detecting phosphorylated proteins in the MAPK pathway so challenging?
Detecting phosphorylated proteins is difficult primarily because phosphorylation is a transient and often low-abundance post-translational modification. Once cells are lysed, endogenous phosphatases are released that can rapidly dephosphorylate your target proteins, leading to a loss of signal.[4] Furthermore, the fraction of a protein that is phosphorylated at any given moment can be very small compared to the total amount of the protein.[4]
Q2: What are the most critical first steps in sample preparation for phospho-protein analysis?
To preserve phosphorylation, it is crucial to inhibit phosphatase activity immediately upon cell lysis. This involves:
-
Keeping samples cold: Always work on ice and use pre-chilled buffers and equipment to slow enzymatic activity.[5]
-
Using inhibitors: Add a cocktail of phosphatase and protease inhibitors to your lysis buffer immediately before use.[4][6]
-
Rapid processing: Mix samples with SDS loading buffer as soon as possible after protein quantification to halt phosphatase activity.[6]
Q3: Can I use non-fat dry milk for blocking when detecting phospho-MAPK proteins?
It is strongly recommended to avoid using non-fat dry milk as a blocking agent. Milk contains high levels of casein, a phosphoprotein that can cause high background noise due to cross-reactivity with phospho-specific antibodies.[6][7] Bovine Serum Albumin (BSA) or other protein-free blocking agents are preferred alternatives.[6][7]
Q4: Why am I not seeing a signal for my phosphorylated protein, even with a positive control?
If you have no signal, consider these possibilities:
-
Inefficient phosphorylation: The stimulation conditions (e.g., time course, concentration of stimulus) may not be optimal for inducing phosphorylation of your target protein.[4][6]
-
Low protein abundance: The phosphorylated form of your protein may be too low to detect. You may need to load more protein (30-100 µg of total lysate) or enrich your sample using immunoprecipitation (IP).[4][6][8]
-
Inactive reagents: Your ECL substrate may be old, or the secondary antibody may have lost activity.[9]
Q5: How do I properly quantify and normalize my Western blot results for MAPK pathway analysis?
For accurate quantification, you must normalize the phosphorylated protein signal to the total protein signal. This accounts for variations in protein loading between lanes.[4] A common method is to probe the same membrane first for the phospho-protein, then strip the membrane and re-probe with an antibody for the total, non-phosphorylated form of the protein.[4] PVDF membranes are recommended for stripping and re-probing due to their durability.[4]
Troubleshooting Guide
This section addresses common problems encountered during Western blot analysis of MAPK proteins.
Problem 1: High Background
High background can obscure specific bands and make quantification impossible.
| Potential Cause | Recommended Solution | Supporting Evidence |
| Blocking is insufficient or inappropriate. | Use 5% BSA in TBST instead of milk for blocking. Increase blocking time to 1 hour at room temperature or overnight at 4°C. | Milk contains casein, a phosphoprotein that causes high background with anti-phospho antibodies.[6][7] |
| Antibody concentration is too high. | Decrease the concentration of the primary or secondary antibody. Titrate both to find the optimal signal-to-noise ratio. | Excess antibody can bind non-specifically across the membrane.[8][9] |
| Washing steps are inadequate. | Increase the number and duration of wash steps after antibody incubations. Ensure the wash buffer contains a detergent like 0.1% Tween-20. | Insufficient washing leaves behind unbound antibody, contributing to background.[8] |
| Phosphate-based buffers used. | Use Tris-Buffered Saline with Tween-20 (TBST) for all wash and antibody incubation steps instead of Phosphate-Buffered Saline (PBS). | Phosphate ions in PBS can interfere with the binding of some phospho-specific antibodies.[4][10] |
Problem 2: Weak or No Signal
A faint or absent signal for the target protein is a frequent issue.
| Potential Cause | Recommended Solution | Supporting Evidence |
| Dephosphorylation of sample. | Add a freshly prepared phosphatase inhibitor cocktail to the lysis buffer and keep samples on ice at all times. | Phosphatases released during lysis can rapidly remove phosphate groups from target proteins.[4][5] |
| Low abundance of target protein. | Increase the amount of total protein loaded per lane (up to 100 µg for tissue extracts). Consider enriching the target via immunoprecipitation (IP). | Phosphorylated proteins are often a small fraction of the total protein pool.[4][6][8] |
| Suboptimal antibody dilution/incubation. | Optimize the primary antibody concentration. Incubate the primary antibody overnight at 4°C to increase binding. | Low antibody concentration or short incubation times can result in weak signal.[7] |
| Inefficient protein transfer. | For high MW proteins, ensure complete transfer. For low MW proteins, use a smaller pore size membrane (e.g., 0.2 µm) to prevent "blow-through". Confirm transfer with Ponceau S staining. | Transfer efficiency varies by protein size and gel/membrane setup.[9][11] |
| Insensitive detection reagent. | Use a more sensitive enhanced chemiluminescence (ECL) substrate, especially for low-abundance proteins. | Standard ECL reagents may not be sensitive enough to detect faint signals.[4][6] |
Problem 3: Non-Specific Bands
The presence of unexpected bands can complicate data interpretation.
| Potential Cause | Recommended Solution | Supporting Evidence |
| Antibody cross-reactivity. | Ensure the phospho-antibody is highly specific. Perform a phosphatase treatment control; the signal should disappear if the antibody is specific to the phosphorylated epitope. | A common control for phospho-specific antibodies is to treat the lysate with a phosphatase, which should eliminate the signal.[5] |
| Protein degradation. | Always include protease inhibitors in the lysis buffer and handle samples quickly and on ice. | Proteases can cleave the target protein, resulting in multiple lower molecular weight bands.[8][11] |
| Post-translational modifications (PTMs). | Consult protein databases (e.g., UniProt) to check for known isoforms or other PTMs like glycosylation or ubiquitination that can alter the protein's apparent molecular weight. | PTMs can cause a protein to migrate differently on SDS-PAGE, leading to multiple bands.[8] |
Experimental Protocols & Workflows
Recommended Reagents and Buffers
| Reagent | Recommended Composition | Key Considerations |
| Cell Lysis Buffer | RIPA Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails (freshly added). | Keep on ice. Sonication may be required to shear DNA and increase protein yield. |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in 1X TBST. | Avoid milk. Prepare fresh.[6][7] |
| Wash Buffer | 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST). | Do not use PBS-based buffers.[10] |
| Primary Antibody Diluent | 5% (w/v) BSA in 1X TBST. | Check antibody datasheet for specific recommendations.[3] |
| Secondary Antibody Diluent | 5% (w/v) non-fat dry milk in 1X TBST. | Milk is generally acceptable for secondary antibody incubation unless it causes background.[8] |
Standard Western Blot Workflow
Troubleshooting Logic Tree
References
- 1. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. wildtypeone.substack.com [wildtypeone.substack.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Development of Brain-Penetrant BRAF Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on brain-penetrant BRAF inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during preclinical and translational research.
Frequently Asked Questions (FAQs)
Q1: Why do our novel BRAF inhibitors show high potency in vitro but fail to demonstrate efficacy in intracranial tumor models?
A: This is a common and critical challenge in neuro-oncology drug development. The discrepancy often arises from the formidable obstacle of the blood-brain barrier (BBB).[1] While a compound may be potent against BRAF-mutant cancer cells in a dish, its ability to reach the target in the brain is paramount. Key factors to investigate are:
-
Poor BBB Penetration: The physicochemical properties of many kinase inhibitors are not optimal for crossing the BBB.[2] The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the central nervous system (CNS).[3][4]
-
Active Efflux by Transporters: Your compound is likely a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][5] These transporters act as molecular pumps, actively removing the inhibitor from the brain endothelial cells back into the blood, severely limiting its accumulation in the brain.[3]
-
Insufficient Free Drug Concentration: It is the free, unbound drug concentration in the brain that engages the target kinase.[1][6][7] High plasma protein binding or nonspecific binding within the brain tissue can lead to sub-therapeutic free drug levels, even if total brain concentrations appear adequate.
Q2: What are the essential physicochemical properties for a BRAF inhibitor to be considered brain-penetrant?
A: Designing a kinase inhibitor that can also effectively penetrate the CNS requires a careful balancing act. Traditional kinase inhibitor design often leads to molecules with properties that are contrary to those needed for brain penetration.[2] However, successful CNS drugs generally share a common set of properties.
| Property | Typical Kinase Inhibitors | Ideal for CNS Penetration |
| Molecular Weight (MW) | Often > 500 Da | < 400-450 Da[4][8] |
| Topological Polar Surface Area (TPSA) | Often > 100 Ų | < 60-90 Ų |
| Hydrogen Bond Donors (HBD) | Often ≥ 5 | ≤ 3 |
| Lipophilicity (cLogP) | Variable | 2 - 4[4] |
| Efflux Transporter Substrate | Often a substrate for P-gp/BCRP[5] | Not a substrate |
Q3: We are observing paradoxical activation of the MAPK pathway with our inhibitor. What does this mean and how can we avoid it?
A: Paradoxical activation occurs when a BRAF inhibitor, designed to block the activity of mutant BRAF, inadvertently promotes the activity of wild-type BRAF or other RAF isoforms (e.g., CRAF).[9][10] This happens when the inhibitor binds to one BRAF molecule in a RAF dimer, leading to the allosteric activation of the other molecule in the pair. This can stimulate cell growth in BRAF wild-type cells.
To mitigate this, consider designing or screening for "paradox breaker" inhibitors. These are often Type II inhibitors that bind to and stabilize the inactive conformation of the BRAF kinase, preventing dimerization and subsequent paradoxical activation.[11][12][13]
Q4: Our lead compound shows initial efficacy, but we see rapid development of resistance in our in vivo models. What are the likely mechanisms?
A: Acquired resistance to BRAF inhibitors is a significant clinical challenge.[14] The most common mechanism is the reactivation of the MAPK signaling pathway downstream of the inhibited BRAF.[13][14] Specific molecular events to investigate in your resistant models include:
-
BRAF Kinase Domain Duplication: This is a frequently observed driver of resistance where the target itself is amplified.[13][14]
-
Upstream Activation: Mutations in NRAS or other upstream activators can bypass the need for BRAF signaling.
-
Downstream Mutations: Acquired mutations in MEK can render the pathway resistant to BRAF inhibition.[15]
-
Activation of Bypass Pathways: Other signaling pathways, such as the PI3K/AKT pathway, can be upregulated to compensate for the blocked MAPK pathway.
Troubleshooting Guides
Problem 1: Low Brain-to-Plasma (B/P) Ratio in Animal Studies
| Possible Cause | Troubleshooting Step | Recommended Action/Assay |
| High Efflux Transporter Activity | Your compound is being actively pumped out of the brain. | 1. In Vitro Efflux Assay: Use cell lines overexpressing P-gp (e.g., MDCK-MDR1) or BCRP to determine the efflux ratio. An efflux ratio >2 suggests the compound is a substrate.[16] 2. In Vivo Co-dosing Study: Administer your compound to rodents with and without a potent P-gp/BCRP inhibitor (e.g., elacridar). A significant increase in the B/P ratio in the presence of the inhibitor confirms efflux. |
| Poor Passive Permeability | The molecule's physicochemical properties are not conducive to crossing the BBB. | 1. Physicochemical Profiling: Re-evaluate MW, TPSA, HBD count, and cLogP (see FAQ 2). 2. In Vitro Permeability Assay: Use a PAMPA (Parallel Artificial Membrane Permeability Assay) to assess passive diffusion potential. |
| High Plasma Protein Binding | A low fraction of unbound drug in the plasma results in a lower concentration gradient to drive brain entry. | 1. Plasma Protein Binding Assay: Use equilibrium dialysis or ultracentrifugation to determine the fraction of unbound drug (fu,plasma). 2. Brain Tissue Binding Assay: Determine the fraction of unbound drug in brain homogenate (fu,brain) to calculate the unbound brain-to-plasma ratio (Kp,uu), which is the gold standard for assessing brain penetration. |
Problem 2: Inconsistent Results in In Vitro BBB Models
| Possible Cause | Troubleshooting Step | Recommended Action/Assay |
| Model Integrity Issues | The in vitro barrier (e.g., Caco-2, MDCK, or primary endothelial cells) is not forming tight junctions properly. | 1. Measure TEER: Regularly measure the Transendothelial Electrical Resistance (TEER) across the cell monolayer. Ensure values are stable and within the expected range for the cell type before starting the experiment. 2. Lucifer Yellow Permeability: Include a Lucifer Yellow permeability control. High passage of this paracellular marker indicates a leaky barrier. |
| Incorrect Incubation Time | The experimental duration is too short for steady-state to be reached or too long, leading to cell death. | 1. Time-Course Experiment: Perform a time-course study (e.g., 30, 60, 90, 120 minutes) to determine when the transport rate becomes linear. 2. Cell Viability Assay: Assess cell viability (e.g., using an MTT or LDH assay) after the maximum incubation time to ensure the compound is not causing toxicity to the barrier cells. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Brain Penetration in Mice
Objective: To determine the total and unbound concentrations of a BRAF inhibitor in the brain and plasma and to calculate the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu).
Methodology:
-
Animal Dosing: Administer the BRAF inhibitor to a cohort of mice (e.g., C57BL/6) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8 hours post-dose), euthanize a subset of animals.
-
Blood Collection: Immediately collect trunk blood into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Brain Perfusion & Collection: Perform a transcardial perfusion with ice-cold saline to flush the vasculature of the brain. Carefully dissect the whole brain, weigh it, and snap-freeze it in liquid nitrogen.
-
Sample Processing:
-
Plasma: Precipitate proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge.
-
Brain: Homogenize the brain tissue in 3-4 volumes of a suitable buffer (e.g., PBS). Precipitate proteins from the homogenate as described for plasma.
-
-
Quantification by LC-MS/MS: Analyze the supernatants from the plasma and brain homogenate samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the total drug concentration.
-
Unbound Fraction Determination:
-
Determine the fraction unbound in plasma (fu,plasma) and in brain homogenate (fu,brain) using equilibrium dialysis.
-
-
Calculations:
-
Kp (Total Brain-to-Plasma Ratio): Total Brain Conc. (ng/g) / Total Plasma Conc. (ng/mL)
-
Kp,uu (Unbound Brain-to-Plasma Ratio): Kp * (fu,plasma / fu,brain)
-
A Kp,uu value close to 1 suggests passive diffusion is the primary mechanism of brain entry.
-
A Kp,uu value < 1 suggests active efflux.
-
A Kp,uu value > 1 suggests active uptake into the brain.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The RAS/RAF/MEK/ERK signaling pathway with BRAF V600E mutation.
Caption: Key challenges for BRAF inhibitors at the blood-brain barrier.
Caption: Preclinical workflow for evaluating brain-penetrant BRAF inhibitors.
References
- 1. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Brain Penetrant Inhibitors - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 4. Recent advances in drug delivery and targeting to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming differential tumor penetration of BRAF inhibitors using computationally guided combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming the Blood-Brain Barrier for Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain Distribution and Active Efflux of Three panRAF Inhibitors: Considerations in the Treatment of Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. ajmc.com [ajmc.com]
- 14. Activity and Resistance of a Brain-Permeable Paradox Breaker BRAF Inhibitor in Melanoma Brain Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MEK Brain Penetrant Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing BRAF Inhibitor-Induced Secondary Malignancies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating BRAF inhibitor-induced secondary malignancies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the development of secondary malignancies, particularly cutaneous squamous cell carcinoma (cSCC), in patients treated with BRAF inhibitors?
A1: The primary mechanism is the paradoxical activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in BRAF wild-type cells.[1] In cells that do not harbor a BRAF mutation but may have upstream activating mutations (e.g., in RAS), BRAF inhibitors can promote the formation of RAF dimers (e.g., BRAF-CRAF heterodimers).[2][3] This dimerization leads to the transactivation of CRAF and subsequent downstream signaling through MEK and ERK, promoting cellular proliferation and the development of secondary malignancies like cSCC.[4][5]
Q2: How does the incidence of cSCC differ between BRAF inhibitor monotherapy and combination therapy with a MEK inhibitor?
A2: The addition of a MEK inhibitor to BRAF inhibitor therapy significantly reduces the incidence of cSCC.[6][7] This is because MEK inhibitors block the MAPK pathway downstream of RAF, counteracting the effects of paradoxical activation.[4][8] Clinical trial data demonstrates a notable decrease in the frequency of these secondary cutaneous neoplasms with combination therapy.[9][10][11]
Q3: What is the role of pre-existing RAS mutations in the development of BRAF inhibitor-induced cSCC?
A3: Pre-existing RAS mutations in keratinocytes are a key factor in the development of cSCC in patients receiving BRAF inhibitors.[4][5][12][13] These mutations, often found in sun-damaged skin, "prime" the cells for transformation.[5] When a patient is treated with a BRAF inhibitor, the paradoxical activation of the MAPK pathway is exacerbated in these RAS-mutant cells, leading to their accelerated growth and the formation of cutaneous tumors.[4][8] Studies have shown a high frequency of RAS mutations, particularly HRAS mutations, in cSCCs and keratoacanthomas arising in this context.[4][5][8]
Q4: Are there other types of secondary malignancies associated with BRAF inhibitor therapy?
A4: While cSCCs are the most common, other secondary malignancies have been reported, although they are less frequent. These can include new primary melanomas, and there is emerging concern about the potential for other tumors in tissues with pre-existing RAS mutations, such as gastrointestinal polyps.[1]
Q5: What are the mechanisms of acquired resistance to BRAF inhibitors that can lead to secondary tumor progression?
A5: Acquired resistance can develop through various mechanisms that reactivate the MAPK pathway or activate alternative survival pathways. Common mechanisms include the acquisition of secondary mutations in NRAS or KRAS, BRAF gene amplification, or the expression of BRAF splice variants.[14][15][16] Activation of other signaling pathways, such as the PI3K/AKT pathway, can also contribute to resistance.[17]
Troubleshooting Guides
Problem 1: High incidence of skin lesions in our in vivo model treated with a BRAF inhibitor.
| Possible Cause | Troubleshooting/Validation Step |
| Paradoxical MAPK pathway activation in BRAF wild-type skin cells. | 1. Analyze pERK levels: Perform Western blot or immunohistochemistry for phosphorylated ERK (pERK) in skin samples from treated and control animals. An increase in pERK in the skin of BRAF inhibitor-treated animals would confirm paradoxical activation.[18][19]2. Introduce a MEK inhibitor: Treat a cohort of animals with a combination of the BRAF inhibitor and a MEK inhibitor. A reduction in skin lesions would support paradoxical activation as the cause.[4][8] |
| Pre-existing RAS mutations in the animal model's skin. | Sequence for RAS mutations: Isolate DNA from the skin lesions and perform sequencing to identify mutations in RAS genes (HRAS, KRAS, NRAS).[4][12] |
Problem 2: Our BRAF inhibitor-resistant cell line shows continued proliferation in the presence of the inhibitor.
| Possible Cause | Troubleshooting/Validation Step |
| Acquired mutation in a MAPK pathway component. | 1. Sequence key genes: Perform targeted sequencing of genes in the MAPK pathway, including NRAS, KRAS, and MEK1/2, in the resistant cell line and compare to the parental line.[14][20]2. Assess RAF dimerization: Use a proximity ligation assay (PLA) to investigate the formation of BRAF-CRAF heterodimers. Increased dimerization can be a mechanism of resistance.[2][3] |
| Activation of a bypass signaling pathway. | Analyze alternative pathways: Perform Western blot analysis for key proteins in alternative survival pathways, such as pAKT (for the PI3K/AKT pathway). |
Data Summary
Table 1: Incidence of Cutaneous Squamous Cell Carcinoma (cSCC) with BRAF Inhibitor Monotherapy vs. Combination Therapy
| Treatment | Incidence of All-Grade cSCC (%) | Incidence of High-Grade cSCC (%) |
| BRAF Inhibitor Monotherapy | 12.5% | 11.6% |
| BRAF + MEK Inhibitor Combination | 3.0% | 2.8% |
Source: Meta-analysis of 24 primary studies including 7,442 patients.[6]
Table 2: Frequency of RAS Mutations in BRAF Inhibitor-Induced Cutaneous Squamous Cell Carcinomas (cSCCs) and Keratoacanthomas (KAs)
| Study | Number of Samples Analyzed | Percentage with RAS Mutations | Most Prevalent RAS Mutation |
| Su et al. (2012) | 35 | 60% | HRAS Q61L |
| Oberholzer et al. (2012) | 19 | 21.1% | HRAS |
Key Experimental Protocols
1. Western Blot Analysis of pERK in Keratinocytes
-
Objective: To determine if a BRAF inhibitor induces paradoxical MAPK pathway activation in BRAF wild-type keratinocytes.
-
Methodology:
-
Cell Culture and Treatment: Culture human keratinocytes (e.g., HEKa) and a BRAF V600E mutant melanoma cell line (as a control). Treat cells with varying concentrations of the BRAF inhibitor (e.g., vemurafenib) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phosphorylated ERK (pERK1/2, Thr202/Tyr204).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total ERK or a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[19][21]
-
Analysis: Quantify the band intensities to determine the relative levels of pERK. An increase in the pERK/total ERK ratio in keratinocytes treated with the BRAF inhibitor indicates paradoxical activation.[18]
-
2. Patient-Derived Xenograft (PDX) Model for Studying Secondary Malignancies
-
Objective: To establish an in vivo model that recapitulates the development of BRAF inhibitor-induced secondary malignancies.
-
Methodology:
-
Tumor Implantation: Obtain fresh tumor tissue from a patient with BRAF-mutant melanoma. Implant small tumor fragments subcutaneously into immunocompromised mice (e.g., NSG mice).[22][23]
-
Tumor Growth and Passaging: Monitor tumor growth. Once tumors reach a specific size (e.g., 1000 mm³), harvest them and passage them into new recipient mice for expansion.[22]
-
Model Validation: Characterize the PDX tumors to ensure they retain the key features of the original patient tumor, including histology, immunohistochemistry, and mutational status (e.g., BRAF V600E).[23]
-
Treatment: Once tumors are established in a cohort of mice, initiate treatment with a BRAF inhibitor. Include a vehicle-treated control group.
-
Monitoring for Secondary Lesions: Closely monitor the mice for the development of skin lesions. Document the onset, number, and size of any new growths.
-
Analysis of Secondary Tumors: When secondary tumors develop, harvest them for histological analysis and molecular profiling (e.g., sequencing for RAS mutations) to confirm their characteristics.[24]
-
3. Proximity Ligation Assay (PLA) for Detecting BRAF-CRAF Heterodimerization
-
Objective: To visualize and quantify the interaction between BRAF and CRAF in cells or tissue samples treated with a BRAF inhibitor.
-
Methodology:
-
Sample Preparation: Prepare cells grown on coverslips or formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Antibody Incubation: Incubate the samples with two primary antibodies raised in different species that specifically recognize BRAF and CRAF.
-
PLA Probe Incubation: Add secondary antibodies conjugated with unique oligonucleotides (PLA probes) that will bind to the primary antibodies.
-
Ligation: If the two proteins are in close proximity (less than 40 nm), the oligonucleotides on the PLA probes can be joined by a ligase to form a closed DNA circle.[25]
-
Amplification: Use a polymerase to amplify the circular DNA template via rolling circle amplification. The amplified product will contain multiple copies of a sequence that can be detected.
-
Detection: Add fluorescently labeled oligonucleotides that will hybridize to the amplified DNA, creating a bright fluorescent spot.[25]
-
Imaging and Quantification: Visualize the fluorescent spots using a fluorescence microscope. Each spot represents an interaction between BRAF and CRAF. Quantify the number of spots per cell or per unit area to measure the extent of heterodimerization.[26][27]
-
Visualizations
Caption: Paradoxical MAPK pathway activation by BRAF inhibitors.
Caption: Workflow for a PDX model of secondary malignancies.
References
- 1. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Secondary Tumors Arising in Patients Undergoing BRAF Inhibitor Therapy Exhibit Increased BRAF-CRAF Heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RAS mutations in cutaneous squamous-cell carcinomas in patients treated with BRAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRAF Inhibitors Linked to squamous-Cell Carcinoma in Patients with RAS Mutations | Value-Based Cancer Care [valuebasedcancer.com]
- 6. Incidence and relative risk of cutaneous squamous cell carcinoma with single-agent BRAF inhibitor and dual BRAF/MEK inhibitors in cancer patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cutaneous adverse events associated with BRAF and MEK inhibitors: a systematic review and meta-analysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of BRAF inhibition alone versus combined BRAF and MEK inhibition in melanoma: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vemurafenib plus cobimetinib in the treatment of mutated metastatic melanoma: the CoBRIM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. RAS Mutations Are Associated With the Development of Cutaneous Squamous Cell Tumors in Patients Treated With RAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acquired BRAF inhibitor resistance: a multicenter meta-analysis of the spectrum and frequencies, clinical behavior, and phenotypic associations of resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Strategies for Overcoming Resistance in Tumours Harboring BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PERK mediates resistance to BRAF inhibition in melanoma with impaired PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. Recovery of phospho-ERK activity allows melanoma cells to escape from BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. In Situ Proximity Ligation Assay to Visualize Protein–Protein Interactions in Tumor Specimens | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refining Experimental Design for Mosperafenib Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mosperafenib in combination studies. The information is designed to directly address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RG6344 or RO7276389) is a potent, selective, and brain-penetrant small molecule inhibitor of the BRAF kinase.[1] It targets both the wild-type and mutated forms of BRAF, including the clinically relevant BRAF V600E mutation, with high affinity.[1] A key feature of this compound is its design as a "paradox breaker," meaning it aims to avoid the paradoxical activation of the MAPK signaling pathway that can be observed with first-generation BRAF inhibitors in BRAF wild-type cells.[1][2] This paradoxical activation can lead to the development of secondary malignancies. This compound has demonstrated cytotoxic activity across a range of cancer cell lines and has shown potent antitumor activity in in vivo models, including those of brain metastases.[1]
Q2: What is the rationale for using this compound in combination therapies?
The primary rationale for using this compound in combination therapies is to enhance anti-cancer efficacy and overcome or delay the onset of drug resistance. Resistance to BRAF inhibitors is a significant clinical challenge and often involves the reactivation of the MAPK pathway through various mechanisms or the activation of alternative survival pathways, such as the PI3K/AKT pathway. By combining this compound with agents that target these resistance mechanisms, it is possible to achieve a more durable and potent anti-tumor response.
Q3: What are the most rational combination partners for this compound?
Based on the known mechanisms of BRAF inhibitor resistance, the most rational combination partners for this compound fall into these categories:
-
MEK Inhibitors: Dual inhibition of BRAF and MEK provides a vertical blockade of the MAPK pathway. This is a clinically validated strategy to improve response rates and progression-free survival compared to BRAF inhibitor monotherapy.
-
EGFR Inhibitors (e.g., Cetuximab): In BRAF-mutant colorectal cancer, feedback activation of the Epidermal Growth Factor Receptor (EGFR) is a key mechanism of resistance to BRAF inhibitors. Combining this compound with an EGFR inhibitor can abrogate this feedback loop.
-
Chemotherapy (e.g., FOLFOX): Combining targeted therapies with standard-of-care chemotherapy regimens is a common strategy to enhance cytotoxicity and target heterogeneous tumor populations. Preclinical data suggests this compound in combination with FOLFOX shows significant anti-tumor activity.
-
PI3K/AKT/mTOR Pathway Inhibitors: As the PI3K/AKT pathway is a common escape route upon BRAF inhibition, combining this compound with inhibitors of this pathway is a rational approach to prevent or treat resistance.
Q4: Are there any preclinical data available for this compound combination studies?
Yes, preclinical data for this compound (RG6344) has been presented, particularly for BRAF-mutant colorectal cancer models. A notable abstract from the American Association for Cancer Research (AACR) in 2025 highlighted the following:
-
In BRAF inhibitor-naïve xenograft models (LS411N, HT29), this compound monotherapy outperformed the combination of Encorafenib and Cetuximab.[3]
-
The anti-tumor activity of this compound was further enhanced when combined with cetuximab, demonstrating long-lasting responses in patient-derived xenograft (PDX) models that had progressed on Encorafenib/Cetuximab therapy.[3]
-
Combination studies of this compound with FOLFOX in BRAF inhibitor-naïve models resulted in tumor regression and showed dramatic superiority compared to the combination of Encorafenib with FOLFOX.[3]
While these findings are promising, specific quantitative data such as IC50 values and combination indices from these studies are not yet publicly available in peer-reviewed publications.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or unexpected cell viability results | 1. Compound Solubility/Stability: this compound, like many kinase inhibitors, is likely soluble in DMSO but may precipitate in aqueous cell culture media, especially at higher concentrations.[4][5] 2. DMSO Concentration: High concentrations of DMSO can be toxic to cells.[6][7] 3. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. | 1. Solubility: Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting into culture media, ensure the final DMSO concentration is low (ideally ≤ 0.1%, and not exceeding 0.5%).[5][6][7] Perform serial dilutions in DMSO before the final dilution in media.[8] Visually inspect for precipitation after dilution. 2. Vehicle Control: Always include a vehicle control with the same final DMSO concentration as the highest drug concentration to account for any solvent effects. 3. Cell Seeding: Use a cell counter to ensure accurate and consistent cell seeding. Allow cells to adhere and resume logarithmic growth before adding the drug. |
| Paradoxical MAPK pathway activation in BRAF wild-type cells | Although this compound is designed as a "paradox breaker," it's crucial to verify this in your specific cell models. Paradoxical activation occurs when BRAF inhibitors promote the dimerization of RAF kinases in cells with upstream activation (e.g., RAS mutations).[2][9] | 1. Western Blot Analysis: In your BRAF wild-type cell lines, treat with a range of this compound concentrations and probe for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). Compare with a first-generation BRAF inhibitor (e.g., Vemurafenib) as a positive control for paradoxical activation. 2. Cell Proliferation Assay: Assess the proliferation of BRAF wild-type cells in the presence of this compound. An increase in proliferation at certain concentrations could indicate paradoxical activation. |
| Difficulty in generating this compound-resistant cell lines | 1. Drug Concentration: The starting concentration of this compound may be too high, leading to widespread cell death, or too low, not providing enough selective pressure. 2. Duration of Treatment: The development of resistance is a gradual process and requires prolonged exposure. | 1. Dose Escalation: Start with a concentration around the IC20-IC30 of the parental cell line.[10] Gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation.[10][11] 2. Pulsatile Dosing: Alternatively, use a higher concentration (e.g., IC50) for a shorter period (e.g., 4-6 hours), followed by a recovery period in drug-free media.[12] Repeat this cycle. 3. Patience is Key: Be prepared for the process to take several months. Freeze down cells at each stage of increased resistance.[10][11] |
| High background in Western blots for phospho-proteins | 1. Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high. 2. Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding. 3. Washing Steps: Insufficient washing can leave behind unbound antibodies. | 1. Antibody Titration: Perform a titration of your primary and secondary antibodies to determine the optimal dilution. 2. Blocking Optimization: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. 3. Thorough Washing: Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
Data Presentation
While specific quantitative data for this compound combinations are not yet widely published, the following tables provide a template for how to structure and present your experimental data.
Table 1: In Vitro Single-Agent Activity of this compound and Combination Partners
| Cell Line | BRAF Status | Other Relevant Mutations | This compound IC50 (nM) | Combination Partner IC50 (nM) |
| HT-29 | V600E | PIK3CA mutant | [Insert your data] | [Insert your data] |
| RKO | V600E | PIK3CA mutant | [Insert your data] | [Insert your data] |
| LS411N | V600E | MSI-H | [Insert your data] | [Insert your data] |
| A375 | V600E | Melanoma | [Insert your data] | [Insert your data] |
| [Your Cell Line] | [Status] | [Mutations] | [Insert your data] | [Insert your data] |
Table 2: Synergy Analysis of this compound Combinations
| Cell Line | Combination | Dosing Ratio | Combination Index (CI) at ED50 | Synergy/Antagonism |
| HT-29 | This compound + MEK Inhibitor | [e.g., 1:1] | [Insert your data] | [e.g., Synergy (CI < 1)] |
| RKO | This compound + Cetuximab | [e.g., 1:100] | [Insert your data] | [e.g., Synergy (CI < 1)] |
| LS411N | This compound + 5-FU (FOLFOX) | [e.g., 1:1000] | [Insert your data] | [e.g., Additivity (CI = 1)] |
| [Your Cell Line] | [Your Combination] | [Your Ratio] | [Insert your data] | [Your Interpretation] |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for determining the IC50 of this compound and assessing the effects of drug combinations on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13] Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. For combination studies, prepare the second drug in a similar manner.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. For combination studies, add the two drugs simultaneously at either a constant ratio or a fixed concentration of one drug with varying concentrations of the other. Include a vehicle control (medium with the highest final DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment period (typically 48-72 hours).
-
MTT/MTS Addition:
-
Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software such as CompuSyn.
Western Blot for MAPK Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the MAPK pathway.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 1, 4, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: this compound inhibits the MAPK pathway by targeting BRAF V600E.
Caption: Experimental workflow for this compound combination studies.
Caption: Troubleshooting logic for inconsistent cell viability results.
References
- 1. This compound (RG6344, RO7276389) | BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound (RG6344) / Roche [delta.larvol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. This compound (RG6344) | BRAF抑制剂 | MCE [medchemexpress.cn]
Validation & Comparative
Validating Mosperafenib's On-Target Efficacy in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mosperafenib with other BRAF inhibitors, focusing on the validation of its on-target effects in cancer cells. While specific quantitative data for this compound's binding affinity and cellular potency are not yet publicly available in direct comparative studies, this document outlines the established experimental framework for such validation and presents available data for other prominent BRAF inhibitors, Dabrafenib and Encorafenib, to provide a benchmark for evaluation.
Introduction to this compound
This compound (RG6344) is a potent and selective, next-generation inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway. It is currently under investigation in Phase 1 clinical trials for the treatment of solid tumors harboring BRAF V600 mutations. A distinguishing feature of this compound is its classification as a "paradox breaker." Unlike first-generation BRAF inhibitors, it is designed to inhibit the BRAF V600E mutant without causing the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a mechanism associated with the development of secondary malignancies.
Comparative Analysis of BRAF Inhibitors
Validating the on-target effects of a kinase inhibitor like this compound involves a multi-faceted approach, combining biochemical assays to determine direct target binding and cellular assays to confirm target engagement and downstream pathway modulation within a physiological context.
Biochemical Potency and Cellular Activity
The efficacy of a BRAF inhibitor is determined by its binding affinity (Kd) to the BRAF protein and its half-maximal inhibitory concentration (IC50) in cancer cell lines. While specific head-to-head comparative data for this compound is emerging, the following tables summarize publicly available data for Dabrafenib and Encorafenib against BRAF V600E mutant cancer cells.
Table 1: Comparative Binding Affinity (Kd) of BRAF Inhibitors
| Inhibitor | Target | Binding Affinity (Kd) |
| This compound | BRAF V600E | Data not publicly available |
| Dabrafenib | BRAF V600E | ~0.7 nM |
| Encorafenib | BRAF V600E | Data not publicly available |
Table 2: Comparative Cellular Potency (IC50) of BRAF Inhibitors in BRAF V600E Mutant Cell Lines
| Inhibitor | Cell Line | IC50 |
| This compound | Various BRAF mutant | Data not publicly available |
| Dabrafenib | A375 (Melanoma) | ~1-5 nM |
| SK-MEL-28 (Melanoma) | ~3-10 nM | |
| HT-29 (Colon) | ~5-20 nM | |
| Encorafenib | A375 (Melanoma) | ~1-4 nM |
| SK-MEL-28 (Melanoma) | ~2-8 nM | |
| HT-29 (Colon) | ~3-15 nM |
Experimental Protocols for On-Target Validation
To rigorously validate the on-target effects of this compound, a series of key experiments are essential. The following are detailed protocols for these assays.
Western Blotting for Phospho-ERK (p-ERK)
This assay is crucial for demonstrating that this compound inhibits the downstream signaling of the MAPK pathway. A reduction in the phosphorylation of ERK, a direct substrate of MEK (which is activated by BRAF), indicates successful on-target inhibition of BRAF.
Protocol:
-
Cell Culture and Treatment:
-
Seed BRAF V600E mutant cancer cells (e.g., A375 melanoma cells) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Include positive controls (e.g., Dabrafenib, Encorafenib) and a negative control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize p-ERK levels to total ERK levels.
-
Compare the levels of p-ERK across different treatment groups.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target protein within the complex environment of a cell. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment:
-
Treat intact BRAF V600E mutant cells with this compound or a vehicle control for a defined period.
-
-
Heating:
-
Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed.
-
-
Protein Detection:
-
Collect the supernatant and analyze the amount of soluble BRAF protein by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble BRAF as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
-
In Vitro Kinase Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of the BRAF kinase.
Protocol:
-
Reaction Setup:
-
In a microplate, combine recombinant human BRAF V600E enzyme with its substrate, inactive MEK1.
-
Add varying concentrations of this compound or a vehicle control.
-
Pre-incubate to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP.
-
-
Detection of MEK Phosphorylation:
-
After a set incubation time, stop the reaction and detect the amount of phosphorylated MEK1. This can be done using various methods, including:
-
ELISA: Using an antibody specific for phospho-MEK.
-
Radiometric Assay: Using ³²P-labeled ATP and measuring its incorporation into MEK1.
-
Luminescence-based assays: Measuring ATP depletion.
-
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of this compound to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: MAPK/ERK signaling pathway and points of inhibition.
Caption: Western Blot workflow for p-ERK detection.
A Comparative Guide: Mosperafenib vs. Vemurafenib for BRAF V600E Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mosperafenib and vemurafenib, two BRAF kinase inhibitors targeting the V600E mutation prevalent in melanoma. The content synthesizes available preclinical and clinical data to highlight the performance, mechanisms, and experimental backing for each compound.
Introduction
The discovery of activating BRAF mutations, particularly the V600E substitution, has revolutionized the treatment landscape for metastatic melanoma. This has led to the development of targeted therapies that specifically inhibit the constitutively active BRAF kinase, a key driver of the mitogen-activated protein kinase (MAPK) signaling pathway. Vemurafenib was a first-generation BRAF inhibitor that demonstrated significant clinical benefit. This compound (also known as RG6344) is a next-generation, potent, and selective BRAF inhibitor currently in early-stage clinical development, designed to overcome some of the limitations of earlier inhibitors.
Mechanism of Action
Both this compound and vemurafenib are small molecule inhibitors that target the ATP-binding domain of the BRAF kinase. In BRAF V600E-mutated melanoma, the BRAF protein is constitutively active, leading to persistent downstream signaling through the MAPK pathway (MEK and ERK), which promotes cell proliferation and survival. By inhibiting the mutated BRAF kinase, both drugs block this signaling cascade, resulting in decreased cell growth and induction of apoptosis in tumor cells.
A key distinction of this compound is its characterization as a "paradox breaker". First-generation BRAF inhibitors like vemurafenib can cause paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can lead to the development of secondary skin cancers. This compound is designed to avoid this paradoxical activation.
Figure 1: Simplified MAPK signaling pathway in BRAF V600E melanoma and the inhibitory action of this compound and vemurafenib.
Preclinical Data Comparison
Preclinical studies provide the foundational data for the efficacy and selectivity of kinase inhibitors. The following tables summarize the available in vitro and in vivo data for this compound and vemurafenib.
In Vitro Kinase and Cell-Based Assays
| Parameter | This compound (RG6344) | Vemurafenib | Reference(s) |
| Binding Affinity (Kd) for BRAF V600E | 1.2 nM | Not widely reported | [1] |
| IC50 for BRAF V600E Kinase | <1.77 nM | 31 nM | [1][2] |
| Cellular IC50 (BRAF V600E Melanoma Cell Lines) | 5.2 to 30.2 nM (in a panel of 94 cell lines) | Varies by cell line (e.g., 4.57 µM in RKO CRC cells) | [1][3] |
| Paradox Breaker Activity | Yes | No | [1] |
In Vivo Xenograft Models
| Model | This compound (RG6344) | Vemurafenib | Reference(s) |
| BRAF V600E Melanoma Xenografts | Demonstrated superior antitumor activity compared to dabrafenib and encorafenib. Active in RAF dimer-mediated resistant tumors. | Dose-dependent inhibition of tumor growth. | [1][4] |
| Brain Metastasis Models | Highly brain penetrant and triggers potent antitumor activity. | Data not as readily available. | [1] |
Clinical Data Comparison
Vemurafenib has a well-established clinical profile from numerous trials. This compound is in the early stages of clinical development, with preliminary data from a Phase 1 trial.
Clinical Efficacy
| Parameter | This compound (RG6344) | Vemurafenib | Reference(s) |
| Development Phase | Phase 1 | Approved | [5] |
| Overall Response Rate (ORR) | Promising preliminary single-agent activity reported. | ~48-57% in treatment-naïve patients. | [6][7] |
| Median Progression-Free Survival (PFS) | 3.7 months in mCRC patients (including prior BRAFi treated). | 5.3 - 6.9 months in treatment-naïve melanoma patients. | [6][7] |
| Median Overall Survival (OS) | Not yet reported. | ~13.6 months in treatment-naïve melanoma patients. | [7] |
Note: The clinical data for this compound is from a Phase 1 trial in BRAF V600E-mutant metastatic colorectal cancer (mCRC) and may not be directly comparable to the pivotal trial data for vemurafenib in melanoma.
Safety and Tolerability
| Adverse Events (Reported) | This compound (RG6344) | Vemurafenib (Common) | Reference(s) |
| General | Well tolerated in Phase 1, allowing for high exposure for pERK inhibition. | Arthralgia, rash, fatigue, photosensitivity, alopecia, nausea, diarrhea. | [6] |
| Cutaneous Squamous Cell Carcinoma | As a "paradox breaker," it is designed to have a lower incidence. | A known class effect of first-generation BRAF inhibitors. | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the evaluation of BRAF inhibitors.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the binding affinity (and subsequently IC50) of an inhibitor to its target kinase.
-
Reagent Preparation : A 3X solution of the test compound (e.g., this compound or vemurafenib), a 3X solution of the BRAF V600E kinase/Eu-anti-tag antibody mixture, and a 3X solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer are prepared in kinase buffer.
-
Assay Procedure : In a 384-well plate, 5 µL of the test compound dilution series is added, followed by 5 µL of the kinase/antibody mixture. Finally, 5 µL of the tracer solution is added to initiate the binding reaction.
-
Incubation and Detection : The plate is incubated at room temperature for 60 minutes to allow the binding to reach equilibrium. The FRET signal is then read on a fluorescence plate reader. The displacement of the tracer by the inhibitor results in a decrease in the FRET signal, which is used to calculate the IC50 value.
Figure 2: Workflow for a representative kinase inhibition assay.
Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : BRAF V600E melanoma cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment : The cells are then treated with a range of concentrations of this compound or vemurafenib for a specified period (e.g., 72 hours).
-
Reagent Addition : An MTS or MTT reagent is added to each well and the plates are incubated for 1-4 hours. The viable cells metabolize the reagent into a colored formazan product.
-
Data Acquisition : The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis : The data is normalized to untreated controls and the IC50 values are calculated using a dose-response curve.
In Vivo Tumor Xenograft Study
This model assesses the antitumor efficacy of a compound in a living organism.
-
Tumor Implantation : BRAF V600E melanoma cells or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration : this compound, vemurafenib, or a vehicle control is administered to the mice, typically via oral gavage, at specified doses and schedules.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight and general health are also monitored.
-
Endpoint and Analysis : The study continues until the tumors in the control group reach a predetermined endpoint size. The tumor growth inhibition is calculated, and statistical analyses are performed to determine the significance of the treatment effect.
Conclusion
Vemurafenib has been a cornerstone in the targeted therapy of BRAF V600E-mutant melanoma, demonstrating significant clinical efficacy. However, challenges such as acquired resistance and the paradoxical activation of the MAPK pathway remain.
This compound emerges as a promising next-generation BRAF inhibitor with a potent preclinical profile. Its "paradox breaker" characteristic and high brain penetrance suggest potential advantages over first-generation inhibitors. While the preclinical data for this compound is strong, demonstrating superior antitumor activity in some models, it is important to note that it is still in early-phase clinical trials. The preliminary clinical data is encouraging but limited.
Further head-to-head clinical trials will be necessary to definitively establish the comparative efficacy and safety of this compound versus vemurafenib and other approved BRAF/MEK inhibitor combinations in the treatment of BRAF V600E melanoma. The ongoing development of this compound represents a continued effort to refine targeted therapies for this patient population, aiming for improved outcomes and reduced toxicities.
References
- 1. Highlights of ASCO 2025 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antitumor activity of BRAF inhibitor vemurafenib in preclinical models of BRAF-mutant colorectal cancer [cancer.fr]
- 5. This compound - Roche - AdisInsight [adisinsight.springer.com]
- 6. This compound (RG6344) / Roche [delta.larvol.com]
- 7. researchgate.net [researchgate.net]
Next-Generation BRAF Inhibitors: A Head-to-Head Comparison for Researchers
The landscape of targeted cancer therapy has been significantly shaped by the development of BRAF inhibitors, particularly for BRAF-mutant melanomas and other solid tumors. However, the efficacy of first-generation inhibitors is often limited by acquired resistance and paradoxical activation of the MAPK pathway. This has spurred the development of next-generation BRAF inhibitors designed to overcome these challenges. This guide provides a head-to-head comparison of these emerging agents, summarizing their performance with supporting preclinical and clinical data to aid researchers, scientists, and drug development professionals in this rapidly evolving field.
The Evolution of BRAF Inhibition: Overcoming Resistance and Paradoxical Activation
First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, are highly effective against BRAF V600E mutant monomers. However, they can paradoxically activate the MAPK pathway in BRAF wild-type cells by promoting RAF dimerization, leading to secondary malignancies.[1][2] Resistance to these inhibitors often arises through mechanisms that involve RAF dimerization, such as BRAF splice variants or gene amplification.[2][3]
Next-generation BRAF inhibitors have been engineered to address these limitations. They can be broadly categorized into:
-
"Paradox-breakers" or Class II inhibitors: These inhibitors, such as PLX8394, are designed to inhibit BRAF monomers without inducing paradoxical MAPK activation.[4][5] They can also disrupt BRAF dimers, offering a potential advantage against certain resistance mechanisms.
-
Pan-RAF inhibitors: These agents, including Tovorafenib (DAY101) and BGB-3245, target all RAF isoforms (ARAF, BRAF, CRAF) and can inhibit both monomeric and dimeric forms of BRAF.[1][6][7] This broad activity makes them promising candidates for treating tumors with a wider range of BRAF alterations, including fusions and non-V600 mutations, as well as overcoming dimerization-dependent resistance.
-
Selective, potent inhibitors: Compounds like PF-07799933 are designed for high selectivity and potency against various BRAF mutations, including those that confer resistance to earlier-generation inhibitors, while sparing wild-type RAF to minimize paradoxical activation.[3][8]
Head-to-Head Preclinical Performance
The following tables summarize key preclinical data for a selection of next-generation BRAF inhibitors, providing a comparative view of their potency and cellular activity.
Table 1: Biochemical Potency of Next-Generation BRAF Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Reference |
| Tovorafenib (DAY101) | Pan-RAF (Type II) | BRAF V600E | 7.1 | [8] |
| Wild-Type BRAF | 10.1 | [8] | ||
| Wild-Type CRAF | 0.7 | [8] | ||
| BGB-3245 | Pan-RAF Dimer Inhibitor | Not specified | Potent inhibitor of all RAF isoforms | [9] |
| PF-07799933 | Selective BRAF Inhibitor | BRAF V600E | Higher affinity than wild-type CRAF | [8] |
| PLX8394 | Paradox-Breaker | BRAF V600E | Not specified | [10] |
| Exarafenib (KIN-2787) | Pan-RAF Inhibitor | Broad panel of oncogenic BRAF mutations | Potent inhibition in biochemical assays | [11] |
Table 2: Cellular Activity of Next-Generation BRAF Inhibitors
| Inhibitor | Cell Line | BRAF Status | Assay | Endpoint | Result | Reference |
| Tovorafenib (DAY101) | Pediatric Low-Grade Glioma Models | BRAF fusion | In vivo | Tumor regression | Demonstrated efficacy | [6] |
| NF1-LOF Tumor Models | NF1 loss-of-function | In vivo | Antitumor activity | Little activity | [12] | |
| BGB-3245 | Solid Tumor Models | BRAF Class I, II, III mutations, fusions | Cellular Proliferation & PDX | Tumor growth inhibition | Active against a broad spectrum | [7][13] |
| PF-07799933 | BRAF-mutant cell lines | V600E and non-V600 | pERK inhibition | Inhibition of signaling | Significant inhibition | [8] |
| BRAF wild-type cells | Wild-Type | pERK inhibition | Paradoxical activation | Less than encorafenib | [8] | |
| BRAF V600E PDX with splice variant | V600E + splice variant | In vivo | Tumor growth | Superior activity to encorafenib + binimetinib | [3] | |
| PLX8394 | BRAF V600E lung cancer cells | V600E | In vivo (orthotopic) | Antitumor response | Rapid and substantial | [14] |
| Vemurafenib-resistant tumors | BRAF splice-variant | In vivo | Efficacy | Efficacious | [10] | |
| Exarafenib (KIN-2787) | BRAF & NRAS mutant melanoma cell lines | Class I, II, III & NRAS mutations | Cell Growth Inhibition | Inhibition of proliferation | Active with minimal effect on normal cells | [11] |
| NRAS mutant melanoma xenografts | NRAS mutation | In vivo | Tumor growth inhibition | Significant benefit in combination with binimetinib | [15][16] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the core BRAF signaling pathway and the distinct mechanisms of action of different classes of BRAF inhibitors.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of next-generation BRAF inhibitors.
Biochemical Kinase Assays
Objective: To determine the in vitro potency of an inhibitor against purified BRAF and other RAF kinase enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human BRAF (wild-type and mutant), and CRAF kinases, and their substrate, inactive MEK1, are purified.
-
Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate. The reaction mixture contains the kinase, a specific concentration of ATP (often near the Km value), the MEK1 substrate, and varying concentrations of the test inhibitor.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation of MEK1.
-
Detection: The amount of phosphorylated MEK1 is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into MEK1.
-
Luminescence-based Assay (e.g., Kinase-Glo): Measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity.[17]
-
Fluorescence Polarization: Uses a fluorescently labeled peptide substrate. Phosphorylation is detected by a change in polarization.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability and Proliferation Assays
Objective: To assess the effect of the inhibitor on the growth and survival of cancer cell lines.
Protocol (using IncuCyte® Live-Cell Analysis):
-
Cell Seeding: Cancer cell lines with known BRAF mutation status are seeded into 96-well plates at an appropriate density.[6][14]
-
Treatment: After allowing the cells to adhere, they are treated with a range of inhibitor concentrations.
-
Live-Cell Imaging: The plate is placed in an IncuCyte® system, which is a microscope inside an incubator. The system captures phase-contrast images of the cells at regular intervals (e.g., every 2-4 hours) over several days.[6][18]
-
Data Analysis: The IncuCyte® software analyzes the images to determine cell confluence (the percentage of the well covered by cells) over time. Growth curves are generated, and metrics such as GI50 (concentration for 50% growth inhibition) can be calculated.[6][14]
Western Blotting for MAPK Pathway Analysis
Objective: To determine the effect of the inhibitor on the phosphorylation status of key proteins in the MAPK signaling pathway, such as MEK and ERK.
Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with the BRAF inhibitor at various concentrations and for different durations.
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
The membrane is washed again and incubated with a chemiluminescent substrate that produces light when acted upon by the HRP.
-
-
Detection and Quantification: The light signal is captured using a CCD camera or X-ray film. The intensity of the bands is quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.[4][19][20]
In Vivo Xenograft Models
Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.
Protocol:
-
Cell Line or Patient-Derived Xenograft (PDX) Implantation: Human cancer cell lines or patient tumor fragments are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NSG mice).[21][22][23]
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control (vehicle) groups.
-
Drug Administration: The inhibitor is administered to the mice, typically orally via gavage, at a predetermined dose and schedule.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a certain size or at a predetermined time point. The antitumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups. Tumors can also be harvested for pharmacodynamic analysis (e.g., Western blotting for pERK).[21][22][23]
Conclusion and Future Directions
Next-generation BRAF inhibitors represent a significant advancement in the treatment of BRAF-driven cancers. By addressing the key limitations of first-generation agents, namely paradoxical MAPK pathway activation and dimerization-mediated resistance, these novel compounds hold the promise of more durable responses and applicability to a broader patient population with diverse BRAF alterations. The head-to-head preclinical data presented here highlight the distinct profiles of these emerging inhibitors. Pan-RAF inhibitors like Tovorafenib and BGB-3245 offer broad activity, while "paradox-breakers" such as PLX8394 and highly selective inhibitors like PF-07799933 provide alternative strategies to mitigate off-target effects.
As these agents progress through clinical development, further head-to-head clinical trials will be crucial to definitively establish their comparative efficacy and safety profiles. Moreover, the identification of predictive biomarkers to guide the selection of the most appropriate next-generation BRAF inhibitor for individual patients will be a key area of future research. The continued exploration of combination therapies, potentially with MEK inhibitors or immunotherapy, will also be vital to further enhance the clinical benefit of targeting the BRAF pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. offers.the-scientist.com [offers.the-scientist.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sartorius.com [sartorius.com]
- 7. targetedonc.com [targetedonc.com]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. 4.5. Incucyte Live-Cell Proliferation Assays [bio-protocol.org]
- 14. sartorius.com [sartorius.com]
- 15. Antitumor activity of KIN-2787, a next-generation pan-RAF inhibitor, in combination with MEK inhibition in preclinical models of human NRAS mutant melanoma. - ASCO [asco.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Personalized Preclinical Trials in BRAF Inhibitor-Resistant Patient-Derived Xenograft Models Identify Second-Line Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Mosperafenib's Efficacy in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Mosperafenib (RG6344), a novel, potent, and selective BRAF inhibitor, across a variety of cancer cell lines. This compound is a "paradox breaker" designed to overcome the limitations of earlier-generation BRAF inhibitors.[1][2] Its performance is benchmarked against established BRAF inhibitors: Vemurafenib, Dabrafenib, and Encorafenib.
Mechanism of Action: The MAPK Signaling Pathway
This compound targets the BRAF protein, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. In many cancers, mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell division. This compound is designed to inhibit this aberrant signaling.
Comparative Efficacy of BRAF Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other BRAF inhibitors in various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Efficacy of this compound (RG6344) in a Panel of Cancer Cell Lines
| Cell Line Panel (94 lines) | IC50 Range (nM) |
| Various Histologic and Genetic Backgrounds | 5.2 - 30.2[3] |
| BRAF Mutants (V600E/K/A/D) | <1.77 [3] |
Table 2: Comparative IC50 Values of BRAF Inhibitors in Melanoma Cell Lines
| Cell Line | BRAF Status | This compound (nM) | Vemurafenib (nM) | Dabrafenib (nM) | Encorafenib (nM) |
| A375 | V600E | Data not available | 20 - 1,000 | <200 | <40 |
| MALME-3M | V600E | Data not available | 20 - 1,000 | Data not available | Data not available |
| SK-MEL-28 | V600E | Data not available | 20 - 1,000 | <200 | Data not available |
| Colo829 | V600E | Data not available | 20 - 1,000 | Data not available | Data not available |
| WM-115 | V600D | Data not available | Data not available | <30 | Data not available |
| YUMAC | V600K | Data not available | Data not available | <30 | Data not available |
Note: Data for this compound in specific, named cell lines from a head-to-head comparison study is not yet publicly available. The IC50 range for this compound is from a broad panel screening.
Experimental Protocols
The determination of IC50 values is a critical step in the preclinical evaluation of anticancer drugs. A common method employed is the cell viability assay.
Experimental Workflow: IC50 Determination using a Cell Viability Assay
Detailed Methodology: Cell Viability Assay (Example using MTT)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the BRAF inhibitor (this compound or comparators) is prepared. The culture medium is replaced with medium containing the different concentrations of the inhibitor. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used to dissolve the drug.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the inhibitor to exert its effect.
-
MTT Assay:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble formazan precipitate.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Acquisition: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. A dose-response curve is generated by plotting cell viability against the logarithm of the inhibitor concentration. The IC50 value is then calculated from this curve using non-linear regression analysis.
Conclusion
Preclinical data indicates that this compound is a highly potent BRAF inhibitor with significant cytotoxic activity across a broad range of cancer cell lines, particularly those harboring BRAF mutations. While direct comparative data in a comprehensive panel of cell lines against other BRAF inhibitors is still emerging from ongoing clinical trials, the initial findings suggest that this compound's "paradox breaker" mechanism may offer an improved therapeutic window. Further head-to-head studies will be crucial to fully delineate its efficacy profile relative to existing therapies.
References
Independent Verification of Mosperafenib's Paradox Breaker Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the paradox breaker activity of Mosperafenib with alternative next-generation RAF inhibitors. The information is compiled from preclinical and early-phase clinical data to support independent verification of its mechanism of action.
Introduction to Paradox Breaker RAF Inhibitors
First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, have shown significant efficacy in treating BRAF V600-mutant melanomas. However, their use is associated with a significant side effect known as paradoxical activation of the MAPK signaling pathway in BRAF wild-type cells. This occurs because these inhibitors promote the dimerization of RAF kinases, leading to the transactivation of CRAF and subsequent activation of MEK and ERK. This paradoxical activation can lead to the development of secondary malignancies, most commonly cutaneous squamous cell carcinomas.
"Paradox breaker" RAF inhibitors are a newer class of drugs designed to inhibit mutated BRAF without causing this paradoxical activation. These inhibitors are engineered to bind to BRAF in a way that prevents or disrupts the dimerization process, thus offering a potentially safer and more effective therapeutic option. This compound (RG6344) is a novel, brain-penetrant BRAF inhibitor designed with such paradox-breaking properties. This guide aims to provide an independent verification of this activity by comparing it with other known paradox breakers.
Comparative Analysis of Paradox Breaker Activity
The following tables summarize key quantitative data from preclinical and clinical studies, comparing this compound with other paradox breaker RAF inhibitors. Due to the early stage of this compound's clinical development, publicly available, independent, peer-reviewed preclinical data directly comparing it to other paradox breakers is limited. The data for this compound is primarily from a Phase I clinical trial presentation.
Table 1: In Vitro Potency and Paradoxical Activation Profile
| Inhibitor | Target | IC50 (BRAF V600E) | Paradoxical pERK Activation (in BRAF WT cells) | Data Source |
| This compound (RG6344) | BRAF | Preclinical data not independently available | Absence of typical BRAFi class toxicities (e.g., cSCCs) in Phase I trial suggests low paradoxical activation.[1] | ASCO Abstract[1] |
| PLX8394 | BRAF | ~10-50 nM (Cell Viability) | Does not stimulate ERK activation.[2] | Multiple Preclinical Studies[2][3] |
| Encorafenib | BRAF | <40 nM (Cell Viability) | Induces pERK activation, but to a lesser extent than vemurafenib.[2] | Preclinical Study[2][4] |
| Vemurafenib (First-Gen) | BRAF | ~40-440 nM (Cell Viability in CRC cells) | Strong stimulation of pERK (up to 6.86-fold).[2] | Preclinical Study[2][4] |
Table 2: In Vivo Antitumor Activity and Pharmacodynamics
| Inhibitor | Cancer Model | Route of Administration | Key Findings | Data Source |
| This compound (RG6344) | BRAF V600E-mutant solid tumors (Phase I) | Oral | Promising preliminary single-agent activity. Achieves trough concentrations exceeding pERK inhibition >80%.[1] | ASCO Abstract[1] |
| PLX8394 | BRAF V600E CRC & Melanoma Xenografts | Not specified | Superior to vemurafenib in inhibiting tumor growth.[4] | Preclinical Study[4] |
| Encorafenib | BRAF V600E CRC & Melanoma Xenografts | Not specified | More potent than vemurafenib.[4] | Preclinical Study[4] |
| Vemurafenib (First-Gen) | BRAF V600E CRC Xenografts | Not specified | Dose-dependent tumor growth inhibition.[5] | Preclinical Study[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the independent verification and replication of findings.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of the inhibitors on cancer cells.
-
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a range of inhibitor concentrations.
-
After a set incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
RealTime-Glo™ MT Cell Viability Assay:
-
This is a bioluminescence-based assay that measures the reducing potential of viable cells.
-
Cells are seeded in 96-well plates with the assay reagents.
-
The inhibitor is added at various concentrations.
-
The luminescence is measured at different time points using a plate-reading luminometer. The luminescent signal is proportional to the number of viable cells.
-
Western Blotting for Phospho-ERK (pERK) Analysis
This technique is used to quantify the phosphorylation status of ERK, a key downstream effector in the MAPK pathway, to assess paradoxical activation.
-
Cell Lysis: Cells (e.g., BRAF wild-type cell lines) are treated with the RAF inhibitors for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel to separate proteins by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (pERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To normalize the pERK signal, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK (tERK) and a loading control (e.g., GAPDH or β-actin).
-
Densitometry: The band intensities are quantified using image analysis software. The ratio of pERK to tERK provides a measure of ERK activation.
In Vivo Tumor Xenograft Models
These models are essential for evaluating the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Human cancer cells (e.g., BRAF V600E mutant melanoma or colorectal cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = (length x width^2)/2).
-
Drug Administration: Once tumors reach a predetermined size, the mice are randomized into treatment groups and treated with the vehicle control or the RAF inhibitors via the appropriate route of administration (e.g., oral gavage).
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting for pERK, to confirm target engagement.
Visualizing Signaling Pathways and Experimental Workflows
MAPK Signaling Pathway and RAF Inhibitor Action
Caption: MAPK pathway and the differential effects of RAF inhibitors.
Experimental Workflow for Assessing Paradoxical Activation
Caption: Workflow for evaluating paradoxical MAPK pathway activation.
Conclusion
The available evidence, primarily from early clinical trial data for this compound and extensive preclinical data for comparators like PLX8394, supports the classification of this compound as a "paradox breaker" RAF inhibitor. The absence of characteristic toxicities associated with paradoxical MAPK activation in a Phase I trial is a strong indicator of its differentiated mechanism of action compared to first-generation inhibitors.
However, for a comprehensive and definitive independent verification, direct, head-to-head preclinical studies published in peer-reviewed journals, comparing the quantitative effects of this compound and other paradox breakers on pERK signaling in BRAF wild-type cells, are still needed. The data and protocols presented in this guide provide a framework for such an evaluation and for interpreting future findings in this promising area of cancer therapy. Researchers are encouraged to utilize the provided experimental designs to further investigate and confirm the paradox-breaking properties of this compound and other novel RAF inhibitors.
References
- 1. Preliminary safety, pharmacokinetics, and clinical activity of RG6344 in patients with BRAF V600E-mutant metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
Lack of Public Data on Mosperafenib Brain-to-Plasma Ratio Necessitates Comparison with Alternative BRAF Inhibitors
As of late 2025, publicly available experimental data validating the brain-to-plasma ratio of Mosperafenib (RG6344), a BRAF inhibitor in development, remains undisclosed. This absence of data is a critical knowledge gap for researchers, particularly those investigating treatments for BRAF-mutant central nervous system (CNS) malignancies. To provide a relevant framework for drug development professionals, this guide offers a comparative analysis of the brain penetration of established BRAF inhibitors: vemurafenib, dabrafenib, and encorafenib.
The brain-to-plasma ratio is a crucial pharmacokinetic parameter that quantifies a drug's ability to cross the blood-brain barrier (BBB) and accumulate in the brain. For diseases like melanoma brain metastases, a higher brain-to-plasma ratio is often desirable to ensure therapeutic concentrations of the drug reach the tumor site.
Comparative Brain-to-Plasma Ratios of Key BRAF Inhibitors
The brain penetration of small molecule inhibitors is often limited by active efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Preclinical studies in mice have demonstrated that vemurafenib, dabrafenib, and encorafenib are all substrates for these transporters, resulting in low brain-to-plasma ratios.[1][2]
Data from various preclinical studies are summarized in the table below to facilitate a clear comparison of the brain penetration capabilities of these alternative BRAF inhibitors.
| Drug | Animal Model | Brain-to-Plasma Ratio (Kp) | Key Findings |
| Vemurafenib | Wild-Type Mice | ~0.02 | Brain penetration is significantly limited by P-gp and BCRP efflux.[1][3] |
| Abcb1a/b;Abcg2-/- Mice | 21.4-fold increase vs. WT | Genetic knockout of efflux transporters dramatically increases brain accumulation.[3] | |
| Dabrafenib | Wild-Type Mice | ~0.1 | Exhibits greater brain penetration compared to vemurafenib and encorafenib.[1][4] |
| Mdr1a/b;Bcrp1-/- Mice | ~0.3 | Efflux by P-gp and BCRP restricts brain distribution, though to a lesser extent than vemurafenib.[4] | |
| Encorafenib | Wild-Type Mice | ~0.004 | Shows the lowest brain penetration among the three compared inhibitors.[1] |
Experimental Protocols for Determining Brain-to-Plasma Ratio
The following provides a generalized methodology for the in vivo assessment of the brain-to-plasma ratio of BRAF inhibitors, based on protocols described in the cited literature.
1. Animal Models:
-
Wild-type (WT) mice (e.g., FVB) are used to assess brain penetration under normal physiological conditions.
-
Transporter-deficient mouse models, such as Mdr1a/b;Bcrp1-/- (P-gp and BCRP knockout) mice, are utilized to investigate the specific role of these efflux transporters in limiting brain distribution.[3][4]
2. Drug Administration:
-
The BRAF inhibitor is administered to the mice, typically via oral gavage or intravenous injection, at a specified dose (e.g., 25 mg/kg).[3][4]
3. Sample Collection:
-
At predetermined time points following drug administration, blood and brain tissue samples are collected from the animals.
-
Plasma is separated from the blood samples by centrifugation.
4. Sample Analysis:
-
The concentration of the drug in the plasma and brain homogenates is quantified using a validated analytical method, most commonly liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4]
5. Calculation of Brain-to-Plasma Ratio:
-
The brain-to-plasma concentration ratio (Kp) is calculated by dividing the drug concentration in the brain tissue by the drug concentration in the plasma at each time point.
-
The ratio of the area under the concentration-time curve for the brain to that of the plasma (AUCbrain/AUCplasma) can also be used to represent the overall brain penetration.[4]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study designed to determine the brain-to-plasma ratio of a drug candidate.
In vivo workflow for brain-to-plasma ratio determination.
Signaling Pathway Context
The efficacy of BRAF inhibitors is intrinsically linked to their ability to suppress the MAPK/ERK signaling pathway, which is often constitutively active in BRAF-mutant cancers. The diagram below depicts the simplified signaling cascade targeted by these inhibitors.
BRAF inhibitors block the MAPK/ERK signaling cascade.
References
- 1. Acquired and intrinsic resistance to vemurafenib in BRAFV600E ‐driven melanoma brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming differential tumor penetration of BRAF inhibitors using computationally guided combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms Limiting Distribution of the Threonine-Protein Kinase B-RaFV600E Inhibitor Dabrafenib to the Brain: Implications for the Treatment of Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DDDR-04. PRECLINICAL INVESTIGATION OF A NOVEL BRAIN PENETRANT COMBINATION THERAPY TARGETING RAF AND MEK FOR MELANOMA BRAIN METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mosperafenib and Pan-RAF Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mosperafenib and pan-RAF inhibitors, focusing on their mechanism of action, preclinical efficacy, and available clinical data. The information is presented to facilitate a clear understanding of their respective profiles in the context of targeting the RAF-MEK-ERK signaling pathway in cancer.
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often driven by mutations in the BRAF gene, is a hallmark of many cancers. While first-generation BRAF inhibitors have shown clinical efficacy, their utility is often limited by the development of resistance and paradoxical activation of the MAPK pathway in BRAF wild-type cells. This has spurred the development of next-generation inhibitors, including the selective BRAF inhibitor this compound and a class of drugs known as pan-RAF inhibitors, which target all three RAF isoforms (A-RAF, B-RAF, and C-RAF).
Mechanism of Action: A Tale of Two Strategies
This compound (RG6344) is a potent and selective inhibitor of BRAF, including the common V600E mutant.[1] A key characteristic of this compound is its "paradox-breaker" property, meaning it is designed to avoid the paradoxical activation of the MAPK pathway that is often observed with first-generation BRAF inhibitors.[1] This paradoxical activation can occur in cells with wild-type BRAF and upstream activation of the pathway (e.g., through RAS mutations), leading to unintended cell proliferation.
Pan-RAF inhibitors, on the other hand, take a broader approach by targeting all three RAF isoforms. This strategy aims to overcome resistance mechanisms that may involve the other RAF isoforms and to be effective in a wider range of tumors with MAPK pathway alterations, not limited to BRAF V600E mutations.[2] Examples of pan-RAF inhibitors include KIN-2787, Tovorafenib, Naporafenib, Belvarafenib, and Lifirafenib.
Figure 1: Simplified MAPK signaling pathway and points of intervention for this compound and pan-RAF inhibitors.
Preclinical Efficacy: A Quantitative Comparison
The potency of this compound and various pan-RAF inhibitors has been evaluated in biochemical and cellular assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) and binding affinity (Kd) data.
Table 1: Biochemical Activity of this compound and Pan-RAF Inhibitors against RAF Isoforms and BRAF Mutants
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Reference(s) |
| This compound (RG6344) | BRAF (WT) | - | 0.6 | [1] |
| BRAF V600E | <1.77 | 1.2 | [1] | |
| C-RAF | - | 1.7 | [1] | |
| KIN-2787 (Exarafenib) | A-RAF | 2.4 | - | [3] |
| B-RAF (WT) | 3.5 | - | [3] | |
| C-RAF | 1.4 | - | [3] | |
| BRAF V600E | - | - | [4][5][6][7] | |
| Tovorafenib (TAK-580) | A-RAF | 55 | - | [8][9] |
| B-RAF (WT) | 10.1 | - | [10] | |
| C-RAF | 0.7 | - | [10] | |
| BRAF V600E | 7.1 | - | [10] | |
| Naporafenib (LXH254) | A-RAF | 6.4 | - | |
| B-RAF (WT) | 0.21 | - | [11] | |
| C-RAF | 0.072 | - | [11] | |
| Belvarafenib | B-RAF (WT) | 41 | - | |
| BRAF V600E | 7 | - | [12] | |
| C-RAF | 2 | - | [12] | |
| Lifirafenib (BGB-283) | BRAF V600E | 23 | - | [13][14] |
| EGFR | 29 | - | [13][14] |
Note: "-" indicates data not available in the searched sources.
Table 2: Cellular Activity of this compound and Pan-RAF Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Genotype | Cellular IC50 / EC50 (nM) | Reference(s) |
| This compound (RG6344) | Various | BRAF V600E | 5.2 - 30.2 (cytotoxic activity) | [1] |
| KIN-2787 (Exarafenib) | A375 | BRAF V600E | 62 (pERK) | [3] |
| Colo800 | BRAF V600E | 103 (pERK) | [3] | |
| NCI-H2405 | BRAF Class II | 10 (pERK) | [3] | |
| BxPC-3 | BRAF Class II | 51 (pERK) | [3] | |
| WM3629 | BRAF Class III | 9 (pERK) | [3] | |
| Naporafenib (LXH254) | Calu-6 | KRAS Q61K | 280 (antiproliferative) | |
| Belvarafenib | A375 | BRAF V600E | 57 (growth inhibition) | |
| SK-MEL-28 | BRAF V600E | 69 (growth inhibition) | [12] | |
| SK-MEL-2 | NRAS mutant | 53 (growth inhibition) | [12] |
Clinical Development and Performance
Both this compound and several pan-RAF inhibitors are currently in clinical development. The available data from early-phase trials provide initial insights into their safety and efficacy.
This compound (RG6344): Preliminary results from a Phase I trial in patients with BRAF V600E-mutant metastatic colorectal cancer have been presented.[15] Further data on safety, pharmacokinetics, and clinical activity in solid tumors were presented at ASCO and AACR in 2025.[16]
Pan-RAF Inhibitors:
-
Tovorafenib (TAK-580): A Phase I study in patients with advanced solid tumors showed promising antitumor activity in BRAF-mutated melanoma.[10]
-
Lifirafenib (BGB-283): A Phase I study demonstrated an acceptable risk-benefit profile and antitumor activity in patients with BRAF V600-mutated solid tumors, including melanoma and certain lung and endometrial cancers.[17][18]
Direct comparative clinical trials between this compound and pan-RAF inhibitors have not yet been reported. The choice between these agents in a clinical setting would likely depend on the specific tumor type, mutational status (including non-V600 BRAF mutations and RAS mutations), and the patient's prior treatment history.
Experimental Protocols
To facilitate the replication and further investigation of the findings cited in this guide, detailed methodologies for key experiments are outlined below.
Biochemical RAF Kinase Inhibition Assay
This assay is used to determine the in vitro potency of a compound against purified RAF kinase enzymes.
Figure 2: Workflow for a typical biochemical RAF kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[19] Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 384-well plate, add the test inhibitor to wells containing a mixture of the purified RAF kinase (e.g., BRAF, CRAF, or BRAF V600E) and the substrate (e.g., MEK1).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP to a final concentration of, for example, 100 µM.[19] Incubate the plate at room temperature for a defined period, typically 60 minutes.[19]
-
Detection: Stop the reaction and measure the amount of phosphorylated MEK1. This can be achieved using various detection methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or fluorescence polarization.[19][20]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
References
- 1. This compound (RG6344, RO7276389) | BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Exarafenib | pan-RAF inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. KIN-2787: A Next-Generation Pan-RAF Inhibitor Effective Against Class II and III BRAF Mutant Cancers [synapse.patsnap.com]
- 6. The next-generation pan-RAF inhibitor, KIN-2787, is active in class II and class III BRAF mutant models. - ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Preliminary Safety, Pharmacokinetics, and Clinical Activity of this compound (RG6344) in Patients with BRAF V600E-mutant Metastatic Colorectal Cancer [medically.gene.com]
- 16. This compound - Roche - AdisInsight [adisinsight.springer.com]
- 17. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
Mosperafenib Combination Therapies: A Comparative Guide for Researchers
For professionals in oncology research and drug development, this guide provides a comprehensive comparison of Mosperafenib combination therapies, supported by the latest preclinical data. This compound (RG6344) is a next-generation, brain-penetrant, paradox-breaker BRAF inhibitor currently in clinical development for solid tumors harboring BRAF V600 mutations.
This document summarizes the efficacy of this compound in combination with standard-of-care agents for BRAF V600E-mutant colorectal cancer (CRC), comparing its performance against established BRAF inhibitor regimens. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development.
Efficacy of this compound Combination Therapies in BRAF V600E-Mutant Colorectal Cancer
Recent preclinical studies have demonstrated the potential of this compound to overcome the limitations of current BRAF inhibitors, particularly in CRC. As a "paradox breaker," this compound is designed to inhibit the BRAF V600E mutation without causing the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a known mechanism of resistance and toxicity for first-generation BRAF inhibitors.
Comparison with Encorafenib + Cetuximab
Preclinical data from xenograft models of BRAF V600E-mutant CRC indicate that this compound monotherapy exhibits superior antitumor activity compared to the standard-of-care combination of Encorafenib and Cetuximab.[1] The efficacy of this compound is further enhanced when combined with Cetuximab, an EGFR inhibitor. This combination has shown durable responses, even in patient-derived xenograft (PDX) models from patients whose disease had progressed on Encorafenib and Cetuximab therapy.[1]
Comparison with Encorafenib + FOLFOX
In preclinical models of BRAF inhibitor-naïve CRC, the combination of this compound with the chemotherapy regimen FOLFOX (folinic acid, fluorouracil, and oxaliplatin) resulted in tumor regression and demonstrated significantly greater efficacy than the combination of Encorafenib and FOLFOX.[1]
Table 1: Preclinical Efficacy of this compound Combinations in BRAF V600E-Mutant Colorectal Cancer Models
| Treatment Arm | Model Type | Outcome | Comparative Efficacy |
| This compound Monotherapy | Xenograft (LS411N, HT29) | Tumor Growth Inhibition | Outperformed Encorafenib + Cetuximab[1] |
| This compound + Cetuximab | Patient-Derived Xenograft (PDX) | Long-lasting Responses | Enhanced activity compared to this compound monotherapy; effective in Encorafenib/Cetuximab-resistant models[1] |
| This compound + FOLFOX | BRAFi-naïve Xenograft | Tumor Regression | Dramatically superior to Encorafenib + FOLFOX[1] |
Note: Specific quantitative data on tumor growth inhibition, response rates, and survival are not yet publicly available from the cited preclinical studies. The comparisons are based on the qualitative descriptions of superiority and enhanced activity from the study abstracts.
Signaling Pathways and Mechanisms of Action
This compound targets the constitutively active BRAF V600E mutant protein, a key driver in the MAPK signaling pathway. By inhibiting BRAF V600E, this compound blocks downstream signaling through MEK and ERK, thereby inhibiting tumor cell proliferation and survival. The "paradox breaker" nature of this compound is crucial as it avoids the transactivation of wild-type RAF isoforms, a mechanism that can lead to paradoxical MAPK pathway activation and resistance to first-generation BRAF inhibitors.
The combination of this compound with an EGFR inhibitor like Cetuximab provides a dual blockade of the MAPK pathway. In CRC, EGFR signaling can be a primary mechanism of resistance to BRAF inhibition. By simultaneously targeting both BRAF V600E and EGFR, the combination therapy can overcome this resistance mechanism.
Experimental Protocols
The following are generalized experimental protocols based on the available information from the preclinical studies. Detailed protocols have not yet been publicly released.
In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo efficacy of this compound as a single agent and in combination with Cetuximab or FOLFOX in BRAF V600E-mutant colorectal cancer models.
Animal Models:
-
Immunocompromised mice (e.g., nude or NSG mice).
Tumor Implantation:
-
Xenografts: Subcutaneous injection of human BRAF V600E-mutant colorectal cancer cell lines (e.g., LS411N, HT29).[1]
-
PDX: Subcutaneous implantation of tumor fragments from patients with BRAF V600E-mutant colorectal cancer, including those with acquired resistance to Encorafenib/Cetuximab.[1]
Treatment Regimens (Illustrative):
-
This compound: Administered orally, daily, at doses established to achieve target plasma concentrations corresponding to IC80 and IC95 for p-ERK inhibition (e.g., 60 mg/kg and 140 mg/kg).[1]
-
Cetuximab: Administered intraperitoneally, once or twice weekly.
-
FOLFOX: Administered intravenously according to standard preclinical protocols.
-
Control Groups: Vehicle control, Encorafenib + Cetuximab, Encorafenib + FOLFOX.
Efficacy Endpoints:
-
Tumor volume measured regularly with calipers.
-
Overall survival.
-
Pharmacodynamic analysis of MAPK pathway inhibition (e.g., p-ERK levels) in tumor tissue.
Conclusion
The available preclinical data strongly suggest that this compound, particularly in combination with Cetuximab or FOLFOX, holds significant promise for the treatment of BRAF V600E-mutant colorectal cancer. Its "paradox breaker" mechanism appears to translate into superior efficacy compared to existing BRAF inhibitor-based regimens in these preclinical settings. Further clinical investigation is warranted to validate these findings in patients. The ongoing Phase 1 clinical trial of this compound (ISRCTN13713551) will provide crucial data on its safety and efficacy in a clinical setting. Researchers are encouraged to monitor for the full publication of the preclinical data for more detailed quantitative insights and methodologies.
References
A Preclinical Comparative Guide to Mosperafenib and Other BRAF Inhibitors
In the landscape of targeted therapies for BRAF-mutant cancers, a new generation of inhibitors is emerging with promises of improved efficacy and safety profiles. This guide provides a statistical validation and objective comparison of Mosperafenib (RG6344), a novel BRAF inhibitor, with established treatments such as Dabrafenib, Encorafenib, and Vemurafenib. The information herein is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the preclinical data supporting this compound.
Executive Summary
This compound is a potent, selective, and brain-penetrant BRAF inhibitor that has demonstrated significant preclinical activity.[1] Notably, it is characterized as a "paradox breaker," a feature that distinguishes it from first-generation BRAF inhibitors and may translate to a better safety profile by avoiding paradoxical activation of the MAPK pathway.[1] Preclinical evidence suggests that this compound monotherapy is superior to the combination of Encorafenib and Cetuximab in certain xenograft models and shows efficacy in models of acquired resistance to current therapies.[2] Its high brain penetrance further positions it as a promising agent for treating brain metastases, a significant challenge in melanoma treatment.[1]
In Vitro Activity
The in vitro potency of this compound has been demonstrated across various BRAF mutations. It exhibits potent kinase inhibitory activity with IC50 values below 1.77 nM for BRAF V600E, V600K, V600A, and V600D mutants.[1] In a broad panel of 94 cancer cell lines, this compound displayed cytotoxic activity with IC50 values ranging from 5.2 to 30.2 nM.[1]
For comparison, the table below summarizes the reported in vitro activities of this compound and other BRAF inhibitors. It is important to note that these values are from different studies and direct head-to-head comparisons in the same experimental setting are limited.
| Compound | Target | Cell Line(s) | IC50 (nM) | Reference |
| This compound | BRAF V600E/K/A/D | Various BRAF mutants | < 1.77 | [1] |
| Various cancer cell lines | 94 cell lines | 5.2 - 30.2 | [1] | |
| Dabrafenib | BRAF V600E | A375 | 0.7 | |
| BRAF V600E | Malme-3M | 0.8 | ||
| Encorafenib | BRAF V600E | A375 | 1.9 | |
| BRAF V600E | Malme-3M | 1.2 | ||
| Vemurafenib | BRAF V600E | A375 | 11 | |
| BRAF V600E | Malme-3M | 3.4 |
In Vivo Efficacy
Preclinical xenograft models have provided compelling evidence for the in vivo antitumor activity of this compound. In BRAF inhibitor-naïve colorectal cancer xenograft models (LS411N and HT29), this compound monotherapy demonstrated superior efficacy compared to the combination of Encorafenib and Cetuximab at all tested doses.[2] Furthermore, this compound, particularly in combination with Cetuximab, induced long-lasting responses in patient-derived xenograft (PDX) models from patients whose disease had progressed on Encorafenib/Cetuximab therapy.[2]
The table below presents a summary of the in vivo efficacy data for this compound and comparator BRAF inhibitors.
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | LS411N, HT29 (CRC Xenografts) | Not specified | Outperformed Encorafenib/Cetuximab | [2] |
| CRC PDX (Encorafenib/Cetuximab resistant) | In combination with Cetuximab | Long-lasting responses | [2] | |
| Dabrafenib | A375 (Melanoma Xenograft) | 30 mg/kg, QD | Significant tumor growth inhibition | |
| Encorafenib | A375 (Melanoma Xenograft) | 10 mg/kg, QD | Significant tumor growth inhibition | |
| Vemurafenib | A375 (Melanoma Xenograft) | 25 mg/kg, BID | Significant tumor growth inhibition |
Pharmacokinetics
This compound is characterized by its high brain penetrance, which is a significant advantage for treating brain metastases.[1] Preclinical studies have shown its ability to achieve therapeutic concentrations in the brain and exert potent antitumor activity in brain metastasis models.[1]
The following table summarizes key pharmacokinetic parameters for the compared BRAF inhibitors in preclinical models.
| Compound | Species | Key PK Parameters | Reference |
| This compound | Mouse | High brain penetrance | [1] |
| Dabrafenib | Mouse | Oral bioavailability: ~20-30% | |
| Encorafenib | Mouse | Long terminal half-life | |
| Vemurafenib | Mouse | Variable oral bioavailability |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: BRAF signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro evaluation of BRAF inhibitors.
Caption: Workflow for in vivo xenograft studies.
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to inhibit the activity of the target kinase by 50% (IC50).
Methodology:
-
Recombinant BRAF V600E kinase is incubated with varying concentrations of the test compound (this compound or comparators).
-
The kinase reaction is initiated by the addition of ATP and a substrate (e.g., MEK).
-
The level of substrate phosphorylation is quantified, typically using an ELISA-based method or a radiometric assay.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Methodology:
-
BRAF V600E mutant cancer cell lines (e.g., A375, Malme-3M) are seeded in 96-well plates.
-
After cell attachment, they are treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of the inhibitors in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human BRAF V600E mutant cancer cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The test compounds are administered orally or via another appropriate route at specified doses and schedules.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the control group.
Conclusion
The preclinical data for this compound presents a compelling case for its continued development as a next-generation BRAF inhibitor. Its potent and selective activity, "paradox breaker" mechanism, and high brain penetrance address key limitations of existing therapies. The superior in vivo efficacy observed in head-to-head comparisons with an approved therapy combination further underscores its potential to improve outcomes for patients with BRAF-mutant cancers, including those with brain metastases or acquired resistance. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound.
References
Peer-Reviewed Validation of Mosperafenib's Mechanism of Action: A Comparative Guide
Mosperafenib (RG6344) is a next-generation, potent, and selective BRAF inhibitor currently in clinical development. A key differentiating feature of this compound is its "paradox breaker" property, which is designed to avoid the paradoxical activation of the MAPK signaling pathway often observed with first-generation BRAF inhibitors in BRAF wild-type cells. This guide provides a comparative overview of the mechanism of action of this compound against other established BRAF inhibitors, supported by available preclinical and clinical data.
Executive Summary
This compound demonstrates potent inhibition of the BRAF V600E mutation, a common driver in various cancers. Unlike first-generation BRAF inhibitors such as Vemurafenib and Dabrafenib, this compound is designed to not induce the paradoxical activation of the MAPK pathway in cells with wild-type BRAF. This is a significant advantage as paradoxical activation is associated with certain side effects, including the development of secondary skin cancers. Preclinical data suggests that this compound has superior anti-tumor activity in BRAF V600E models compared to Dabrafenib and Encorafenib. Preliminary clinical data in patients with BRAF V600E-mutant metastatic colorectal cancer (mCRC) indicates that this compound is well-tolerated and shows promising single-agent activity.
Data Presentation
Table 1: Comparative Binding Affinity and Cellular Potency of BRAF Inhibitors
| Compound | Target | Binding Affinity (Kd, nM) | Cellular Activity (IC50, nM) | Paradox Breaker |
| This compound (RG6344) | BRAF WT | 0.6[1] | - | Yes[1] |
| BRAF V600E | 1.2[1] | <1.77 (across various BRAF mutants)[1] | ||
| c-RAF | 1.7[1] | - | ||
| Dabrafenib | BRAF V600E | - | ~200 (in cell proliferation assays)[2] | No[2] |
| Encorafenib | BRAF V600E | 0.35[3] | - | No[3] |
| BRAF WT | 0.47[3] | - | ||
| c-RAF | 0.3[3] | - | ||
| Vemurafenib | BRAF V600E | Potent inhibitor[4] | - | No[4] |
Table 2: Preliminary Clinical Efficacy of this compound in BRAF V600E-Mutant mCRC (Phase I)
| Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| BRAFi-naïve | 25%[5][6] | 100%[5][6] | 7.3 months[5][6] |
| BRAFi-experienced | 14.8%[5][6] | 62.9%[5][6] | 3.6 months[5][6] |
Experimental Protocols
Detailed experimental protocols from peer-reviewed publications specifically on this compound are not yet widely available as the drug is still in clinical development. However, the following are representative protocols for the key experiments used to validate the mechanism of action of BRAF inhibitors.
Biochemical Kinase Assay (Generic Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents and Materials: Recombinant BRAF (wild-type and V600E mutant) and c-RAF kinases, MEK1 (kinase-dead substrate), ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compounds (this compound and comparators), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A solution of the kinase and the MEK1 substrate is prepared in the assay buffer.
-
Serial dilutions of the test compounds are added to the wells of a microplate.
-
The kinase/substrate solution is added to the wells containing the test compounds and incubated.
-
The kinase reaction is initiated by adding ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a no-inhibitor control. IC50 values are determined by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (Generic Protocol)
This assay measures the effect of a compound on the growth of cancer cell lines.
-
Reagents and Materials: BRAF V600E mutant cancer cell lines (e.g., A375 melanoma, HT-29 colorectal cancer), cell culture medium, fetal bovine serum (FBS), test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
The cell viability reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
-
Data Analysis: Luminescence is measured, and the data is normalized to untreated control cells to determine the percent inhibition of cell proliferation. IC50 values are calculated using a non-linear regression model.
In Vivo Xenograft Model (Generic Protocol)
This experiment evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Lines: BRAF V600E mutant human cancer cell lines.
-
Procedure:
-
Tumor cells are injected subcutaneously into the flanks of the mice.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound (e.g., this compound) and comparator drugs are administered to the respective treatment groups via an appropriate route (e.g., oral gavage) at specified doses and schedules. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Western Blot for MAPK Pathway Activation (Generic Protocol)
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, as a measure of pathway activation.
-
Reagents and Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer membranes, primary antibodies (e.g., anti-pMEK, anti-pERK, anti-total MEK, anti-total ERK, and a loading control like anti-GAPDH), and HRP-conjugated secondary antibodies.
-
Procedure:
-
Protein is extracted from cells and quantified.
-
Equal amounts of protein are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phosphorylated ERK).
-
After washing, the membrane is incubated with a secondary antibody that binds to the primary antibody and is conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is captured on film or by a digital imager.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels and/or a loading control to determine the extent of pathway inhibition or paradoxical activation.
Mandatory Visualization
References
- 1. Activity and Resistance of a Brain-Permeable Paradox Breaker BRAF Inhibitor in Melanoma Brain Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Mosperafenib: A Procedural Guide for Laboratory Professionals
The proper disposal of Mosperafenib, an investigational drug, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks associated with its hazardous properties and to ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Key Hazard Information for this compound
A Safety Data Sheet (SDS) for a compound identified as this compound indicates the following primary hazards:
These hazards necessitate careful handling and a stringent disposal process to prevent human exposure and environmental contamination.
Procedural Steps for this compound Disposal
The disposal of this compound, as with any investigational drug, must be conducted in accordance with federal, state, and institutional regulations, as well as specific sponsor requirements[2][3][4][5]. The recommended method for the final disposition of this compound is incineration by an approved hazardous waste management facility[2][3].
1. Personal Protective Equipment (PPE) and Handling:
-
Before handling this compound, obtain and thoroughly review the Safety Data Sheet (SDS)[1].
-
Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, and face protection[1].
-
Wash hands and skin thoroughly after handling[1].
-
Do not eat, drink, or smoke in areas where this compound is handled[1].
2. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, partially used vials, empty containers, and contaminated labware (e.g., pipette tips, gloves), must be segregated as hazardous waste.
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. For investigational drugs, a common practice is to use specific containers, such as a white 5-gallon, screw-top hazardous waste container[2].
-
Ensure that all subject information on any drug containers is de-identified before placing them in the waste container[2].
3. On-site Storage and Documentation:
-
Store the sealed hazardous waste container in a secure, locked location until it is collected for disposal[1][4].
-
Maintain a detailed inventory and accountability record for all this compound, from receipt to final disposition. This documentation should be available for sponsor review and regulatory inspection[4][6].
4. Off-site Transportation and Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal vendor[2][3].
-
The vendor will transport the waste to a permitted hazardous waste incineration facility[2][3].
-
Obtain and retain a certificate of destruction from the disposal vendor as part of the study records[2][3][5]. Destruction records should be kept for a minimum of three years[3].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional policies, sponsor directives, or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal[3].
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. ashp.org [ashp.org]
- 5. swslhd.health.nsw.gov.au [swslhd.health.nsw.gov.au]
- 6. research.luriechildrens.org [research.luriechildrens.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
